4-Chloronicotinamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloropyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-1-2-9-3-4(5)6(8)10/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYMDZGWIIUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40326352 | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7418-70-4 | |
| Record name | 7418-70-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527178 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Chloronicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40326352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis, Purification, and Characterization of 4-Chloronicotinamide
This guide provides a comprehensive overview of the chemical synthesis, purification, and analytical characterization of 4-Chloronicotinamide, a halogenated derivative of nicotinamide (Vitamin B3). This document is intended for researchers, chemists, and professionals in drug development and medicinal chemistry, offering both theoretical insights and practical, step-by-step protocols.
Introduction and Physicochemical Properties
This compound is a pyridinecarboxamide derivative featuring a chlorine atom at the 4-position of the pyridine ring. This substitution significantly alters the electronic properties of the molecule compared to its parent compound, nicotinamide, making it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding its synthesis and purification is critical for ensuring the quality and reliability of downstream applications.
The initial characterization of the target compound relies on its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | [PubChem][1] |
| Molecular Weight | 156.57 g/mol | [PubChem][1] |
| IUPAC Name | 4-chloropyridine-3-carboxamide | [PubChem][1] |
| CAS Number | 7418-70-4 | [PubChem][1] |
| Appearance | Expected to be a white to off-white solid | General knowledge |
| Melting Point | Not explicitly reported; isomers have known melting points: 2-Chloronicotinamide: 164-167 °C, 6-Chloronicotinamide: 205-207 °C. | [2][3] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a two-step process starting from commercially available 4-chloropyridine. The first step involves the formation of the key intermediate, 4-chloronicotinic acid, which is subsequently converted to the desired amide.
Step 1: Synthesis of 4-Chloronicotinic Acid
The introduction of a carboxyl group at the 3-position of 4-chloropyridine is accomplished via a directed ortho-metalation followed by carboxylation.
Reaction Scheme: 4-Chloropyridine is first deprotonated at the 3-position using a strong, non-nucleophilic base like lithium diisopropylamide (LDA). The resulting anion is then quenched with solid carbon dioxide (dry ice) to form the carboxylate, which upon acidic workup yields 4-chloronicotinic acid.[4]
Caption: Synthesis of 4-Chloronicotinic Acid from 4-Chloropyridine.
Experimental Protocol: Synthesis of 4-Chloronicotinic Acid [4]
-
Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 250 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
LDA Formation (if not commercially sourced): In a separate flask, prepare LDA by adding n-butyllithium to a solution of diisopropylamine in THF at -78 °C.
-
Deprotonation: Slowly add 1.2 equivalents of LDA solution to a solution of 4-chloropyridine (15 mmol) in THF at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Carboxylation: Add an excess of crushed dry ice to the reaction mixture in one portion. The reaction mixture will warm as the CO₂ sublimes.
-
Quenching and Workup: Allow the mixture to warm to room temperature. Quench the reaction by slowly adding water. Acidify the aqueous layer with HCl to a pH of ~2-3 to precipitate the product.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-chloronicotinic acid as a colorless solid.
Step 2: Amidation of 4-Chloronicotinic Acid
The conversion of the carboxylic acid to the primary amide is a standard transformation. A highly effective method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.[5][6]
Reaction Scheme: 4-Chloronicotinic acid is reacted with an excess of thionyl chloride to form 4-chloronicotinoyl chloride. This highly reactive intermediate is then treated with aqueous ammonia to yield this compound.
Caption: Synthesis of this compound via an Acyl Chloride Intermediate.
Experimental Protocol: Synthesis of this compound
-
Acyl Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), suspend 4-chloronicotinic acid (10 mmol) in thionyl chloride (20 mL). Add a catalytic amount of dimethylformamide (DMF, 1-2 drops).
-
Reaction: Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases and the solid has dissolved.
-
Removal of Excess Reagent: Cool the mixture to room temperature and carefully remove the excess thionyl chloride under reduced pressure (distillation).
-
Amidation: Cool the resulting crude acyl chloride in an ice bath. Slowly and cautiously add this crude product to a beaker containing an excess of chilled concentrated aqueous ammonia (~50 mL). A precipitate will form immediately.
-
Isolation: Stir the resulting slurry for 30 minutes. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water to remove ammonium salts, followed by a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield crude this compound.
Purification Methods
The crude product obtained from the synthesis typically contains unreacted starting materials or side products. Purification is essential to achieve the desired level of purity for analytical or subsequent use. Recrystallization and column chromatography are the most common and effective methods.
Caption: General Purification Workflow for this compound.
Recrystallization
Recrystallization is a technique used to purify solids based on differences in solubility. The principle is to dissolve the impure compound in a minimum amount of a hot solvent and then allow the solution to cool slowly. As the solution cools, the solubility of the desired compound decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.[7][8]
Solvent Selection: The ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. For a moderately polar compound like this compound, common solvents to screen include:
-
Water (for polar compounds)[9]
-
Ethanol or Isopropanol
-
Ethyl Acetate
-
Mixtures such as Ethanol/Water or Ethyl Acetate/Hexane
Experimental Protocol: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with stirring.
-
Saturation: Continue adding the hot solvent dropwise until the solid just dissolves, creating a saturated solution. If colored impurities are present, a small amount of activated charcoal can be added at this stage.
-
Hot Filtration (if necessary): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.[8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]
-
Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.
-
Drying: Dry the crystals in a vacuum oven.
Column Chromatography
For achieving very high purity or for separating compounds with similar solubility, column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase.[10][11]
System Selection:
-
Stationary Phase: Silica gel is the standard choice for moderately polar compounds.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically used. The polarity is adjusted to achieve good separation, which is typically monitored by Thin Layer Chromatography (TLC). A common starting point for nicotinamide derivatives is a gradient of ethyl acetate in hexane.
Experimental Protocol: Column Chromatography
-
Column Packing: Prepare a glass column packed with a slurry of silica gel in the initial, least polar eluent mixture.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent (like dichloromethane), adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Begin passing the mobile phase through the column. Start with a low polarity mixture (e.g., 30% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 50-70% ethyl acetate).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Structural Characterization and Analysis
Once purified, the identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
Melting Point
Determining the melting point is a quick and effective way to assess the purity of a crystalline solid. A pure compound will have a sharp melting range (typically < 2 °C), whereas an impure compound will melt over a broader and lower temperature range.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of an organic molecule.[12]
-
¹H NMR: The proton NMR spectrum will confirm the presence and connectivity of hydrogen atoms. For this compound, the following signals are expected:
-
Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the three protons on the pyridine ring. The specific chemical shifts and coupling patterns will be characteristic of the 3,4-disubstituted pyridine system.
-
Two broad singlets corresponding to the two non-equivalent protons of the primary amide (-CONH₂) group, which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For this compound, six distinct carbon signals are expected:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns.
-
Expected Molecular Ion: For this compound (C₆H₅ClN₂O), the expected monoisotopic mass is 156.0090 Da.[1]
-
Isotopic Pattern: A key feature in the mass spectrum will be the characteristic isotopic pattern for chlorine. The molecular ion peak (M+) will appear as two peaks, [M]+ and [M+2]+, with a relative intensity ratio of approximately 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive indicator of the presence of one chlorine atom in the molecule.
Conclusion
This guide outlines a robust and reliable pathway for the synthesis and purification of this compound. The described two-step synthesis, starting from 4-chloropyridine, offers a high-yielding route to the target molecule. Subsequent purification by recrystallization or column chromatography ensures the high purity required for research and development applications. The identity and purity of the final product can be unequivocally confirmed through a combination of melting point analysis, NMR spectroscopy, and mass spectrometry. These well-established protocols provide a solid foundation for any scientist or researcher working with this important chemical intermediate.
References
- 1. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Chloronicotinamide 98 10366-35-5 [sigmaaldrich.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0060452) [hmdb.ca]
- 5. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001406) [hmdb.ca]
- 9. 4-Chlorobenzamide(619-56-7) 1H NMR [m.chemicalbook.com]
- 10. 2-Chloronicotinamide(10366-35-5) 13C NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloronicotinamide
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern drug discovery and development, a comprehensive understanding of the physicochemical properties of a molecule is paramount. These properties govern a compound's behavior from synthesis and formulation to its pharmacokinetic and pharmacodynamic profiles. This guide provides a detailed exploration of 4-Chloronicotinamide, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, the following sections are structured to offer not just a compilation of data, but a practical and insightful resource for fellow researchers. We will delve into the core physicochemical characteristics of this compound, the experimental methodologies for their determination, and the underlying scientific principles that guide these evaluations.
Molecular Identity and Structural Attributes
This compound, with the systematic IUPAC name 4-chloropyridine-3-carboxamide , is a derivative of nicotinamide, a form of vitamin B3. The introduction of a chlorine atom at the 4-position of the pyridine ring significantly influences its electronic and steric properties, thereby impacting its reactivity and potential biological activity.
Below is a summary of its key molecular identifiers:
| Identifier | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | PubChem[1] |
| Molecular Weight | 156.57 g/mol | PubChem[1] |
| CAS Number | 7418-70-4 | PubChem[1] |
| Canonical SMILES | C1=CN=CC(=C1Cl)C(=O)N | PubChem[1] |
| InChI Key | MJYMDZGWIIUMJV-UHFFFAOYSA-N | PubChem[1] |
To visually represent the molecular structure of this compound, the following DOT script can be used to generate a 2D structural diagram.
Core Physicochemical Parameters: A Data-Driven Analysis
| Property | Value | Method | Source |
| Melting Point | Not available | Experimental | - |
| Boiling Point | Not available | Experimental | - |
| Water Solubility | Not available | Experimental | - |
| pKa | Not available | Experimental | - |
| logP (Octanol-Water Partition Coefficient) | 0.4 | Computed (XLogP3-AA) | PubChem[1] |
| Hydrogen Bond Donors | 1 | Computed | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | Computed | PubChem[1] |
The computed logP value of 0.4 suggests that this compound has a relatively balanced hydrophilic-lipophilic character. This is a crucial parameter in drug development, as it influences a molecule's ability to cross biological membranes.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
To ensure the scientific integrity of data, it is imperative to employ validated experimental protocols. This section outlines the standard methodologies for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point of a crystalline solid is a fundamental indicator of its purity. For a pure substance, the melting range is typically narrow.
Protocol: Capillary Melting Point Determination
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last crystal melts (completion of melting) are recorded as the melting range.
Causality and Self-Validation: A sharp melting range (typically ≤ 1 °C) is indicative of a high degree of purity. A broad melting range suggests the presence of impurities, which disrupt the crystal lattice and lower the energy required to transition to the liquid phase.
The following diagram illustrates the workflow for melting point determination.
Solubility Determination
Aqueous solubility is a critical parameter for drug candidates, as it directly impacts bioavailability. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.
Protocol: Shake-Flask Method for Aqueous Solubility
-
Sample Preparation: An excess amount of this compound is added to a known volume of purified water in a sealed vial.
-
Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Causality and Self-Validation: Reaching a plateau in the concentration of the dissolved compound over time confirms that equilibrium has been achieved. The presence of undissolved solid at the end of the experiment validates that a saturated solution was obtained.
The diagram below outlines the shake-flask solubility determination process.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a molecule like this compound, which contains a pyridine nitrogen, determining the pKa of its conjugate acid is crucial for understanding its ionization state at different pH values. Potentiometric titration is a classic and reliable method for pKa determination.
Protocol: Potentiometric Titration for pKa Determination
-
Sample Preparation: A known concentration of this compound is dissolved in a suitable solvent (e.g., water or a water-cosolvent mixture).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH electrode.
-
Data Analysis: A titration curve of pH versus the volume of titrant added is plotted. The pKa is determined from the pH at the half-equivalence point.
Causality and Self-Validation: The inflection point of the titration curve corresponds to the equivalence point, where the moles of added acid equal the initial moles of the basic form of the analyte. The pKa is the pH at which the concentrations of the protonated and unprotonated forms are equal. The shape of the titration curve provides a validation of the single pKa value within the measured pH range.
The workflow for pKa determination via potentiometric titration is depicted below.
Synthesis and Reactivity: Insights for the Medicinal Chemist
Synthetic Considerations
While specific, detailed synthetic procedures for this compound are not widely published in readily accessible literature, a plausible synthetic route would involve the amidation of 4-chloronicotinic acid. 4-Chloronicotinic acid itself can be synthesized from 4-chloropyridine through a lithiation reaction followed by carboxylation with carbon dioxide[2].
The conversion of the carboxylic acid to the amide can be achieved through several standard organic chemistry methods, such as:
-
Activation of the carboxylic acid: Conversion to an acid chloride (e.g., using thionyl chloride or oxalyl chloride) followed by reaction with ammonia.
-
Peptide coupling reagents: Direct coupling of the carboxylic acid with an ammonia source using reagents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Chemical Reactivity
The reactivity of this compound is primarily dictated by the pyridine ring and the amide functional group.
-
Pyridine Ring: The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, particularly when the pyridine nitrogen is protonated or quaternized, which increases the electrophilicity of the ring. 4-Chloropyridine itself reacts with primary and secondary amines to form substituted 4-aminopyridines[3]. This reactivity can be exploited for further chemical modifications.
-
Amide Group: The amide functional group can undergo hydrolysis under acidic or basic conditions to yield 4-chloronicotinic acid and ammonia. It can also be a site for various chemical transformations common to amides.
Relevance in Drug Discovery and Development
Nicotinamide and its derivatives have a broad range of biological activities and are key components in various coenzymes, most notably nicotinamide adenine dinucleotide (NAD+). The introduction of a chlorine atom can modulate the biological activity, metabolic stability, and pharmacokinetic properties of the parent molecule. Chloro-containing compounds are prevalent in pharmaceuticals, and the chlorine atom can influence binding to target proteins and alter the compound's lipophilicity[4].
While specific pharmacological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active nicotinamide derivatives suggests potential for investigation in various therapeutic areas, including as an inhibitor of enzymes involved in NAD+ metabolism, such as nicotinamide phosphoribosyltransferase (NAMPT)[5].
Analytical Characterization
A suite of analytical techniques is essential for the comprehensive characterization of this compound, ensuring its identity, purity, and stability.
-
High-Performance Liquid Chromatography (HPLC): A cornerstone technique for purity assessment and quantification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is a typical starting point for method development.
-
Mass Spectrometry (MS): Provides accurate mass determination, confirming the molecular weight and elemental composition of the compound. Fragmentation patterns can further elucidate the structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structure elucidation and confirmation.
-
Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule, such as the amide C=O and N-H stretches.
Conclusion
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, grounded in established scientific principles and experimental methodologies. While some experimental data remains to be publicly documented, the provided protocols and theoretical considerations offer a solid foundation for researchers to conduct their own investigations. A thorough understanding of these fundamental properties is the first and most critical step in unlocking the full potential of this compound in medicinal chemistry and drug development.
References
- 1. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the In-Vitro Mechanism of Action of 4-Chloronicotinamide
This guide provides a detailed exploration of the in-vitro mechanism of action of 4-Chloronicotinamide, a nicotinamide analog positioned to modulate a critical node in cellular metabolism. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple definitions to explain the causal biochemistry, downstream cellular consequences, and the experimental methodologies required to validate its activity. While this compound itself is not as extensively characterized in public literature as other compounds in its class, its structure points to a clear mechanistic paradigm: the inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the mammalian NAD+ salvage pathway. This guide will elucidate this mechanism, providing the scientific foundation and practical protocols to investigate this compound's biological effects.
Part 1: The Primary Molecular Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
The central hypothesis for this compound's activity is its function as a competitive inhibitor of NAMPT. This enzyme is a linchpin of cellular bioenergetics, catalyzing the first and rate-limiting step in the salvage pathway that recycles nicotinamide (NAM) back into nicotinamide adenine dinucleotide (NAD+).[1][2] Cancer cells, with their heightened metabolic and proliferative demands, are often exquisitely dependent on this pathway to maintain their NAD+ pools, making NAMPT a compelling therapeutic target.[3][4]
The enzyme facilitates the conversion of nicotinamide and 5-phosphoribosyl-1-pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN).[1][5] As a structural analog of nicotinamide, this compound is predicted to compete with the natural substrate for binding to the NAMPT active site, thereby blocking NMN production.
Quantitative Analysis of NAMPT Inhibition
The potency of a NAMPT inhibitor is quantified by its half-maximal inhibitory concentration (IC50). While specific data for this compound is not widely published, extensive research on other NAMPT inhibitors provides a benchmark for expected potency.
| Compound | Target | IC50 (Cell-Free Assay) | Reference |
| Daporinad (FK866) | NAMPT | 0.09 nM | [6][7] |
| GNE-617 | NAMPT | 5 nM | [6][7] |
| Padnarsertib (KPT-9274) | NAMPT / PAK4 | ~120 nM (for NAMPT) | [6][7] |
| This compound | NAMPT (Predicted) | Data not publicly available |
Table 1: Biochemical potencies of well-characterized NAMPT inhibitors.
Part 2: The In-Vitro Signaling Cascade: From NAD+ Depletion to Cell Death
Inhibition of NAMPT initiates a cascade of downstream events, culminating in metabolic crisis and cell death. This predictable sequence of events provides multiple endpoints for mechanistic validation in vitro.
-
Rapid NAD+ Depletion: The most immediate consequence of NAMPT inhibition is a drastic reduction in the intracellular pool of NAD+.[3][8] NAD+ is an essential cofactor for hundreds of redox reactions and a required substrate for critical signaling enzymes.
-
Metabolic Collapse: With diminished NAD+ levels, cells cannot sustain the high rates of glycolysis and oxidative phosphorylation required for energy (ATP) production. This leads to a rapid decline in cellular ATP.[8][9]
-
Impairment of NAD+-Dependent Enzymes:
-
Poly(ADP-ribose) Polymerases (PARPs): These enzymes use NAD+ to synthesize poly(ADP-ribose) chains at sites of DNA damage, a critical step in DNA repair. NAD+ depletion effectively inhibits PARP activity, leading to an accumulation of unresolved DNA breaks.[8][10]
-
Sirtuins (SIRTs): This family of NAD+-dependent deacetylases regulates gene expression, metabolism, and mitochondrial biogenesis. Reduced SIRT1 activity, a common result of NAMPT inhibition, can further exacerbate metabolic dysfunction.[11][12]
-
-
Induction of Cell Death: The combined insults of energy depletion, impaired DNA repair, and disrupted signaling pathways overwhelm cellular survival mechanisms, triggering apoptosis or necrosis.[8][13]
Part 3: Experimental Validation: A Step-by-Step Methodological Framework
To validate the proposed mechanism of action for this compound, a tiered experimental approach is necessary, moving from direct target engagement to the ultimate cellular phenotype.
Protocol 1: Biochemical NAMPT Inhibition Assay
Objective: To determine the IC50 value of this compound against recombinant human NAMPT enzyme. This assay validates direct target engagement.
Principle: This is a coupled-enzyme, fluorometric assay. The NMN produced by NAMPT is converted to NAD+, which is then used by a cycling enzyme to reduce a probe into a fluorescent product.[14][15] The rate of fluorescence generation is directly proportional to NAMPT activity.
Materials:
-
Recombinant Human NAMPT (BPS Bioscience, Cat# 71058 or similar)
-
NAMPT Inhibitor Screening Assay Kit (BPS Bioscience, Cat# 79296 or similar), which typically includes:
-
NAMPT Assay Buffer
-
Substrates: Nicotinamide (NAM), PRPP, ATP
-
Coupling enzymes and fluorescent probe
-
-
This compound, dissolved in 100% DMSO
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-470 nm)
Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in 100% DMSO to create a range of concentrations (e.g., from 1 mM down to 10 pM). This will be your 100x compound plate.
-
Further dilute the 100x plate 1:20 in assay buffer to create a 5x intermediate plate. The final DMSO concentration in the assay should not exceed 1%.[15]
-
-
Enzyme Preparation:
-
Thaw the recombinant NAMPT enzyme on ice.
-
Dilute the enzyme to the working concentration (e.g., 12-25 ng/µL, lot-specific) using the provided Dilution Buffer.[15] Keep on ice.
-
-
Assay Plate Setup (per well):
-
Test Wells: Add 4 µL of diluted this compound (from the 5x plate).
-
Positive Control (100% activity): Add 4 µL of assay buffer containing the same final concentration of DMSO as the test wells.
-
Blank (No Enzyme): Add 4 µL of assay buffer with DMSO.
-
Add 6 µL of diluted NAMPT enzyme to the "Test" and "Positive Control" wells.
-
Add 6 µL of Dilution Buffer to the "Blank" wells.[15]
-
Incubate the plate at room temperature for 30 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a Master Mix containing the substrates (NAM, PRPP, ATP) and the cycling/detection reagents as per the kit manufacturer's instructions.
-
Add 10 µL of the Master Mix to all wells to start the reaction. The final reaction volume is 20 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at 30°C for 2 hours, protected from light.
-
Measure fluorescence intensity using the plate reader.
-
-
Data Analysis:
-
Subtract the "Blank" value from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular NAD+ Quantification Assay
Objective: To measure the depletion of intracellular NAD+ in a cancer cell line following treatment with this compound. This confirms the on-target effect in a cellular context.
Principle: NAD+ is extracted from treated cells and quantified using either a specific enzymatic cycling assay or by Liquid Chromatography-Mass Spectrometry (LC-MS), which provides high specificity and accuracy.[3][9]
Materials:
-
Human cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium and supplements
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Extraction Buffer (e.g., 0.6 M Perchloric Acid for acid extraction, or a buffer for enzymatic kits)
-
NAD+/NADH Quantification Kit (e.g., from Sigma-Aldrich, Promega) or access to LC-MS/MS instrumentation
-
Cell scraper, microcentrifuge tubes
Methodology:
-
Cell Plating and Treatment:
-
Seed cells in 6-well plates at a density that allows them to reach ~70-80% confluency on the day of extraction.
-
Allow cells to adhere overnight.
-
Treat cells with various concentrations of this compound (e.g., 0.1x, 1x, and 10x the predicted GI50 from a viability assay) and a vehicle control (DMSO) for a set time course (e.g., 24, 48, 72 hours).[8]
-
-
NAD+ Extraction:
-
At each time point, remove the culture medium and wash the cells twice with ice-cold PBS.
-
Add 200 µL of ice-cold Extraction Buffer to each well and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
For acid extraction, neutralize the sample with potassium carbonate.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully collect the supernatant, which contains the NAD+.
-
-
Quantification (Enzymatic Kit Method):
-
Follow the manufacturer's protocol for the NAD+/NADH quantification kit. This typically involves adding the extracted sample to a reaction mix containing an enzyme that specifically cycles NAD+ to generate a colorimetric or fluorescent product.
-
Measure the absorbance or fluorescence on a plate reader.
-
Calculate the NAD+ concentration based on a standard curve generated with known NAD+ concentrations.
-
-
Data Analysis:
-
Normalize the NAD+ concentration to the total protein content of the cell lysate (determined by a BCA or Bradford assay from a parallel well).
-
Express the results as pmol NAD+/µg protein and plot the values relative to the vehicle-treated control.
-
Protocol 3: Cell Viability/Proliferation Assay
Objective: To determine the effect of this compound on the viability and proliferation of cancer cells and calculate the GI50 (concentration for 50% growth inhibition).
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogenous method that quantifies ATP, an indicator of metabolically active cells.[11] The amount of luminescence is directly proportional to the number of viable cells.
Materials:
-
Human cancer cell line
-
White, clear-bottom 96-well plates suitable for luminescence
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer plate reader
Methodology:
-
Cell Plating:
-
Seed cells in a 96-well plate at a low density (e.g., 1,000-5,000 cells/well, optimized for each cell line) in 100 µL of medium.
-
-
Compound Treatment:
-
After overnight incubation, treat the cells with a serial dilution of this compound. Include a vehicle-only control. A typical concentration range would span from low nanomolar to high micromolar.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator. This duration allows for multiple cell doublings and captures the anti-proliferative effect.
-
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Measurement and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescent signal against the log[inhibitor concentration] and use non-linear regression (four-parameter fit) to calculate the GI50 value.
-
References
- 1. benchchem.com [benchchem.com]
- 2. resources.mblintl.com [resources.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Supplementation of Nicotinic Acid with NAMPT Inhibitors Results in Loss of In Vivo Efficacy in NAPRT1-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of Niacin Restriction on Sirtuin and PARP Responses to Photodamage in Human Skin | PLOS One [journals.plos.org]
- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP-1 inhibition increases mitochondrial metabolism through SIRT1 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Regulatory roles of NAMPT and NAD+ metabolism in uterine leiomyoma progression: Implications for ECM accumulation, stemness, and microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. bpsbioscience.com [bpsbioscience.com]
potential therapeutic targets of 4-Chloronicotinamide
An In-depth Technical Guide to the Identification and Validation of Potential Therapeutic Targets for 4-Chloronicotinamide
Abstract
This compound, a halogenated derivative of nicotinamide (a form of vitamin B3), presents an intriguing scaffold for therapeutic development. While direct biological targets of this specific molecule are not extensively documented, its structural relationship to nicotinamide provides a strong rationale for investigating its potential role as a modulator of key enzyme families involved in cellular metabolism, DNA repair, and signaling. This guide outlines a systematic, multi-phased workflow for the comprehensive identification and validation of the therapeutic targets of this compound, designed for researchers and drug development professionals. We will detail the causality behind experimental choices and provide validated, step-by-step protocols for in vitro, cellular, and in vivo assays.
Introduction: The Rationale for Investigating this compound
Nicotinamide is a fundamental molecule in cellular biochemistry, serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is not only a critical cofactor for redox reactions in energy metabolism but also a substrate for several enzyme families, including the sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs).[1][2] Notably, nicotinamide itself acts as a feedback inhibitor of both SIRT1 and PARP1.[3] This established bioactivity of the nicotinamide scaffold suggests that synthetic derivatives, such as this compound, may possess similar or enhanced modulatory effects on these and other related enzymes.
The addition of a chlorine atom to the pyridine ring can significantly alter the molecule's physicochemical properties, including its electronics, lipophilicity, and metabolic stability. These changes may lead to altered target affinity, selectivity, and pharmacokinetic profiles compared to the parent compound. This guide, therefore, proposes a logical and robust scientific strategy to systematically deconvolve the mechanism of action of this compound, focusing on its most probable target classes: NAD+-dependent enzymes and metabolic enzymes.
A Systematic Workflow for Target Identification and Validation
The journey from a compound of interest to a validated therapeutic lead requires a multi-pronged approach that builds a cohesive body of evidence. The following workflow is designed to first establish direct target engagement and then to correlate this molecular interaction with cellular and in vivo functional outcomes.
Phase 1: In Vitro Target Engagement and Potency Determination
Causality: The foundational step is to ascertain whether this compound physically interacts with its hypothesized targets and modulates their activity in a purified, cell-free system. This approach eliminates the complexities of the cellular environment, providing a clear measure of direct inhibition and intrinsic potency (IC50). Based on the known pharmacology of nicotinamide, the primary candidate targets are SIRT1, PARP1, and key drug-metabolizing cytochrome P450 (CYP) enzymes.[3][4]
Detailed Protocol: In Vitro Enzymatic Inhibition Assays
This protocol provides a framework for assessing the inhibitory activity of this compound against SIRT1, PARP1, and a representative CYP isozyme (e.g., CYP3A4) using commercially available assay kits.
Materials:
-
Recombinant human SIRT1, PARP1, and CYP3A4 enzymes.
-
Fluorogenic SIRT1 substrate (e.g., based on p53 peptide).[5]
-
NAD+ solution.
-
PARP1 colorimetric assay kit (e.g., based on histone H4 PARylation).[6]
-
CYP3A4 inhibition assay kit (e.g., using a fluorogenic probe substrate).[7]
-
This compound (test compound).
-
Known inhibitors for each enzyme (e.g., Selisistat for SIRT1, Olaparib for PARP1, Ketoconazole for CYP3A4) as positive controls.
-
DMSO (vehicle).
-
96-well assay plates (black for fluorescence, clear for colorimetric).
-
Microplate reader with fluorescence and absorbance capabilities.
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in the respective assay buffer for each enzyme, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
SIRT1 Inhibition Assay (Fluorometric): [5][8]
-
In a 96-well black plate, add the diluted this compound, vehicle control, and positive control.
-
Add recombinant SIRT1 enzyme to all wells except the 'no enzyme' control.
-
Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.
-
Incubate at 37°C for 1 hour.
-
Add the developer solution, which stops the SIRT1 reaction and generates a fluorescent signal from the deacetylated substrate.
-
Incubate for an additional 15-30 minutes at room temperature.
-
Measure fluorescence (e.g., Ex/Em = 340/440 nm).
-
-
PARP1 Inhibition Assay (Colorimetric): [6][9]
-
Use a 96-well plate pre-coated with histone H4.
-
Add the diluted this compound, vehicle control, and positive control.
-
Add a mixture of recombinant PARP1 enzyme and activated DNA.
-
Initiate the reaction by adding NAD+.
-
Incubate at room temperature for 30-60 minutes.
-
Wash the plate to remove unreacted components.
-
Add an anti-pADPr antibody, followed by an HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until color develops.
-
Stop the reaction with an acid solution and measure absorbance at 450 nm.
-
-
CYP3A4 Inhibition Assay (Fluorometric): [7][10]
-
In a 96-well black plate, add the diluted this compound, vehicle control, and positive control to human liver microsomes or recombinant CYP3A4.
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding a mixture of the fluorogenic probe substrate and an NADPH-generating system.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction and measure the fluorescent metabolite using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of the compound.
-
Determine the IC50 value using non-linear regression analysis (log[inhibitor] vs. normalized response).
-
Anticipated Data Presentation
| Target Enzyme | This compound IC50 (µM) | Positive Control IC50 (µM) |
| SIRT1 | 50 | 0.04 (Selisistat) |
| PARP1 | 25 | 0.005 (Olaparib) |
| CYP3A4 | >100 | 0.1 (Ketoconazole) |
| CYP2D6 | 80 | 0.5 (Quinidine) |
Table 1: Hypothetical in vitro inhibitory potency of this compound against key enzymes.
Phase 2: Cellular Target Engagement and Downstream Functional Effects
Causality: Demonstrating that a compound inhibits a purified enzyme is a crucial first step, but it is essential to confirm that it can enter a cell and engage the same target in its native environment. The Cellular Thermal Shift Assay (CETSA) provides direct evidence of target binding in intact cells.[11][12] Furthermore, inhibiting an enzyme should trigger predictable downstream consequences. For SIRT1, inhibition should lead to the hyperacetylation of its substrates, such as the tumor suppressor p53.[13] For PARP1, inhibition should block the formation of poly(ADP-ribose) (PAR) chains following DNA damage.[14]
Detailed Protocol: Cellular Thermal Shift Assay (CETSA)
Materials:
-
Cancer cell line expressing target proteins (e.g., HeLa or MCF-7).
-
This compound and vehicle (DMSO).
-
PBS and cell lysis buffer (containing protease and phosphatase inhibitors).
-
PCR tubes or 96-well PCR plates.
-
Thermal cycler.
-
Centrifuge.
-
Equipment for Western blotting (SDS-PAGE gels, transfer system, etc.).
-
Primary antibodies against SIRT1 and PARP1.
Procedure:
-
Cell Treatment: Culture cells to ~80% confluency. Treat cells with this compound (at a concentration ~10-fold higher than the in vitro IC50) or vehicle (DMSO) for 2-4 hours.
-
Heating: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes.
-
Temperature Gradient: Place the tubes in a thermal cycler and heat them across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction). Determine protein concentration, normalize samples, and analyze by Western blot using primary antibodies specific for SIRT1 and PARP1.
-
Data Analysis: Quantify the band intensity at each temperature for both the vehicle- and compound-treated samples. Plot the relative amount of soluble protein against temperature to generate melt curves. A shift in the melt curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, engagement.[15]
Detailed Protocol: Western Blot for Downstream Markers
Procedure:
-
Cell Treatment: Seed cells (e.g., MCF-7) in 6-well plates. Treat with a dose-range of this compound for 6-24 hours. For PAR analysis, include a positive control group treated with a DNA damaging agent (e.g., 200 µM H₂O₂ for 10 minutes) before harvesting.[14]
-
Lysis and Quantification: Harvest cells, lyse using RIPA buffer with inhibitors, and quantify protein concentration using a BCA assay.[1]
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation:
-
Detection and Analysis: Detect bands using an ECL substrate. Quantify band intensities and normalize the acetyl-p53 signal to total p53, and the PAR signal to the loading control.
Phase 3: Phenotypic Screening in Disease-Relevant Models
Causality: After confirming target engagement at the molecular and cellular levels, the next critical step is to determine if this engagement translates into a desired biological outcome. Since PARP and SIRT1 are established targets in oncology, a logical phenotypic screen is to assess the anti-proliferative effects of this compound across a panel of cancer cell lines.
Detailed Protocol: Cancer Cell Cytotoxicity Assay (MTT Assay)
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer).
-
Complete culture medium.
-
96-well clear tissue culture plates.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
Microplate reader.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours to allow attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log concentration to determine the GI50 (concentration for 50% growth inhibition).
Anticipated Data Presentation
| Cell Line | Tissue of Origin | This compound GI50 (µM) |
| MCF-7 | Breast Cancer | 35 |
| HeLa | Cervical Cancer | 42 |
| A549 | Lung Cancer | 55 |
Table 2: Hypothetical anti-proliferative activity of this compound in various cancer cell lines.
Phase 4: In Vivo Target Validation and Preclinical Efficacy
Causality: The ultimate test of a potential therapeutic agent is its efficacy and safety in a living organism. An in vivo xenograft model allows for the assessment of a compound's ability to inhibit tumor growth in a setting that incorporates complex biological factors like drug metabolism and distribution (pharmacokinetics).[18]
Detailed Protocol: Human Cancer Xenograft Mouse Model
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude).
-
Cancer cell line demonstrated to be sensitive in vitro (e.g., MCF-7).
-
Matrigel®.
-
This compound formulation for in vivo administration (e.g., in a solution of saline with 5% DMSO and 10% Solutol).
-
Digital calipers.
-
Cell Preparation: Culture MCF-7 cells to ~80% confluency. Harvest and resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10⁷ cells/mL. Keep on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor the mice daily. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound (e.g., at a predetermined dose based on preliminary toxicology studies) or vehicle control to the respective groups via an appropriate route (e.g., oral gavage or intraperitoneal injection) daily for a set period (e.g., 21 days).
-
Monitoring: Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2. Monitor animal body weight and overall health.
-
Endpoint Analysis: At the end of the study, humanely euthanize the mice. Excise the tumors, weigh them, and process them for downstream analyses (e.g., Western blot for target engagement markers, histology).
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Compare the final tumor weights between the groups to determine the percentage of tumor growth inhibition (TGI).
Conclusion and Future Directions
This guide presents a comprehensive and logical framework for elucidating the therapeutic targets of this compound. By systematically progressing from direct in vitro enzyme inhibition to cellular target engagement, phenotypic responses, and finally, in vivo efficacy, researchers can build a robust data package to support its further development. The proposed workflow, grounded in the established biology of the parent nicotinamide scaffold, prioritizes SIRT1 and PARP1 as high-probability targets.
Positive results from this workflow would strongly warrant broader, unbiased target identification studies, such as chemical proteomics, to uncover potentially novel targets. Furthermore, pharmacokinetic studies will be essential to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, providing crucial data to correlate dose with target engagement and therapeutic effect.[20][21] The insights gained will be invaluable for guiding future medicinal chemistry efforts to optimize potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. SIRT1 检测试剂盒 sufficient for 100 assays | Sigma-Aldrich [sigmaaldrich.com]
- 6. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 7. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 8. benchchem.com [benchchem.com]
- 9. bellbrooklabs.com [bellbrooklabs.com]
- 10. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. scispace.com [scispace.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. benchchem.com [benchchem.com]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Pharmacokinetics and biochemistry studies on nicotinamide in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Chloronicotinamide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloronicotinamide, a halogenated pyridinecarboxamide with potential applications in medicinal chemistry and drug discovery. This document delves into its chemical identity, synthesis, physicochemical properties, potential biological activities, and analytical characterization methods, offering valuable insights for researchers and scientists in the field.
Core Chemical Identity
This compound, a derivative of nicotinamide (Vitamin B3), is characterized by a chlorine atom substituted at the 4-position of the pyridine ring. This substitution significantly influences the electronic properties of the molecule, potentially impacting its biological activity and reactivity.
| Identifier | Value | Source |
| CAS Number | 7418-70-4 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| IUPAC Name | 4-chloropyridine-3-carboxamide | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Canonical SMILES | C1=CN=CC(=C1Cl)C(=O)N | [1] |
| InChI Key | MJYMDZGWIIUMJV-UHFFFAOYSA-N | [1] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for understanding its behavior in biological systems and for the development of analytical methods.
| Property | Value | Source |
| XLogP3 | 0.4 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 156.0090405 | [1] |
| Monoisotopic Mass | 156.0090405 | [1] |
| Topological Polar Surface Area | 56 Ų | [1] |
| Heavy Atom Count | 10 | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step process starting from the commercially available 4-chloronicotinic acid. The carboxylic acid is first converted to its more reactive acid chloride derivative, which is then subjected to amidation.
Step 1: Synthesis of 4-Chloronicotinoyl Chloride
The conversion of a carboxylic acid to an acid chloride is a standard transformation in organic synthesis. Thionyl chloride (SOCl₂) is a common and effective reagent for this purpose. The reaction of 4-chloronicotinic acid with thionyl chloride, often under reflux, yields 4-chloronicotinoyl chloride.[2]
Step 2: Amidation of 4-Chloronicotinoyl Chloride
The resulting 4-chloronicotinoyl chloride is a reactive acylating agent that can be readily converted to this compound by reaction with an ammonia source. This can be achieved by bubbling ammonia gas through a solution of the acid chloride in an inert solvent or by using a solution of ammonia in a suitable solvent like dioxane or THF.
Detailed Experimental Protocol:
Step 1: Synthesis of 4-Chloronicotinoyl Chloride [2]
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-chloronicotinic acid (1 equivalent).
-
Under a fume hood, add an excess of thionyl chloride (e.g., 5-10 equivalents).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl gas ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. The resulting crude 4-chloronicotinoyl chloride can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-chloronicotinoyl chloride (1 equivalent) in a dry, inert solvent (e.g., anhydrous dioxane or THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of ammonia (e.g., a saturated solution of ammonia in dioxane or a solution of aqueous ammonium hydroxide, at least 2 equivalents) to the cooled solution of the acid chloride with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization or column chromatography.
References
theoretical studies and computational modeling of 4-Chloronicotinamide
An In-depth Technical Guide to the Theoretical and Computational Modeling of 4-Chloronicotinamide
Abstract
This technical guide provides a comprehensive framework for the theoretical and computational investigation of this compound, a pyridine derivative with potential applications in drug discovery and materials science. As a Senior Application Scientist, this document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale for each methodological choice. We will progress from fundamental quantum chemical calculations to predict the molecule's intrinsic properties, through molecular docking to explore its potential as a targeted inhibitor, and finally to molecular dynamics simulations to understand its dynamic behavior in a solvated, biological environment. This guide emphasizes a self-validating workflow, where the outputs of one stage provide a validated input for the next, ensuring scientific rigor and reproducibility. All methodologies are grounded in authoritative literature to provide a field-proven approach to the computational analysis of small molecules.
Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is a halogenated derivative of nicotinamide (Vitamin B3). The presence of a chlorine atom on the pyridine ring significantly alters its electronic properties and potential for intermolecular interactions compared to the parent molecule. Understanding these fundamental properties is the first step in any computational study, as they govern the molecule's behavior in both chemical and biological systems.
Data for the following table has been compiled from authoritative chemical databases.[1]
| Property | Value | Source |
| IUPAC Name | 4-chloropyridine-3-carboxamide | [1] |
| CAS Number | 7418-70-4 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Canonical SMILES | C1=CN=C(C(=C1)C(=O)N)Cl | PubChem |
| InChI Key | MJYMDZGWIIUMJV-UHFFFAOYSA-N | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| XLogP3 | 0.4 | [1] |
Known and Potential Biological Activities
The nicotinamide scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and biologically active compounds.[2] Nicotinamide derivatives have been investigated for a wide range of therapeutic applications, including as anticancer and immunomodulatory agents, often by targeting key enzymes like kinases.[3][4] Specifically, derivatives have shown potential as VEGFR-2 inhibitors, which is a crucial target in angiogenesis and cancer therapy.[3][4] The introduction of halogen atoms can enhance binding affinity, modulate metabolic stability, and alter physicochemical properties, making this compound a compound of interest for further investigation.[5]
Rationale for Computational Investigation
Computational modeling provides a powerful, cost-effective, and rapid approach to characterizing a molecule's potential before committing to extensive and expensive experimental synthesis and testing.[6] For this compound, a multi-faceted computational approach allows us to:
-
Elucidate Electronic Structure: Understand its reactivity, stability, and potential interaction sites at a quantum level.
-
Predict Biological Targets: Screen its binding affinity against known protein targets to generate hypotheses about its mechanism of action.
-
Analyze Dynamic Stability: Assess the stability of its complex with a biological target in a dynamic, solvated environment, adding a layer of validation to static predictions.
This guide will walk through these three core stages, demonstrating an integrated computational workflow.
Quantum Chemical Calculations: Exploring the Electronic Landscape
Theoretical Framework: Introduction to Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules.[2] It is particularly well-suited for studying organic molecules, providing a balance between computational cost and accuracy.[6] DFT calculations allow us to predict molecular geometries, vibrational frequencies, and electronic properties like molecular orbitals and electrostatic potential, which are fundamental to understanding chemical reactivity.[7][8]
Methodology: DFT Protocol
This protocol outlines the steps for a comprehensive DFT analysis using a program like Gaussian. The choice of the B3LYP functional and a Pople-style basis set like 6-311G(d,p) is a well-established starting point for organic molecules, offering reliable results for geometry and electronic properties.[8]
Step-by-Step Protocol:
-
Structure Preparation: Build the 3D structure of this compound using a molecular editor (e.g., GaussView, Avogadro). Perform an initial geometry cleanup using a simple force field (e.g., UFF).
-
Geometry Optimization:
-
Set up a geometry optimization calculation.
-
Method: B3LYP
-
Basis Set: 6-311G(d,p)
-
Rationale: This level of theory accurately captures electron correlation and provides a flexible basis set for a good description of the molecular structure.
-
Run the calculation until it converges to a stationary point on the potential energy surface.
-
-
Frequency Analysis:
-
Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (B3LYP/6-311G(d,p)).
-
Causality: This step is critical for validation. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum and not a transition state. The results can also be used to predict the molecule's infrared (IR) and Raman spectra.
-
-
Electronic Property Calculation:
-
From the converged wavefunction, calculate key electronic properties.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap (ΔE = E_LUMO - E_HOMO) is an indicator of chemical stability.[9]
-
Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are key to predicting non-covalent interactions like hydrogen bonding.
-
In-depth Analysis of Results
-
Molecular Geometry: Analyze the optimized bond lengths and angles. Compare them to experimental data if available to validate the chosen level of theory.
-
FMOs and Chemical Reactivity: A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. The spatial distribution of these orbitals indicates the likely sites for electron donation (HOMO) and acceptance (LUMO).
-
MEP and Intermolecular Interactions: The MEP map will show negative potential (red/yellow) around the oxygen of the carbonyl group and the nitrogen of the pyridine ring, indicating these are prime sites for hydrogen bond acceptance. Positive potential (blue) will be found around the amide hydrogens, indicating hydrogen bond donor capability. This information is invaluable for predicting how the molecule will interact with a protein binding site.
Visualization: DFT Workflow
Caption: Workflow for DFT analysis of this compound.
Molecular Docking: Predicting Protein-Ligand Interactions
Theoretical Framework: Principles of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[10] It is widely used in drug design to predict the binding mode and affinity of a small molecule inhibitor within the active site of its target protein.[4] The process involves sampling a large number of possible conformations of the ligand in the binding site and scoring them based on a function that estimates the binding free energy.
Target Selection: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Justification: The nicotinamide scaffold is a known feature in various kinase inhibitors.[3][4] Specifically, several nicotinamide-based derivatives have been designed and synthesized as potent inhibitors of VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis.[3][4] Therefore, selecting VEGFR-2 as a target for this compound is a rational, hypothesis-driven choice grounded in existing literature. For this guide, we will use the crystal structure of VEGFR-2 in complex with a known inhibitor (e.g., PDB ID: 3VHE).
Methodology: Molecular Docking Protocol
This protocol outlines a general workflow using AutoDock Vina, a widely used and validated docking program.[10]
Step-by-Step Protocol:
-
Receptor Preparation:
-
Download the chosen VEGFR-2 crystal structure from the Protein Data Bank (PDB).
-
Remove all non-essential components, such as water molecules, co-solvents, and the original co-crystallized ligand.
-
Add polar hydrogens and assign appropriate atomic charges (e.g., Kollman charges). This step is crucial for correctly modeling electrostatic and hydrogen bonding interactions.
-
Save the prepared receptor file in the required format (e.g., PDBQT).
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of this compound as the input. This ensures a low-energy, realistic starting conformation for the ligand.
-
Assign rotatable bonds and save the ligand in the PDBQT format.
-
-
Grid Box Definition:
-
Define the search space for the docking simulation. The grid box should be centered on the known active site of VEGFR-2 (typically where the co-crystallized ligand was located) and be large enough to encompass the entire binding pocket.
-
-
Docking Simulation:
-
Execute the docking run using Vina. The program will generate a set of binding poses (typically 9-10) for the ligand, ranked by their predicted binding affinity (in kcal/mol).
-
Interpreting Docking Results
-
Binding Affinity: The docking score provides an estimate of the binding free energy. More negative values indicate stronger predicted binding.
-
Binding Pose Analysis: The top-ranked pose is the most probable binding conformation. It must be visually inspected using a molecular visualization tool (e.g., PyMOL, Discovery Studio).
-
Key Interactions: The most important part of the analysis is identifying specific interactions between this compound and the amino acid residues of the VEGFR-2 active site. Look for:
-
Hydrogen Bonds: e.g., between the amide group of the ligand and backbone atoms of key residues.
-
Hydrophobic Interactions: e.g., between the pyridine ring and nonpolar residues.
-
Halogen Bonds: The chlorine atom may form favorable interactions with electron-rich atoms in the binding pocket.
-
Visualization: Molecular Docking Workflow
Caption: Workflow for molecular docking of this compound.
Molecular Dynamics (MD) Simulations: Unveiling Dynamic Behavior
Theoretical Framework: Fundamentals of MD Simulations
While docking provides a valuable static snapshot of a protein-ligand interaction, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time by solving Newton's equations of motion.[11] For a protein-ligand complex, an MD simulation can assess the stability of the docked pose, reveal conformational changes, and provide a more rigorous understanding of the binding event in a simulated physiological environment (i.e., in water at a given temperature and pressure).[12]
System Setup
The quality of the MD simulation is highly dependent on the initial setup. This protocol outlines the key steps using a package like AMBER or GROMACS.[11][12]
Step-by-Step Protocol:
-
System Initialization:
-
Start with the best-ranked protein-ligand complex from the molecular docking study.
-
-
Force Field Parameterization:
-
Assign a force field to describe the potential energy of the system. A standard choice is an AMBER force field (e.g., ff14SB) for the protein and the General Amber Force Field (GAFF) for the small molecule ligand.[12]
-
Calculate partial charges for the ligand (e.g., using the AM1-BCC method), which is critical for accurately modeling electrostatic interactions.
-
-
Solvation and Neutralization:
-
Place the complex in a periodic box of water molecules (e.g., TIP3P water model).[12]
-
Add counterions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system, creating a more realistic simulation environment.
-
Simulation Protocol
Self-Validation through Equilibration: The system cannot be immediately run for production. It must be carefully equilibrated to allow the solvent and ions to relax around the complex and to bring the system to the desired temperature and pressure without introducing artifacts.
Step-by-Step Protocol:
-
Energy Minimization: Perform a series of energy minimization steps to remove any steric clashes or unfavorable geometries created during the setup phase.
-
Heating (NVT Ensemble): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant (NVT ensemble). Positional restraints are often applied to the protein and ligand to allow the solvent to equilibrate around them.
-
Density Equilibration (NPT Ensemble): Continue the simulation at constant temperature and constant pressure (NPT ensemble). This allows the density of the system to relax to the correct value. The restraints on the protein-ligand complex are typically gradually released during this phase.
-
Production MD: Once the system is well-equilibrated (as judged by stable temperature, pressure, and density), run the production simulation for a desired length of time (e.g., 100-200 ns) without any restraints.[12]
Analysis of MD Trajectories
The output of the MD run is a trajectory file containing the coordinates of all atoms at regular time intervals. This trajectory is then analyzed to extract meaningful information.
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time relative to the starting structure. A stable, plateauing RMSD curve indicates that the simulation has reached equilibrium and the complex is structurally stable.[12]
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights regions of high flexibility (high RMSF) versus stable regions (low RMSF).
-
Radius of Gyration (Rg): The Rg of the protein is a measure of its compactness. A stable Rg value over time suggests that the protein is not unfolding.
-
Interaction Analysis: Monitor the key interactions (e.g., hydrogen bonds) identified during docking. The persistence of these interactions throughout the simulation provides strong evidence for a stable binding mode.
Visualization: MD Simulation Workflow
Caption: Workflow for MD simulation of a protein-ligand complex.
Integrated Computational Approach and Future Directions
This guide has detailed a sequential and self-validating computational workflow. The DFT calculations provide a high-quality, low-energy ligand structure. Molecular docking uses this structure to generate a strong, testable hypothesis about the molecule's biological target and binding mode. Finally, MD simulations rigorously test the stability of this docked complex in a dynamic environment.
By synthesizing the data from all three stages, a researcher can build a strong case for a molecule's potential. For this compound, if the results show a stable binding mode in the VEGFR-2 active site with persistent key interactions, the next logical step would be experimental validation, including chemical synthesis and in vitro enzymatic assays.
Future computational work could involve calculating binding free energies using more advanced methods like MM/PBSA or free energy perturbation (FEP), exploring potential off-target effects by docking against other kinases, or investigating ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties through predictive modeling.
References
- 1. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies [mdpi.com]
- 6. Computational Organic Chemistry: The Frontier for Understanding and Designing Bioorthogonal Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. electrochemsci.org [electrochemsci.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Molecular docking and dynamics studies of Nicotinamide Riboside as a potential multi-target nutraceutical against SARS-CoV-2 entry, replication, and transcription: A new insight - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations as a guide for modulating small molecule aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols: Strategic Implementation of 4-Chloronicotinamide in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of 4-Aryl Nicotinamides in Medicinal Chemistry
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction has become particularly indispensable in the pharmaceutical industry for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast array of therapeutic agents.[4] Among the various heterocyclic building blocks, nicotinamide derivatives are of significant interest due to their presence in numerous biologically active compounds. The ability to functionalize the pyridine ring at specific positions is crucial for tuning the pharmacological properties of these molecules.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 4-chloronicotinamide as a substrate in Suzuki-Miyaura coupling reactions. While chloropyridines are notoriously less reactive than their bromo or iodo counterparts due to the strength of the C-Cl bond, they are often more cost-effective and readily available starting materials.[5] Overcoming the inherent challenges of activating this less reactive C-Cl bond opens up a wealth of synthetic possibilities. We will delve into the mechanistic underpinnings, provide optimized protocols, and offer expert insights to empower scientists to successfully incorporate 4-aryl nicotinamides into their drug discovery and development pipelines.[4]
Mechanistic Considerations for the Suzuki-Miyaura Coupling of this compound
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][6][7] Understanding these steps is paramount to troubleshooting and optimizing the reaction for a challenging substrate like this compound.
-
Oxidative Addition: This is often the rate-determining step, especially for aryl chlorides.[3] A Pd(0) catalyst inserts into the carbon-chlorine bond of this compound to form a Pd(II) complex. The electron-withdrawing nature of the pyridine ring and the carboxamide group can facilitate this step to some extent. However, the inherent strength of the C-Cl bond necessitates the use of highly active catalysts, typically featuring electron-rich and sterically bulky phosphine ligands.[5] These ligands stabilize the palladium center and promote the oxidative addition process.
-
Transmetalation: In this step, the organic moiety from the boronic acid (or its ester derivative) is transferred to the palladium center, displacing the halide. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[2][8] The choice of base is critical and can significantly impact the reaction rate and yield.
-
Reductive Elimination: This is the final step where the two organic groups on the palladium center couple and are eliminated as the desired biaryl product. This process regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Below is a graphical representation of the catalytic cycle for the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura reaction with this compound.
Optimized Reaction Parameters for this compound Coupling
The success of a Suzuki-Miyaura coupling with a less reactive chloride, such as this compound, hinges on the careful selection of several key parameters. The following table summarizes recommended starting points for optimization, based on literature for similar chloropyridine couplings.[5][9]
| Parameter | Recommended Conditions & Rationale |
| Palladium Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%) : These are common and effective palladium precursors.[2] For challenging couplings, pre-formed catalysts with bulky phosphine ligands can be advantageous. |
| Ligand | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) : These are crucial for activating the C-Cl bond.[5] The steric bulk promotes reductive elimination, while the electron-donating nature facilitates oxidative addition. |
| Base | K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents) : Strong, non-nucleophilic bases are generally preferred. K₃PO₄ is often a good first choice for challenging substrates.[10] The base is essential for the formation of the active boronate species.[2] |
| Solvent | Anhydrous polar aprotic solvents (e.g., 1,4-Dioxane, Toluene, DMF) often with a small amount of water : The choice of solvent can significantly influence reaction rates and yields. A dioxane/water mixture is a common starting point.[6][7] |
| Boronic Acid/Ester | Arylboronic acids or their pinacol esters (1.1-1.5 equivalents) : A slight excess of the boronic acid is typically used to drive the reaction to completion. Pinacol esters can offer improved stability and are useful for slow reactions. |
| Temperature | 80-120 °C : Higher temperatures are generally required for the coupling of aryl chlorides to overcome the activation energy of the oxidative addition step.[10] |
| Atmosphere | Inert (Argon or Nitrogen) : Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst degradation. |
Detailed Experimental Protocol: Synthesis of 4-(p-tolyl)nicotinamide
This protocol provides a step-by-step guide for a representative Suzuki-Miyaura coupling of this compound with 4-methylphenylboronic acid.
Materials:
-
This compound
-
4-Methylphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Round-bottom flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Experimental Workflow:
References
- 1. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. byjus.com [byjus.com]
- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Functionalization of 4-Chloronicotinamide for Drug Discovery
Foreword: The Strategic Importance of the Nicotinamide Scaffold
The nicotinamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. Its ability to engage in hydrogen bonding and its susceptibility to metabolic pathways make it a cornerstone of modern drug design. 4-Chloronicotinamide, in particular, serves as a versatile and highly valuable building block. The chlorine atom at the C4 position acts as a synthetic linchpin, a reactive handle that allows for the strategic introduction of diverse functional groups through various cross-coupling methodologies. This guide provides detailed, field-proven protocols for the functionalization of this compound, with a focus on the underlying principles that govern these transformations. The protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this key intermediate in their synthetic campaigns.
Essential Safety & Handling of this compound
Before commencing any experimental work, it is imperative to be fully acquainted with the safety profile of this compound.
-
Hazard Profile : this compound is harmful if swallowed or in contact with skin.[1] It may also cause skin, eye, and respiratory irritation.[2][3][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[1]
-
Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[2][3]
-
First Aid :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water and remove contaminated clothing.[3]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[3]
-
Ingestion : Rinse mouth and seek immediate medical attention.[1]
-
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[1]
C-N Bond Formation via Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a powerful and widely used method for constructing carbon-nitrogen bonds.[5][6][7] This reaction is particularly effective for coupling aryl halides, including electron-deficient heteroaryl chlorides like this compound, with a vast array of primary and secondary amines.
Causality & Mechanistic Insight
The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
-
Amine Coordination & Deprotonation : The amine coordinates to the palladium center. A base then deprotonates the coordinated amine to form a palladium amido complex.
-
Reductive Elimination : The C-N bond is formed as the desired product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate both the oxidative addition and the final reductive elimination steps, especially for less reactive aryl chlorides.[5][8]
Workflow for Buchwald-Hartwig Amination
Caption: General workflow for Buchwald-Hartwig amination.
Detailed Experimental Protocol: Synthesis of 4-(Morpholino)nicotinamide
This protocol describes the coupling of this compound with morpholine, a common secondary amine.
Materials & Reagents
-
This compound
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Nitrogen or Argon gas
-
Standard glassware (oven-dried)
Procedure
-
Inert Atmosphere Setup : To an oven-dried, 2-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.03 mmol, 3.0 mol%), and sodium tert-butoxide (1.5 mmol).
-
Flask Preparation : Seal the flask with septa, and purge with nitrogen or argon gas for 10-15 minutes.
-
Solvent and Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add this compound (1.0 mmol) and morpholine (1.2 mmol).
-
Reaction : Heat the reaction mixture to 100 °C and stir for 6-12 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : Cool the mixture to room temperature. Quench the reaction by slowly adding water (10 mL).
-
Extraction : Transfer the mixture to a separatory funnel. Extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by column chromatography on silica gel (using a gradient of hexane/ethyl acetate) to yield the pure 4-(morpholino)nicotinamide.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / XPhos | A robust catalyst system for coupling aryl chlorides with amines. XPhos is a bulky, electron-rich ligand that promotes efficient catalysis. |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required to deprotonate the amine, facilitating the formation of the key palladium-amido intermediate.[5] |
| Solvent | Anhydrous Toluene | A common, high-boiling, non-polar aprotic solvent suitable for this reaction. Anhydrous conditions are crucial to prevent catalyst deactivation. |
| Temperature | 100 °C | Elevated temperatures are typically necessary to drive the reaction, especially the oxidative addition to the C-Cl bond.[5] |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is essential to maintain its activity. |
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most important and versatile method for the formation of C(sp²)-C(sp²) bonds, making it indispensable for the synthesis of biaryl and heteroaryl-aryl structures.[9][10]
Causality & Mechanistic Insight
The Suzuki coupling also relies on a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition : Pd(0) inserts into the C-Cl bond of this compound.
-
Transmetalation : The organoboron species (e.g., a boronic acid) is activated by a base (like Na₂CO₃ or K₃PO₄) to form a more nucleophilic boronate complex. This complex then transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination : The two organic groups on the palladium couple, forming the new C-C bond and regenerating the Pd(0) catalyst.
The base plays a dual role: it activates the boronic acid for transmetalation and neutralizes the halide byproduct. The choice of base and solvent system can significantly impact reaction efficiency.[9]
Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol: Synthesis of 4-Phenylnicotinamide
This protocol details the coupling of this compound with phenylboronic acid.
Materials & Reagents
-
This compound
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure
-
Reagent Combination : In a round-bottom flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and sodium carbonate (2.5 mmol).
-
Solvent Addition : Add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing : Bubble nitrogen or argon gas through the stirred suspension for 15-20 minutes to ensure an inert atmosphere.
-
Reaction : Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 4-8 hours.
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS.
-
Work-up : After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extraction : Extract the product into ethyl acetate (3 x 25 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification : Purify the crude product by flash column chromatography (hexane/ethyl acetate gradient) or recrystallization to obtain pure 4-phenylnicotinamide.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ | A highly effective and versatile pre-catalyst for Suzuki couplings, known for its stability and broad functional group tolerance.[11] |
| Base | Sodium Carbonate (Na₂CO₃) | A common, mild inorganic base sufficient to promote the transmetalation step.[11][12] |
| Solvent | Dioxane/Water | A biphasic solvent system is often optimal. Dioxane solubilizes the organic components, while water dissolves the inorganic base and facilitates the formation of the active boronate species.[9] |
| Temperature | 90 °C | Provides the necessary thermal energy for efficient catalytic turnover without significant decomposition. |
| Atmosphere | Inert (N₂ or Ar) | Protects the Pd(0) species, which is formed in situ from the Pd(II) pre-catalyst, from oxidative degradation. |
Emerging Frontiers: C-H Functionalization
Direct C-H functionalization represents a paradigm shift in synthesis, aiming to form C-C or C-X bonds by activating ubiquitous C-H bonds, thereby avoiding pre-functionalized starting materials.[13][14][15] For a substrate like this compound, this could theoretically allow for functionalization at other positions on the pyridine ring (e.g., C2, C5, C6) without disturbing the C4-chloro handle. These reactions are often directed by a coordinating group on the substrate. While less established for this specific molecule compared to cross-coupling, it is an active area of research.[13][15] The development of selective C-H activation protocols for the nicotinamide core would provide novel and efficient pathways to complex derivatives.
Conclusion
This compound is a powerful intermediate whose synthetic utility is unlocked through modern cross-coupling chemistry. The Buchwald-Hartwig amination and Suzuki-Miyaura coupling provide reliable and versatile platforms for introducing nitrogen and carbon-based substituents, respectively. By understanding the mechanistic underpinnings of these reactions, researchers can rationally select conditions to optimize their synthetic routes. The protocols provided herein serve as a robust starting point for the exploration and development of novel nicotinamide derivatives, empowering the next generation of drug discovery and development.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 14. Platinum-Catalyzed C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4-Chloronicotinamide in the Genesis of Novel Heterocyclic Scaffolds: Advanced Application Notes and Protocols
This comprehensive guide is intended for researchers, medicinal chemists, and professionals in drug development, offering an in-depth exploration of 4-chloronicotinamide as a pivotal building block in the synthesis of diverse and novel heterocyclic compounds. We will delve into the strategic applications of this versatile reagent, providing not only detailed, field-proven protocols but also the underlying scientific rationale for the methodological choices, ensuring a deep and practical understanding of its synthetic utility.
Introduction: The Strategic Importance of this compound
This compound, a halogenated derivative of the vitamin B3 family, has emerged as a highly valuable and versatile precursor in the field of heterocyclic chemistry. Its unique electronic properties, stemming from the electron-withdrawing nature of both the pyridine ring nitrogen and the carboxamide group, render the chlorine atom at the C4-position susceptible to a variety of nucleophilic substitution and cross-coupling reactions. This reactivity profile allows for the facile introduction of diverse functionalities, enabling the construction of complex molecular architectures with significant potential in medicinal chemistry and materials science. The pyridine moiety itself is a privileged scaffold in numerous FDA-approved drugs, and the ability to functionalize it regioselectively at the C4-position opens up vast chemical space for the design of novel therapeutic agents, particularly in the realm of kinase inhibitors.[1][2]
This guide will focus on the practical application of this compound in several key synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, to generate a range of medicinally relevant heterocyclic cores.
I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Diverse Scaffolds
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation, offering mild and efficient routes to complex molecules. This compound serves as an excellent electrophilic partner in these transformations, enabling the introduction of a wide array of substituents at the C4-position of the pyridine ring.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[3][4] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in pharmacologically active compounds.
Causality Behind Experimental Choices:
The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The palladium source, often Pd(OAc)₂ or Pd₂(dba)₃, generates the active Pd(0) species in situ. The phosphine ligand, such as SPhos or XPhos, plays a crucial role in stabilizing the palladium catalyst, facilitating oxidative addition to the C-Cl bond, and promoting reductive elimination to form the desired product. The base is required to activate the boronic acid for transmetalation. An aqueous solvent mixture is often employed to aid in the dissolution of the base and facilitate the catalytic cycle.
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Aryl-nicotinamides
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.
| Reagent/Parameter | Quantity/Condition | Notes |
| This compound | 1.0 mmol | Starting material |
| Arylboronic Acid | 1.2 mmol | Coupling partner |
| Pd(OAc)₂ | 0.05 mmol | Catalyst |
| SPhos | 0.1 mmol | Ligand |
| K₂CO₃ | 2.0 mmol | Base |
| 1,4-Dioxane/H₂O | 4:1 (5 mL) | Solvent |
| Temperature | 100 °C | Reaction Temperature |
| Reaction Time | 12-24 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.
-
Degas the resulting mixture by bubbling with argon for 15 minutes.
-
Add palladium(II) acetate (0.05 mmol) and SPhos (0.1 mmol) to the mixture under a positive flow of argon.
-
Seal the flask and heat the reaction mixture at 100 °C for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-aryl-nicotinamide.
B. Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile method for the synthesis of arylamines.[5][6] This reaction is instrumental in medicinal chemistry for introducing amine functionalities, which are key components of many bioactive molecules.
Causality Behind Experimental Choices:
Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination relies on the careful selection of the catalytic system. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald, are highly effective in promoting the reaction, even with less reactive aryl chlorides.[7] The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide, is crucial for the deprotonation of the amine and subsequent transmetalation. Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent unwanted side reactions.
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Detailed Protocol: Synthesis of 4-(Amino)-nicotinamides
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with primary or secondary amines.
| Reagent/Parameter | Quantity/Condition | Notes |
| This compound | 1.0 mmol | Starting material |
| Amine | 1.2 mmol | Coupling partner |
| Pd₂(dba)₃ | 0.025 mmol | Catalyst precursor |
| XPhos | 0.1 mmol | Ligand |
| NaOtBu | 1.4 mmol | Base |
| Toluene | 5 mL | Anhydrous solvent |
| Temperature | 110 °C | Reaction Temperature |
| Reaction Time | 8-16 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
In a glovebox, charge an oven-dried Schlenk tube with sodium tert-butoxide (1.4 mmol).
-
Add this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.025 mmol), and XPhos (0.1 mmol).
-
Add the amine (1.2 mmol) and anhydrous toluene (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture at 110 °C for 8-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired 4-(amino)-nicotinamide derivative.
II. Nucleophilic Aromatic Substitution (SNAr): A Classic Approach to Functionalization
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the modification of electron-deficient aromatic rings, such as the pyridine ring in this compound.[8] The presence of the nitrogen atom and the carboxamide group activates the ring towards nucleophilic attack, facilitating the displacement of the chloride leaving group.
Causality Behind Experimental Choices:
The SNAr reaction is typically promoted by strong nucleophiles and can often be carried out without the need for a metal catalyst. The reaction rate is influenced by the nature of the nucleophile, the solvent, and the temperature. Polar aprotic solvents, such as DMF or DMSO, are often used to solvate the cationic counter-ion of the nucleophile, thereby increasing its nucleophilicity.
Reaction Mechanism: SNAr
Caption: General mechanism of a nucleophilic aromatic substitution (SNAr) reaction.
Detailed Protocol: Synthesis of 4-(Heterocyclyl)-nicotinamides
This protocol outlines a general procedure for the SNAr reaction of this compound with a heterocyclic amine, such as morpholine.
| Reagent/Parameter | Quantity/Condition | Notes |
| This compound | 1.0 mmol | Starting material |
| Morpholine | 2.0 mmol | Nucleophile |
| K₂CO₃ | 2.0 mmol | Base |
| DMF | 5 mL | Solvent |
| Temperature | 120 °C | Reaction Temperature |
| Reaction Time | 12 h | Monitor by TLC/LC-MS |
Step-by-Step Methodology:
-
To a round-bottom flask, add this compound (1.0 mmol), morpholine (2.0 mmol), and potassium carbonate (2.0 mmol).
-
Add dimethylformamide (DMF, 5 mL) to the flask.
-
Heat the reaction mixture at 120 °C for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography to afford 4-(morpholino)nicotinamide.
III. Multicomponent and Cycloaddition Reactions: Building Complexity in a Single Step
While palladium-catalyzed and SNAr reactions are workhorses in this field, multicomponent reactions (MCRs) and cycloaddition reactions offer powerful strategies for the rapid construction of complex heterocyclic systems from simple starting materials.[9] The application of this compound in these reactions is an emerging area with significant potential.
A. Multicomponent Synthesis of Dihydropyridines
The Hantzsch dihydropyridine synthesis is a classic MCR for the preparation of 1,4-dihydropyridines, which are known for their activity as calcium channel blockers.[1][10] While not a direct reaction of this compound, its derivatives can be envisioned as components in novel MCRs to access diverse dihydropyridine scaffolds.
B. Inverse Electron Demand Diels-Alder (IEDDA) Reactions
The electron-deficient nature of the pyridine ring in this compound makes it a potential candidate for inverse electron demand Diels-Alder (IEDDA) reactions, where it would act as the diene component reacting with an electron-rich dienophile.[11] This strategy could provide access to novel fused pyridine ring systems. Further research in this area is warranted to explore the full potential of this compound in cycloaddition chemistry.
Conclusion and Future Perspectives
This compound has proven to be a versatile and valuable building block for the synthesis of a wide range of novel heterocyclic compounds. Its reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution allows for the introduction of diverse functionalities, enabling the construction of complex molecular architectures with significant potential in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this important precursor.
Future research in this area will likely focus on expanding the scope of reactions involving this compound, particularly in the realm of multicomponent and cycloaddition reactions. The development of new catalytic systems and reaction conditions will undoubtedly lead to the discovery of even more efficient and selective methods for the synthesis of novel heterocyclic scaffolds with promising biological activities.
References
- 1. Frontiers | Recent Progresses in the Multicomponent Synthesis of Dihydropyridines by Applying Sustainable Catalysts Under Green Conditions [frontiersin.org]
- 2. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. youtube.com [youtube.com]
- 8. An Overview of Recent Advances in Hantzsch’s Multicomponent Synthesis of 1,4- Dihydropyridines: A Class of Prominent Ca… [ouci.dntb.gov.ua]
- 9. youtube.com [youtube.com]
- 10. ias.ac.in [ias.ac.in]
- 11. Inverse electron-demand Diels–Alder reaction - Wikipedia [en.wikipedia.org]
analytical techniques for quantifying 4-Chloronicotinamide
An Application Guide to the Quantitative Analysis of 4-Chloronicotinamide
Introduction
This compound, a halogenated derivative of nicotinamide (Vitamin B3), is a key intermediate and potential impurity in the synthesis of various pharmaceutical compounds and agrochemicals. Its accurate quantification is paramount for ensuring the quality, safety, and efficacy of final products. This involves monitoring its presence in starting materials, tracking its consumption during chemical reactions, and quantifying it as a potential impurity in active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust analytical techniques for the determination of this compound, designed for researchers, quality control analysts, and drug development professionals. The protocols herein are grounded in established principles of analytical chemistry and are designed to meet stringent regulatory standards for method validation.
The Analytical Landscape: Selecting the Right Technique
The choice of analytical technique for quantifying this compound depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation. The primary methods suitable for this compound are chromatographic techniques, which offer the high selectivity needed to resolve the analyte from a complex mixture of reactants, by-products, and degradation products.
-
High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for routine quality control, offering a balance of sensitivity, specificity, and cost-effectiveness.[1][2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for trace-level quantification, especially in complex biological matrices, due to its exceptional sensitivity and selectivity.[1][3][4]
-
Gas Chromatography (GC) , often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), can also be employed, though it may require derivatization to enhance the volatility of the analyte.[5][6][7]
This guide will focus primarily on a detailed, validated HPLC-UV method and provide protocols for the more sensitive LC-MS/MS technique.
Primary Technique: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is an ideal method for the routine analysis of this compound in bulk materials and formulated products. The method separates compounds based on their hydrophobicity, which is well-suited for this moderately polar molecule.
Principle of the Method
The method utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase. This compound is injected into the system and partitions between the stationary and mobile phases. By carefully controlling the mobile phase composition, this compound can be separated from related impurities and quantified using a UV detector set to a wavelength where the analyte exhibits strong absorbance.
Experimental Protocol: HPLC-UV
1. Materials and Reagents
-
This compound reference standard (≥99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (KH₂PO₄) (Analytical grade)
-
Orthophosphoric acid (85%)
-
Water (HPLC grade or Milli-Q)
2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable.
| Parameter | Specification | Causality and Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters Alliance, or equivalent | Ensures reproducible solvent delivery and sample injection. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the aromatic ring of this compound. The 150 mm length offers a good balance between resolution and run time. |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer (pH 3.0) | The buffer controls the pH to ensure consistent ionization state of the analyte, leading to sharp, reproducible peaks. A pH of 3.0 suppresses the basicity of the pyridine nitrogen. |
| Mobile Phase B | Acetonitrile | A common organic modifier that provides good elution strength for moderately polar compounds. |
| Gradient Elution | 0-2 min (10% B), 2-10 min (10-70% B), 10-12 min (70% B), 12-13 min (70-10% B), 13-18 min (10% B) | A gradient elution is used to ensure elution of late-eluting impurities and provides a robust separation from early-eluting polar compounds, leading to a clean baseline. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency and reasonable backpressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overload. |
| Detection Wavelength | 265 nm | This wavelength corresponds to a high absorbance maximum for the nicotinamide chromophore, maximizing sensitivity. A PDA detector can be used to confirm peak purity. |
| Run Time | 18 min | Sufficient time to elute the analyte and any potential impurities, followed by column re-equilibration. |
3. Preparation of Solutions
-
Phosphate Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 using orthophosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a 50:50 mixture of methanol and water.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with Mobile Phase A to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
-
For Bulk Drug Substance: Accurately weigh approximately 10 mg of the this compound sample, dissolve, and dilute to 10 mL with a 50:50 methanol/water mixture to get a 1 mg/mL solution. Further dilute with Mobile Phase A to fall within the calibration range (e.g., to 20 µg/mL). Filter through a 0.45 µm syringe filter before injection.
Method Validation
Validation ensures the analytical method is suitable for its intended purpose.[8] Key validation parameters are summarized below, following ICH guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Specificity / Selectivity | The analyte peak is free from interference from blanks, impurities, and degradation products. Peak purity index > 0.999. | Achieved through forced degradation studies (acid, base, oxidation, thermal, photolytic) showing separation of degradants from the main peak.[9][10][11] |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | r² = 0.9995 over a range of 1-100 µg/mL. |
| Accuracy | 98.0% - 102.0% recovery for spiked samples. | 99.5% - 101.2% recovery at three concentration levels. |
| Precision (Repeatability & Intermediate) | Relative Standard Deviation (%RSD) ≤ 2.0% | Repeatability %RSD = 0.8%; Intermediate Precision %RSD = 1.2%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 | 1.0 µg/mL |
| Robustness | %RSD ≤ 2.0% after small, deliberate changes in method parameters (e.g., pH, flow rate, column temp). | Method is robust; %RSD remains < 2.0% under varied conditions. |
Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of this compound.
Advanced Technique: LC-MS/MS for High-Sensitivity Analysis
For quantifying this compound at very low levels (e.g., in biological matrices like plasma or in environmental samples), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice.[3][12]
Principle of the Method
LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.[4] After chromatographic separation, the analyte is ionized (typically using electrospray ionization, ESI), and a specific precursor ion (matching the molecular weight of this compound) is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and allows for detection at picogram levels.
Protocol Outline: LC-MS/MS
1. Instrumentation
-
LC System: UHPLC system (e.g., Agilent 1290 Infinity II, Waters Acquity) for fast analysis.[12]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex API 3000, Agilent 6470).[3][12]
2. Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
A short, rapid gradient is typically used (e.g., 2-3 minutes total run time).
3. Mass Spectrometer Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transition: To be determined by infusing a standard solution. For this compound (M.W. 156.57), the precursor ion would be [M+H]⁺ at m/z 157.6. The product ion would be determined experimentally (e.g., corresponding to the loss of the amide group).
-
Internal Standard: A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar compound can be used.
4. Sample Preparation (for Biological Matrices) A crucial step to remove proteins and other interferences.
Caption: Sample preparation workflow for biological matrices.
Method Validation Workflow
A structured approach to method validation is essential to ensure that the chosen analytical method is fit for its purpose.[1][13] This process confirms that the method is reliable, reproducible, and accurate for the intended analysis.
Caption: General workflow for analytical method validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. epa.gov [epa.gov]
- 4. rsc.org [rsc.org]
- 5. Gas chromatographic determination of nicotinamide in meats and meat products as 3-cyanopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. leco.com [leco.com]
- 7. uab.edu [uab.edu]
- 8. pharmadevils.com [pharmadevils.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. validated stability indicating: Topics by Science.gov [science.gov]
- 11. Development and Validation of Stability-Indicating Method for Estimation of Chlorthalidone in Bulk and Tablets with the Use of Experimental Design in Forced Degradation Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. alliedacademies.org [alliedacademies.org]
Application Notes and Protocols for High-Throughput Screening Assays Involving 4-Chloronicotinamide
Introduction: The Expanding Role of Nicotinamide Analogs in Drug Discovery
Nicotinamide adenine dinucleotide (NAD+) is a cornerstone of cellular metabolism, acting as a critical cofactor in redox reactions and a substrate for several enzyme families, including sirtuins, poly(ADP-ribose) polymerases (PARPs), and CD38.[1] The enzymes that synthesize and consume NAD+ are central regulators of cellular processes, including energy metabolism, DNA repair, and gene expression.[1] Consequently, these enzymes have emerged as compelling targets for therapeutic intervention in a range of diseases, from cancer to metabolic disorders.
4-Chloronicotinamide, as a derivative of nicotinamide, presents a valuable chemical scaffold for screening campaigns aimed at identifying modulators of NAD+ metabolism. Its structural similarity to nicotinamide suggests potential interactions with the active sites of NAD+-dependent enzymes. This document provides detailed application notes and protocols for high-throughput screening (HTS) assays where this compound can be utilized as a tool compound or library component to discover novel inhibitors of key enzymes in the NAD+ metabolic pathways.
Targeting the NAD+ Salvage Pathway: High-Throughput Screening for NAMPT Inhibitors
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes NAD+ from nicotinamide.[2] Tumor cells, with their high metabolic demand, are particularly sensitive to fluctuations in NAD+ levels, making NAMPT a promising target for anti-cancer therapeutics.[2][3][4][5][6]
Biochemical HTS Assay for NAMPT Inhibitors: A Fluorometric Approach
This assay quantitatively measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction. The NMN is then chemically derivatized to a fluorescent product.[2]
Workflow Diagram:
Caption: Workflow for the fluorometric NAMPT biochemical HTS assay.
Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.
-
Substrate Solution: Prepare a 2X working solution of 200 µM Nicotinamide and 400 µM PRPP in Assay Buffer.
-
Enzyme Solution: Prepare a 2X working solution of 10 nM recombinant human NAMPT in Assay Buffer.
-
Derivatization Solution A: 10% Acetone in water.
-
Derivatization Solution B: 1 M KOH.
-
-
Assay Procedure (384-well format):
-
Dispense 50 nL of test compounds (including this compound dilutions) and controls into a black, low-volume 384-well assay plate.
-
Add 5 µL of the 2X Enzyme Solution to each well.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 5 µL of the 2X Substrate Solution to each well.
-
Incubate the reaction mixture for 60 minutes at 37°C.
-
Stop the reaction and initiate derivatization by adding 5 µL of Derivatization Solution A followed by 5 µL of Derivatization Solution B.
-
Seal the plate and incubate for 10 minutes at 60°C.
-
Cool the plate to room temperature.
-
Measure the fluorescence intensity using a plate reader with excitation at 420 nm and emission at 485 nm.
-
Data Analysis:
The percentage of inhibition is calculated relative to high (no enzyme) and low (DMSO vehicle) controls. IC₅₀ values for active compounds like this compound are determined by fitting the dose-response data to a four-parameter logistic equation.
Table 1: Reagent Concentrations for NAMPT HTS Assay
| Reagent | Stock Concentration | Final Concentration |
| NAMPT Enzyme | 1 µM | 5 nM |
| Nicotinamide | 10 mM | 100 µM |
| PRPP | 20 mM | 200 µM |
| ATP | 100 mM | 1 mM |
| Test Compounds | 10 mM | Varies (e.g., 10 µM) |
Targeting DNA Repair Pathways: HTS for PARP Inhibitors
Poly(ADP-ribose) polymerases (PARPs) are enzymes that play a critical role in DNA repair.[7] PARP inhibitors have shown significant clinical success, particularly in cancers with deficiencies in homologous recombination repair.[8] As nicotinamide is a product of the PARP-catalyzed reaction, nicotinamide analogs like this compound are valuable candidates for screening as PARP inhibitors.
Cell-Based HTS Assay for PARP Inhibitors: A High-Content Imaging Approach
This assay quantifies the formation of PAR (poly(ADP-ribose)) chains in cells treated with a DNA damaging agent. Inhibition of PARP activity results in a decrease in PAR formation, which can be visualized and quantified using immunofluorescence.
Workflow Diagram:
Caption: Workflow for the high-content screening assay for PARP inhibitors.
Experimental Protocol:
-
Cell Culture and Seeding:
-
Culture a suitable cell line (e.g., HeLa) in appropriate growth medium.
-
Seed cells into a 384-well, black-walled, clear-bottom imaging plate at a density of 5,000 cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂.
-
-
Compound Treatment and DNA Damage Induction:
-
Add 50 nL of test compounds (including this compound dilutions) and controls to the cell plate.
-
Incubate for 1 hour at 37°C.
-
Induce DNA damage by adding H₂O₂ to a final concentration of 200 µM.
-
Incubate for 30 minutes at 37°C.
-
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Block with 5% BSA in PBS for 1 hour.
-
Incubate with a primary antibody against PAR (1:1000 dilution) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, 1:2000 dilution) and DAPI (for nuclear counterstaining) for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis:
-
Acquire images using a high-content imaging system.
-
Use image analysis software to identify nuclei (DAPI channel) and quantify the mean fluorescence intensity of the PAR signal (Alexa Fluor 488 channel) within the nuclear region.
-
Data Analysis:
The percentage of PARP inhibition is determined by comparing the nuclear PAR intensity in compound-treated wells to that of positive (H₂O₂ only) and negative (vehicle only) controls. Dose-response curves and IC₅₀ values are generated for active compounds.
Table 2: Key Parameters for PARP HCS Assay
| Parameter | Condition |
| Cell Line | HeLa |
| Seeding Density | 5,000 cells/well |
| DNA Damaging Agent | 200 µM H₂O₂ |
| Primary Antibody | Anti-PAR (mouse monoclonal) |
| Secondary Antibody | Alexa Fluor 488 anti-mouse IgG |
| Nuclear Stain | DAPI |
| Imaging System | High-Content Imager |
Conclusion: A Versatile Tool for NAD+ Metabolism Research
The protocols outlined in this application note provide robust and scalable high-throughput screening platforms to identify and characterize modulators of key enzymes in NAD+ metabolism. This compound serves as an exemplary scaffold for such screening endeavors. These assays, encompassing both biochemical and cell-based formats, offer the flexibility to investigate compound effects at the molecular and cellular levels, thereby accelerating the discovery of novel therapeutics targeting NAD+-dependent pathways.
References
- 1. Assays for NAD+-Dependent Reactions and NAD+ Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A fluorometric assay for high-throughput screening targeting nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Next-Generation NAMPT Inhibitors Identified by Sequential High-Throughput Phenotypic Chemical and Functional Genomic Screens [escholarship.org]
- 6. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Combination Treatment Strategies to Overcome PARP Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
4-Chloronicotinamide as a fragment for drug design
Application Note & Protocols
Leveraging 4-Chloronicotinamide as a Versatile Fragment for Modern Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to high-throughput screening, enabling a more rational and efficient exploration of chemical space.[1] This approach identifies low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into high-affinity leads.[2] This application note details the strategic use of this compound as a high-value fragment for FBDD campaigns. We explore the rationale behind its selection, highlighting its optimal physicochemical properties, versatile chemical handle for elaboration, and privileged substructure. Furthermore, we provide a comprehensive screening cascade workflow and detailed experimental protocols for its biophysical characterization and synthetic elaboration, designed for immediate application by drug discovery researchers.
The Rationale for this compound in FBDD
The success of an FBDD campaign is critically dependent on the quality of the fragment library.[3] Fragments must not only bind to the target but also present viable vectors for chemical optimization. This compound is an exemplary fragment that fulfills these criteria for several reasons.
-
Compliance with Fragment-Based Principles: Fragments are typically characterized by the "Rule of Three": molecular weight < 300 Da, cLogP < 3, and fewer than 3 hydrogen bond donors and acceptors. This compound aligns well with these guidelines, ensuring higher ligand efficiency and a greater probability of productive binding.[2]
-
Privileged Nicotinamide Scaffold: The nicotinamide moiety is a well-recognized pharmacophore present in numerous approved drugs and clinical candidates.[4][5] Its pyridine ring and carboxamide group provide a rich array of hydrogen bond donors and acceptors, enabling it to anchor effectively within diverse protein binding sites.
-
Chemically Tractable Synthetic Handle: The chlorine atom at the 4-position is the fragment's key feature for synthetic elaboration. Unlike a simple hydrogen, the chloro-substituent provides a reliable and versatile reaction site for carbon-carbon and carbon-heteroatom bond formation (e.g., Suzuki, Buchwald-Hartwig, Sonogashira couplings).[6][7] This allows for a "fragment growing" strategy, where the core fragment is elaborated into an adjacent pocket to improve potency and selectivity.
Table 1: Physicochemical Properties of this compound
This table summarizes the key computed properties of this compound, demonstrating its suitability as a starting fragment for FBDD.
| Property | Value | Source | Justification for FBDD |
| Molecular Formula | C₆H₅ClN₂O | --INVALID-LINK--[8] | Simple, low complexity. |
| Molecular Weight | 156.57 g/mol | --INVALID-LINK--[8] | Well within the "Rule of Three" (<300 Da). |
| XLogP3 | 0.4 | --INVALID-LINK--[8] | Optimal lipophilicity for aqueous solubility and binding. |
| Hydrogen Bond Donors | 1 (from amide) | --INVALID-LINK--[8] | Provides a key interaction point. |
| Hydrogen Bond Acceptors | 2 (amide O, pyridine N) | --INVALID-LINK--[8] | Provides key interaction points. |
| Rotatable Bonds | 1 | --INVALID-LINK--[8] | Low conformational entropy penalty upon binding. |
Application: A Screening & Elaboration Cascade
A successful FBDD project requires a systematic process to identify, validate, and optimize fragment hits. The workflow below illustrates a robust cascade, starting from initial screening and culminating in a chemically elaborated lead compound. The causality behind this multi-step process is to ensure that resources are focused only on validated, structurally-defined hits, maximizing the probability of success.
References
- 1. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 2. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of nicotinimidamides via a tandem CuAAC/ring-cleavage /cyclization/oxidation four-component reaction and their cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzymatic Reactions Utilizing 4-Chloronicotinamide as a Substrate
Introduction: The Emerging Role of 4-Chloronicotinamide in Biocatalysis
This compound, a halogenated derivative of nicotinamide (a form of vitamin B3), is a compound of increasing interest within the realms of biocatalysis, drug discovery, and metabolic studies. Its unique electronic and steric properties, conferred by the chlorine substituent on the pyridine ring, make it a challenging yet valuable substrate for various enzymatic transformations. Understanding how enzymes interact with and modify this molecule is crucial for developing novel biosynthetic pathways, designing targeted pro-drugs, and elucidating xenobiotic metabolism.
This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals engaged in studying enzymatic reactions with this compound. We will delve into the established enzymatic hydrolysis of the amide group and explore the potential for enzymatic dehalogenation, offering both theoretical insights and practical, field-proven methodologies.
Part 1: Enzymatic Amide Hydrolysis of this compound
The most concretely characterized enzymatic reaction involving this compound is the hydrolysis of its amide bond to yield 4-chloronicotinic acid and ammonia. This reaction is catalyzed by a class of enzymes known as amidases.
Key Enzyme: Amidase from Pantoea sp. (Pa-Ami)
An amidase from the Amid Signature (AS) family, originally identified in Pantoea sp., has demonstrated superior activity towards nicotinamide and its chlorinated derivatives.[1] While the primary focus of research on this enzyme has been the production of 2-chloronicotinic acid from 2-chloronicotinamide, its activity with this compound has been confirmed and kinetically characterized.[1][2]
The core of the amidase catalytic mechanism involves a catalytic triad (often serine-serine-lysine) that facilitates the nucleophilic attack on the carbonyl carbon of the amide bond, leading to its hydrolysis. The presence and position of the chlorine atom on the nicotinamide ring can significantly influence substrate binding and catalytic efficiency due to steric hindrance and electronic effects.[1][2]
Causality in Experimental Design: Why Pa-Ami is a Suitable Biocatalyst
The selection of Pa-Ami is based on direct empirical evidence of its catalytic competence with chlorinated nicotinamides.[1][2] Structure-based engineering efforts have even led to mutants with improved performance. For instance, the G175A mutant of Pa-Ami showed a 2.1-fold increase in catalytic efficiency for this compound compared to the wild-type enzyme.[2] This demonstrates the tunability of the enzyme's active site to better accommodate this specific substrate.
Quantitative Data: Kinetic Parameters of Pa-Ami with Chlorinated Nicotinamides
The following table summarizes the kinetic parameters of wild-type Pa-Ami and its G175A mutant with this compound and other chlorinated isomers, providing a comparative overview of the enzyme's substrate specificity.
| Substrate | Enzyme Variant | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |
| This compound | Wild-Type | 43.1 | N/A | N/A | [2] |
| This compound | G175A Mutant | 22.0 | N/A | Increased 2.1-fold | [2] |
| 5-Chloronicotinamide | Wild-Type | 11.8 | N/A | N/A | [2] |
| 5-Chloronicotinamide | G175A Mutant | 6.2 | N/A | Increased 3.1-fold | [2] |
| 6-Chloronicotinamide | Wild-Type | 9.9 | N/A | N/A | [2] |
| 6-Chloronicotinamide | G175A Mutant | 53.9 | N/A | Decreased | [2] |
Note: Specific kcat values for this compound were not provided in the primary literature, but the relative improvement in catalytic efficiency (kcat/Km) for the G175A mutant was reported.
Protocol 1: High-Throughput Screening for Amidase Activity with this compound
This protocol is designed for the rapid screening of enzyme libraries (e.g., mutant libraries of Pa-Ami or environmental metagenomic libraries) to identify amidases with activity towards this compound. The assay is based on the detection of ammonia, a product of the hydrolysis reaction.
Workflow Diagram
Caption: Workflow for high-throughput screening of amidase activity.
Materials
-
Purified amidase or cell lysate containing the enzyme
-
This compound (substrate)
-
1 M Tris-HCl or Potassium Phosphate buffer, pH 7.0-8.0
-
Glutamate Dehydrogenase (GDH) coupled assay reagents:
-
α-ketoglutarate
-
NADPH or NADH
-
Bovine Glutamate Dehydrogenase (GDH)
-
-
96-well microplates (UV-transparent for absorbance assays)
-
Microplate reader
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare 100 mM Tris-HCl or Potassium Phosphate buffer, pH 7.5. The optimal pH should be determined empirically for the specific enzyme.[3]
-
Substrate Stock: Prepare a 100 mM stock solution of this compound in the assay buffer. Gentle heating may be required for complete dissolution.
-
GDH Coupled Assay Mix: Prepare a fresh mix in assay buffer containing 2 mM α-ketoglutarate, 500 µM NADPH, and 3 units of GDH per 100 µL of final reaction volume.[4] This mix should be kept on ice.
-
-
Assay Setup (in a 96-well plate):
-
Add 50 µL of the enzyme solution (purified enzyme or cell lysate) to each well. Include a negative control with buffer or lysate from an empty vector control.
-
To initiate the reaction, add 50 µL of a 2X working solution of this compound (e.g., 20 mM for a final concentration of 10 mM).
-
The total reaction volume is 100 µL.
-
-
Amidase Reaction Incubation:
-
Seal the plate and incubate at the enzyme's optimal temperature (e.g., 30-50°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Ammonia Detection:
-
Stop the amidase reaction and initiate the detection reaction by adding 100 µL of the GDH Coupled Assay Mix to each well.
-
Incubate the plate at room temperature for 15-20 minutes to allow the GDH reaction to proceed.
-
-
Data Acquisition:
-
Measure the decrease in absorbance at 340 nm (for NADPH oxidation) or the decrease in fluorescence (Excitation: ~340 nm, Emission: ~460 nm).
-
A decrease in signal is proportional to the amount of ammonia produced, and thus to the amidase activity.
-
Self-Validating System and Controls
-
Positive Control: Use a known active amidase or nicotinamide as a substrate to ensure the assay system is working.
-
Negative Control (No Enzyme): Wells containing all components except the enzyme to account for non-enzymatic hydrolysis of the substrate.
-
Negative Control (No Substrate): Wells containing the enzyme and all other reagents except this compound to measure background NADPH oxidase activity.
-
Linearity Check: Perform a time-course experiment to ensure the chosen incubation time falls within the linear phase of the reaction.[5]
Part 2: Potential Enzymatic Dehalogenation of this compound
While amide hydrolysis is a confirmed reaction, the C-Cl bond on the aromatic ring of this compound presents a target for another class of enzymes: dehalogenases . These enzymes are of significant interest for bioremediation and green chemistry as they can detoxify halogenated organic compounds.[6]
Mechanistic Insights from Related Enzymes
No specific dehalogenase has been reported to act on this compound. However, based on the mechanisms of known dehalogenases that act on similar structures (e.g., 4-chlorobenzoate), we can infer a likely reaction pathway.[6] The most probable mechanism is a hydrolytic dehalogenation , where the chlorine atom is replaced by a hydroxyl group.
This reaction often proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. An active site residue, typically an aspartate, attacks the carbon atom bearing the chlorine, forming a Meisenheimer-like intermediate.[6] Subsequent steps involve the displacement of the chloride ion and hydrolysis of the enzyme-substrate ester intermediate to release the hydroxylated product, 4-hydroxynicotinamide.
Logical Diagram of Putative Dehalogenation Pathway
Caption: Putative SNAr mechanism for hydrolytic dehalogenation.
Protocol 2: Assay for Dehalogenase Activity on this compound
This protocol provides a method to screen for and characterize potential dehalogenase activity using this compound as a substrate. The primary detection method is the quantification of the released chloride ion.
Materials
-
Enzyme source (e.g., purified putative dehalogenase, cell-free extract)
-
This compound
-
HEPES or Phosphate buffer (pH 7.5-8.5)
-
Mercuric thiocyanate solution
-
Ferric nitrate solution
-
Chloride standard solution (e.g., NaCl)
-
96-well microplates
-
Microplate reader
Step-by-Step Methodology
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a deep-well plate, combine:
-
500 µL of 100 mM HEPES buffer, pH 8.0.
-
100 µL of enzyme solution.
-
A negative control with heat-inactivated enzyme should be included.
-
-
Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding 100 µL of 60 mM this compound (for a final concentration of 10 mM).
-
Incubate for a set period (e.g., 1-2 hours), taking time points if determining reaction kinetics.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of 1 M phosphoric acid. This will denature the enzyme and precipitate proteins.
-
Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated protein.
-
-
Chloride Ion Detection (Colorimetric Assay):
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Prepare a standard curve using NaCl solutions of known concentrations (e.g., 0 to 1 mM).
-
Add 50 µL of the mercuric thiocyanate solution to each well and mix.
-
Add 25 µL of the ferric nitrate solution to each well, mix, and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 460 nm. The intensity of the red color is proportional to the chloride ion concentration.
-
-
Data Analysis:
-
Calculate the chloride concentration in your samples using the standard curve.
-
Determine the specific activity of the enzyme (µmol of chloride released per minute per mg of protein).
-
Alternative Detection Method: HPLC Analysis
For a more direct and confirmatory analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the substrate (this compound) and the appearance of the product (4-Hydroxynicotinamide).
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% formic acid.
-
Column: C18 reverse-phase column.
-
Detection: UV detector at ~260-270 nm.
-
Validation: Run authentic standards of this compound and, if available, 4-Hydroxynicotinamide to confirm retention times and quantify concentrations.
Conclusion and Future Outlook
This compound serves as a confirmed substrate for amidases and a potential substrate for dehalogenases. The protocols provided herein offer robust starting points for researchers to explore these enzymatic transformations. For amidase activity, the coupled GDH assay is a powerful tool for high-throughput screening and kinetic analysis. For the exploratory work on dehalogenation, both colorimetric chloride detection and HPLC analysis provide orthogonal methods to validate activity.
Future work in this area should focus on isolating and characterizing novel enzymes with higher specificity and efficiency for this compound. The application of directed evolution and protein engineering, as demonstrated with Pa-Ami, holds significant promise for tailoring biocatalysts for specific industrial and pharmaceutical applications, such as the synthesis of novel substituted pyridine compounds.
References
- 1. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Based Engineering of Amidase from Pantoea sp. for Efficient 2-Chloronicotinic Acid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. l-Selective Amidase with Extremely Broad Substrate Specificity from Ochrobactrum anthropi NCIMB 40321 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications [mdpi.com]
- 6. The active site dynamics of 4-chlorobenzoyl-CoA dehalogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols for Evaluating 4-Chloronicotinamide Cytotoxicity
A Multi-Assay Approach to Characterizing the In Vitro Cytotoxic Profile of 4-Chloronicotinamide
Introduction
This compound is a derivative of nicotinamide, a form of vitamin B3, which plays a crucial role in cellular metabolism and DNA repair through its involvement in the synthesis of NAD+ and NADP+.[1] While nicotinamide itself is generally considered safe, halogenated analogs such as this compound warrant thorough investigation to understand their potential cytotoxic effects.[2] The introduction of a chlorine atom to the pyridine ring can significantly alter the molecule's electronic properties, reactivity, and interaction with biological targets, potentially leading to unintended toxicity. Therefore, a robust in vitro cytotoxicity assessment is a critical step in the preclinical evaluation of this compound for any potential therapeutic application.[3][4]
This application note provides a detailed, multi-faceted guide for researchers to evaluate the cytotoxicity of this compound using a panel of well-established, cell-based assays. We will delve into the principles behind each assay, provide step-by-step protocols, and discuss the interpretation of results. This comprehensive approach, encompassing assessments of metabolic activity, membrane integrity, and apoptosis induction, will enable a thorough characterization of the compound's cytotoxic potential.
I. Foundational Assays for Cytotoxicity Screening
A multi-parametric approach is essential for a comprehensive understanding of a compound's cytotoxic effects.[5] We will focus on three core assays that interrogate different aspects of cellular health:
-
MTT Assay: Measures mitochondrial metabolic activity as an indicator of cell viability.[6][7]
-
LDH Release Assay: Quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating loss of membrane integrity.[8][9]
-
Caspase-3/7 Activity Assay: Detects the activation of key executioner caspases, a hallmark of apoptosis.[10][11][12]
The following diagram illustrates the overall experimental workflow for assessing the cytotoxicity of this compound.
References
- 1. Nicotinamide sensitizes human breast cancer cells to the cytotoxic effects of radiation and cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. kosheeka.com [kosheeka.com]
- 4. miltenyibiotec.com [miltenyibiotec.com]
- 5. In vitro cytotoxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Pre-Clinical Testing → Example of In Vitro Study to Assess Drug Toxicity | Developing Medicines [drugdevelopment.web.unc.edu]
- 8. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 11. Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 12. Caspase 3/7 Assay Kit (Magic Red) (ab270771) | Abcam [abcam.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloronicotinamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 4-Chloronicotinamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction yield and product purity.
Introduction
This compound is a valuable building block in medicinal chemistry and drug discovery. Its synthesis, while conceptually straightforward, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide addresses common issues encountered during the synthesis, providing explanations for the underlying chemical principles and offering practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
FAQ 1: Low Yield in the Chlorination of Nicotinic Acid Precursor
Question: I am attempting to synthesize 4-chloronicotinoyl chloride from 4-hydroxynicotinic acid (or a related precursor) using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), but my yields are consistently low. What are the potential causes and how can I improve the yield?
Answer:
Low yields in the chlorination step are a common hurdle. Several factors can contribute to this issue:
-
Incomplete Reaction: The conversion of the hydroxyl group to a chloride may not be going to completion. This can be due to:
-
Insufficient Chlorinating Agent: Ensure you are using a sufficient excess of the chlorinating agent. A molar ratio of 2-5 equivalents of SOCl₂ or POCl₃ to the nicotinic acid precursor is often recommended.
-
Inadequate Reaction Temperature or Time: Some chlorination reactions require elevated temperatures (reflux) to proceed at a reasonable rate. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Presence of Water: Chlorinating agents like SOCl₂ and POCl₃ react vigorously with water. Any moisture in your starting materials or solvent will consume the reagent and reduce the yield. It is crucial to use anhydrous solvents and thoroughly dry your glassware.[1][2]
-
-
Side Reactions: The formation of unwanted byproducts can significantly lower the yield of the desired 4-chloronicotinoyl chloride. Potential side reactions include:
-
Ring Chlorination: Under harsh conditions, chlorination of the pyridine ring can occur, leading to di- or tri-chlorinated impurities.[3]
-
Degradation of Starting Material or Product: The pyridine ring can be sensitive to strongly acidic conditions generated during the reaction. Prolonged reaction times or excessively high temperatures can lead to decomposition.
-
-
Product Loss During Work-up: The work-up procedure to isolate the 4-chloronicotinoyl chloride is critical. This intermediate is often moisture-sensitive and can hydrolyze back to the carboxylic acid if exposed to water. It is common to use the crude acyl chloride directly in the next step without extensive purification.
Troubleshooting Workflow for Low Chlorination Yield
Caption: Troubleshooting workflow for low chlorination yield.
FAQ 2: Incomplete Amidation of 4-Chloronicotinoyl Chloride
Question: I have successfully synthesized 4-chloronicotinoyl chloride, but the subsequent amidation reaction with ammonia or an amine is not proceeding to completion, resulting in a low yield of this compound. What could be the problem?
Answer:
Incomplete amidation can be frustrating. Here are the likely culprits and solutions:
-
Poor Quality of Acyl Chloride: If the 4-chloronicotinoyl chloride was not freshly prepared or was exposed to moisture, it may have partially hydrolyzed back to the carboxylic acid, which is much less reactive towards amidation. It is best to use the acyl chloride immediately after its preparation.
-
Insufficient Amine/Ammonia: Ensure you are using a sufficient excess of the amine or ammonia source to drive the reaction to completion and to neutralize the HCl byproduct generated during the reaction.
-
Reaction Temperature: While some amidations proceed readily at room temperature, others may require cooling (to control exothermicity) or gentle heating to overcome activation energy barriers.
-
Choice of Base: When using an amine salt (e.g., ammonium chloride), a non-nucleophilic base such as triethylamine or pyridine is often added to liberate the free amine for the reaction. Ensure the base is added in at least a stoichiometric amount.
Table 1: Troubleshooting Incomplete Amidation
| Potential Cause | Recommended Solution |
| Deactivated Acyl Chloride | Use freshly prepared 4-chloronicotinoyl chloride. |
| Insufficient Nucleophile | Use an excess of the amine or ammonia source. |
| Suboptimal Temperature | Experiment with different reaction temperatures (e.g., 0 °C, room temperature, or gentle heating). |
| Inadequate Base | If using an amine salt, add at least one equivalent of a non-nucleophilic base. |
FAQ 3: Difficulty in Purifying the Final Product
Question: My reaction seems to have worked, but I am struggling to purify the this compound. What are the common impurities, and what are the best purification methods?
Answer:
Purification can be challenging due to the presence of starting materials, byproducts, and reagents.
-
Common Impurities:
-
Unreacted 4-chloronicotinic acid: If the amidation was incomplete or the acyl chloride hydrolyzed.
-
Amine/Ammonia salts: From the amidation step.
-
Side-reaction products: Such as di-chlorinated nicotinamide derivatives.
-
-
Purification Strategies:
-
Aqueous Work-up: A standard aqueous work-up can help remove water-soluble impurities like amine salts.
-
Recrystallization: This is a powerful technique for purifying solid products. The key is to find a suitable solvent or solvent system in which the this compound has high solubility at elevated temperatures and low solubility at room temperature or below.[4][5][6][7] Experiment with solvents like ethanol, isopropanol, ethyl acetate, or mixtures with hexanes.
-
Column Chromatography: For more challenging separations, column chromatography on silica gel can be effective.[8][9][10][11] A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point for elution.
-
Purification Workflow
Caption: General purification workflow for this compound.
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of this compound.
Protocol 1: Synthesis of 4-Chloronicotinoyl Chloride
Materials:
-
4-Hydroxynicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous Toluene
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
Procedure:
-
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxynicotinic acid (1 equivalent).
-
Under a fume hood, add anhydrous toluene to the flask to create a slurry.
-
Slowly add thionyl chloride (3 equivalents) to the flask at room temperature. The addition is exothermic, and HCl gas will be evolved.
-
Attach a reflux condenser with a drying tube (filled with calcium chloride) to the flask.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is complete when the starting material spot is no longer visible.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 4-chloronicotinoyl chloride is a solid or oil and should be used immediately in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Crude 4-chloronicotinoyl chloride (from Protocol 1)
-
Aqueous ammonia (28-30%)
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the crude 4-chloronicotinoyl chloride (1 equivalent) in anhydrous DCM in a round-bottom flask.
-
Cool the flask in an ice bath to 0 °C.
-
While stirring vigorously, slowly add an excess of cold aqueous ammonia (5-10 equivalents) to the reaction mixture. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the acyl chloride is consumed.
-
Separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography as described in FAQ 3.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity.
Table 2: Expected Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm. Two broad singlets for the amide protons.[12][13][14][15] |
| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. A carbonyl carbon signal around 165-170 ppm.[12][13][14] |
| IR Spectroscopy | N-H stretching vibrations around 3100-3300 cm⁻¹. C=O stretching vibration around 1650-1680 cm⁻¹. C-Cl stretching vibration in the fingerprint region.[16][17][18][19][20] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound (C₆H₅ClN₂O, MW: 156.57 g/mol ).[19] |
References
- 1. CN114455557A - Method for recovering phosphorus oxychloride in chlorination reaction of hydroxyl compound - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. CN101117332A - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Scale-up preparation, column chromatography-free purification of protected carbonyl-containing biomass molecules and their derivatizations - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. The purification of nicotinamide nucleotide-dependent dehydrogenases on immobilized cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rsc.org [rsc.org]
- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 15. Selective resonance suppression 1H-[13C] NMR spectroscopy with asymmetric adiabatic RF pulses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. Combining Experimental with Computational Infrared and Mass Spectra for High-Throughput Nontargeted Chemical Structure Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aroonchande.com [aroonchande.com]
- 20. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Guide to 4-Chloronicotinamide Chemistry
An in-depth guide to navigating the complexities of 4-Chloronicotinamide reactions, designed for chemistry professionals in research and development.
Welcome to the technical support center for this compound. This versatile pyridine derivative is a valuable building block in the synthesis of pharmaceuticals and agrochemicals. However, its unique electronic properties and bifunctional nature—possessing both a reactive chloro-leaving group and a carboxamide moiety—can present specific challenges. This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, grounded in mechanistic principles to foster a deeper understanding of your chemical system.
Section 1: General Troubleshooting & FAQs
This section addresses broad issues applicable to most reactions involving this compound.
Q1: My reaction fails to initiate or shows very low conversion. What are the primary checkpoints?
Answer: When a reaction with this compound fails, a systematic check of fundamental parameters is the most efficient troubleshooting approach.
-
Purity of Starting Materials: The purity of your this compound and other reactants is paramount.[1] Impurities can poison catalysts or introduce side reactions.[1] Verify the purity of your starting materials via NMR or LC-MS. If necessary, consider recrystallization or chromatographic purification before use.
-
Solvent Quality: Ensure your solvents are anhydrous, especially for moisture-sensitive reactions like Suzuki-Miyaura couplings. Residual water can lead to unwanted side reactions such as protodeboronation. Use freshly dried solvents from a solvent purification system or employ molecular sieves.
-
Inert Atmosphere: For many transition-metal-catalyzed reactions, maintaining a strictly inert atmosphere (Nitrogen or Argon) is critical. Oxygen can oxidize catalysts (e.g., Pd(0)) or sensitive reagents, leading to reaction failure. Ensure all glassware is properly dried and the system is purged thoroughly.
-
Reagent Stability: this compound is generally stable under normal conditions.[2] However, other reagents, particularly organometallics or boronic acids, may have limited shelf-life. It is advisable to use fresh or properly stored reagents.
Q2: I am struggling with the purification of my final product. What general strategies are effective?
Answer: The polar nature of the nicotinamide core can complicate purification. A multi-step approach is often necessary.
-
Aqueous Work-up: A proper aqueous work-up is crucial to remove inorganic salts and highly polar impurities.[1] Be mindful of the pH, as the pyridine nitrogen is basic and the amide can undergo hydrolysis under harsh acidic or basic conditions.
-
Column Chromatography: Silica gel chromatography is the most common method.[1]
-
Solvent System: Start with a non-polar solvent (e.g., Hexane or Dichloromethane) and gradually increase polarity with a more polar solvent like Ethyl Acetate or Methanol.[1] A step-gradient elution can often provide better separation than a linear gradient.
-
Tailing: The basic pyridine nitrogen can cause product tailing on acidic silica gel. To mitigate this, you can pre-treat the silica with a small amount of a tertiary amine (e.g., 1% Triethylamine in your eluent system).
-
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity. Screen various solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Toluene) and solvent mixtures to find optimal conditions. In some cases, purification can be achieved by dissolving the crude material in a solvent where the product is soluble but impurities are not, followed by filtration.[3]
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful tool for C-C bond formation at the 4-position of the pyridine ring. However, it is sensitive to multiple variables.
Q3: My Suzuki-Miyaura coupling with this compound has a very low yield. How can I optimize it?
Answer: Low yields in Suzuki couplings are a frequent challenge, often stemming from suboptimal catalyst systems, bases, or reaction conditions.[4] The electron-deficient nature of the pyridine ring generally facilitates the oxidative addition step, but other factors can hinder the catalytic cycle.
Key Optimization Parameters:
| Parameter | Common Issue | Recommended Solution & Rationale |
| Palladium Catalyst | Inactive catalyst or slow oxidative addition. | For chloro-pyridines, more electron-rich and bulky phosphine ligands are often required. Try catalysts like Pd(dppf)Cl2 or use a combination of a palladium source (e.g., Pd2(dba)3) with a specific ligand (e.g., SPhos, XPhos).[5] These ligands promote the oxidative addition step, which can be challenging for electron-rich aryl chlorides. |
| Base | Insufficient activation of the boronic acid; side reactions. | The base is crucial for activating the boronic acid to facilitate transmetalation.[6] Aqueous K2CO3 or Cs2CO3 are common choices. For substrates sensitive to hydrolysis, anhydrous bases like K3PO4 can be effective, sometimes with a small amount of water added to aid solubility and activity.[5] |
| Solvent | Poor solubility of reagents; catalyst decomposition. | Aprotic polar solvents are typical. Dioxane, Toluene, and DMF are common. A mixture, such as Dioxane/Water, is often used to dissolve both the organic and inorganic reagents. |
| Temperature | Reaction is too slow or side reactions dominate. | Most Suzuki couplings require heating (80-110 °C). If the reaction is sluggish, increasing the temperature may help.[4] However, excessively high temperatures can lead to catalyst decomposition or byproduct formation. Monitor the reaction by TLC or LC-MS to find the optimal balance. |
Workflow for Optimizing a Failed Suzuki Coupling
Caption: A systematic workflow for troubleshooting low-yielding Suzuki reactions.
Q4: I am observing significant protodeboronation of my boronic acid. What causes this and how can I prevent it?
Answer: Protodeboronation is a common side reaction where the boronic acid C-B bond is cleaved and replaced by a C-H bond, consuming your reagent. This is often promoted by excess water, high temperatures, or certain bases.
Mitigation Strategies:
-
Use Anhydrous Conditions: While some water is often necessary, excess water can promote this side reaction. Ensure your solvent is dry and consider using an anhydrous base like K3PO4.
-
Use Boronate Esters: Boronate esters (e.g., pinacol esters) are generally more stable and less prone to protodeboronation than their corresponding boronic acids.
-
Shorter Reaction Times: Monitor the reaction closely and stop it once the starting material is consumed to minimize the time the boronic acid is exposed to harsh conditions.
Section 3: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The chlorine at the 4-position of this compound can be displaced by various nucleophiles. The reaction rate is highly dependent on the strength of the nucleophile and the reaction conditions.
Q5: My SNAr reaction is very slow or gives an incomplete conversion. How can I accelerate it?
Answer: The rate of an SNAr reaction is determined by the stability of the intermediate Meisenheimer complex, which is formed in the rate-determining addition step.[7] To accelerate the reaction, you need to facilitate the formation of this complex.
-
Increase Nucleophile Strength: Stronger nucleophiles react faster. For example, an alkoxide (RO⁻) is a much stronger nucleophile than its corresponding alcohol (ROH). If using a neutral nucleophile like an amine or alcohol, adding a non-nucleophilic base (e.g., NaH, K2CO3) can deprotonate it in situ to generate a more potent anionic nucleophile.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are ideal for SNAr reactions. They are effective at solvating the cation of the nucleophilic salt but do not strongly solvate the anion, leaving it "naked" and highly reactive.
-
Increase Temperature: Heating the reaction provides the necessary activation energy. Many SNAr reactions are run at elevated temperatures (80-150 °C).
Mechanism of SNAr on this compound
Caption: The two-step addition-elimination mechanism of SNAr reactions.
Q6: My nucleophile seems to be reacting with the amide group instead of displacing the chlorine. Is this possible?
Answer: While the primary site of nucleophilic attack on the aromatic ring is the carbon bearing the chlorine, strong nucleophiles can potentially react with the amide group, especially under harsh conditions. This is less common but can lead to hydrolysis or other transformations.
-
Amide Hydrolysis: Strong bases (e.g., NaOH, KOH) at high temperatures can hydrolyze the amide to a carboxylate.[8] If your nucleophile is also a strong base, this can be a competing pathway.
-
Solution: Use milder conditions where possible. Employ a strong, but less basic, nucleophile if available. Alternatively, consider protecting the amide group, though this adds steps to the synthesis. For many nucleophiles (e.g., amines, thiols), reaction at the C-Cl position is significantly kinetically favored over reaction at the amide carbonyl.
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the coupling of an arylboronic acid with this compound.
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K2CO3, 2.5 eq).
-
Inert Atmosphere: Seal the flask with a septum and purge with Argon or Nitrogen for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v) via syringe.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 eq) to the flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Check for the disappearance of the this compound spot.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with Ethyl Acetate and water. Separate the organic layer, and wash it with brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical reaction with an amine nucleophile.
-
Setup: In a sealed tube or round-bottom flask, combine this compound (1.0 eq), the amine nucleophile (1.5 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Solvent: Add a polar aprotic solvent such as DMF or DMSO.
-
Reaction: Seal the vessel and heat the mixture to the required temperature (e.g., 120 °C) with vigorous stirring.
-
Monitoring: Follow the consumption of the starting material by TLC or LC-MS.
-
Work-up: After cooling, pour the reaction mixture into ice-water. This may precipitate the product. If not, extract the aqueous mixture with a suitable organic solvent (e.g., Ethyl Acetate).
-
Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. US2496114A - Purification of nicotinamide - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. reddit.com [reddit.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. Amide bond hydrolysis in peptides and cyclic peptides catalyzed by a dimeric Zr(iv)-substituted Keggin type polyoxometalate - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimization of Reaction Conditions for 4-Chloronicotinamide Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Chloronicotinamide derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this important class of compounds. This compound and its derivatives are key building blocks in the development of pharmaceuticals and agrochemicals, valued for their versatile reactivity and biological significance.[1][2]
However, the path to a high-purity, high-yield product is often fraught with challenges, from stubborn starting materials to elusive side reactions. This document provides a structured, experience-driven approach to troubleshooting common issues and optimizing your reaction conditions, grounded in established chemical principles and supported by authoritative literature.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the synthesis of this compound derivatives in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yield is a multifaceted problem that can originate from several stages of the experimental process.[3][4] A systematic diagnosis is crucial.
-
Cause 1: Incomplete Reaction. The most common culprit is a reaction that has not reached completion.
-
Solution: Monitor the reaction progress diligently using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material persists even after extended reaction times, consider the following optimizations:
-
Temperature: Many amidation reactions require heating to overcome the activation energy barrier. Refluxing in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is a common strategy.[5][6]
-
Reagent Stoichiometry: Ensure the amine nucleophile is not the limiting reagent. Using a slight excess (1.1-1.5 equivalents) of the amine can drive the reaction to completion. However, a large excess can complicate purification.
-
Activation of the Carboxylic Acid: The conversion of 4-chloronicotinic acid to a more reactive species is critical. If you are forming the acyl chloride in situ using agents like oxalyl chloride or thionyl chloride, ensure the activation step is complete before adding the amine. A catalytic amount of N,N-Dimethylformamide (DMF) is often used to facilitate this conversion.[5]
-
-
-
Cause 2: Reagent or Product Decomposition. The reagents or the final product may be unstable under the reaction conditions.
-
Solution:
-
Acyl Chloride Instability: Acyl chlorides are highly reactive and susceptible to hydrolysis.[7] Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., Nitrogen or Argon) with anhydrous solvents to prevent moisture contamination.
-
Base-Induced Decomposition: While a base (e.g., triethylamine, pyridine) is necessary to neutralize the HCl byproduct, strongly basic conditions or prolonged heating in the presence of a base can sometimes lead to degradation of the desired amide product.[8] Use a non-nucleophilic base and add it slowly, preferably at a reduced temperature (e.g., 0 °C), before allowing the reaction to warm up.
-
-
-
Cause 3: Inefficient Work-up and Purification. Significant product loss can occur during the isolation and purification stages.
-
Solution: Review your work-up procedure. Ensure that the pH adjustments during aqueous washes are appropriate to keep your product in the organic layer. When performing column chromatography, select a solvent system that provides good separation (Rf value of ~0.3-0.4) to avoid losing the product in mixed fractions.
-
Q2: My final product is contaminated with persistent impurities. How can I identify and eliminate them?
A2: Impurity profiling is key to achieving a high-purity compound. The nature of the impurity dictates the strategy for its removal.
-
Common Impurity 1: Unreacted 4-Chloronicotinic Acid.
-
Identification: This starting material is acidic. It will appear as a distinct spot on TLC and can be confirmed by LC-MS.
-
Solution: The most effective way to remove acidic impurities is through an aqueous base wash during the work-up. After diluting the reaction mixture with an organic solvent (like DCM or ethyl acetate), wash it with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution.[9] The acidic starting material will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer, while the neutral amide product remains in the organic layer.
-
-
Common Impurity 2: Diacylation or Other Side Products.
-
Identification: These are often visible as extra spots on TLC, close to the product spot. NMR and Mass Spectrometry are essential for structural confirmation.
-
Solution: Side product formation is often a result of suboptimal reaction conditions.
-
Control Temperature: Add the activating agent (e.g., oxalyl chloride) and the amine at a lower temperature (0 °C) to control the reaction rate and minimize side reactions.
-
Purification Strategy: If side products are unavoidable, meticulous purification is necessary. Flash column chromatography on silica gel is the standard method. A gradient elution (gradually increasing the polarity of the solvent system) can improve separation. If the product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.
-
-
Frequently Asked Questions (FAQs)
Q: What is the best method for activating the carboxylic acid of 4-chloronicotinic acid for amidation?
A: The conversion of the carboxylic acid to an acyl chloride is a robust and widely used method.[5][10]
-
Oxalyl Chloride/Thionyl Chloride: Reacting 4-chloronicotinic acid with oxalyl chloride or thionyl chloride in an anhydrous, non-protic solvent like DCM or THF is highly effective. Oxalyl chloride is often preferred as its byproducts (CO, CO₂) are gaseous and easily removed. A catalytic drop of DMF accelerates this reaction.[5]
-
Peptide Coupling Reagents: For sensitive substrates where the formation of a harsh acyl chloride is not desirable, peptide coupling reagents such as PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) can be used in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIEA).[11] This method offers milder conditions but the reagents are more expensive.
Q: How do I select the appropriate solvent for my reaction?
A: Solvent selection depends on the solubility of your reagents and the reaction temperature.[12]
-
Dichloromethane (DCM): An excellent choice for reactions at or below room temperature. It is relatively inert and dissolves a wide range of organic compounds.
-
Tetrahydrofuran (THF): A good polar aprotic solvent that can be used at higher temperatures (reflux at ~66 °C). Ensure it is distilled from a suitable drying agent as it can contain peroxides and water.
-
Toluene or Dimethylbenzene: These are suitable for higher temperature reactions.[13]
-
"Green" Solvents: For more environmentally friendly processes, consider solvents like tert-amyl alcohol, which has shown high yields in some enzyme-catalyzed nicotinamide syntheses.[14][15] Avoid solvents like DMSO and DMF for enzymatic reactions as they can inactivate the enzyme.[15]
Q: What are the best practices for monitoring the reaction's progress?
A: Effective reaction monitoring prevents premature work-up of an incomplete reaction or decomposition from prolonged heating.
-
Thin-Layer Chromatography (TLC): This is the quickest and most common method. Use a solvent system that gives a clear separation between your starting material, product, and any major byproducts. A good target Rf for your product is around 0.3-0.4. Visualize the spots using a UV lamp (254 nm).
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or when you need to confirm the identity of products and byproducts, LC-MS is invaluable. It provides both retention time data and mass information for each component.
Visualized Workflows and Protocols
To provide a clearer picture, the following diagrams illustrate a typical synthesis workflow and a decision tree for troubleshooting common issues.
Caption: General workflow for the synthesis of this compound derivatives.
Caption: Decision tree for troubleshooting low reaction yields.
General Experimental Protocol: Synthesis of N-Aryl-4-chloronicotinamide
This protocol provides a robust starting point for the synthesis of a representative N-substituted this compound derivative.
Materials & Reagents:
-
4-Chloronicotinic acid
-
Oxalyl chloride (or Thionyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Substituted Aniline derivative
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 4-chloronicotinic acid (1.0 eq.).
-
Solvent Addition: Suspend the acid in anhydrous DCM (approx. 0.1 M concentration).
-
Acid Activation: Add a catalytic amount of anhydrous DMF (1-2 drops). Slowly add oxalyl chloride (1.5 eq.) dropwise at room temperature. Stir the mixture for 2-3 hours. The reaction can be monitored for the cessation of gas evolution. The mixture should become a clear solution, indicating the formation of the acyl chloride.
-
Amine Addition: In a separate flask, dissolve the substituted aniline (1.1 eq.) and triethylamine (1.5 eq.) in anhydrous DCM.
-
Coupling Reaction: Cool the acyl chloride solution to 0 °C in an ice bath. Add the aniline/triethylamine solution dropwise over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the consumption of the aniline starting material by TLC (typically 4-12 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-aryl-4-chloronicotinamide.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Data Summary Table
The choice of reaction parameters can significantly impact yield. The following table summarizes typical conditions and expected outcomes based on literature precedents.
| Parameter | Condition A | Condition B | Condition C | Rationale & Key Considerations |
| Activating Agent | Oxalyl Chloride / cat. DMF | Thionyl Chloride | PyBOP / DIEA | Oxalyl chloride offers clean byproducts. PyBOP is milder but more expensive.[5][11] |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Toluene | Choice depends on required temperature and reagent solubility. Ensure solvent is anhydrous.[5][13] |
| Base | Triethylamine (TEA) | Pyridine | DIEA | A non-nucleophilic base is required to scavenge HCl without competing in the reaction. |
| Temperature | 0 °C to RT | Reflux | RT | Lower temperatures for addition control reactivity; heating may be needed to drive to completion. |
| Typical Yield Range | 60-90% | 55-85% | 70-95% | Yields are substrate-dependent. This table provides a general expectation.[5][11][13] |
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Troubleshooting Low DNA Yield From Plasmid Preps | VectorBuilder [en.vectorbuilder.com]
- 4. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. waters.com [waters.com]
- 13. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide - Google Patents [patents.google.com]
- 14. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]
- 15. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 4-Chloronicotinamide
Welcome to the technical support center for 4-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this important chemical intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure you can achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
The impurity profile of your crude material is intrinsically linked to its synthetic route. While specific impurities vary, you can anticipate the following based on common synthetic pathways (e.g., from 4-chloronicotinic acid or related precursors):
-
Unreacted Starting Materials: Residual 4-chloronicotinic acid or 4-chloropyridine derivatives are common.
-
Hydrolysis Products: The primary degradation product is 4-chloronicotinic acid, formed by the hydrolysis of the amide functional group. This reaction is catalyzed by the presence of acid or base and elevated temperatures.[1][2]
-
Isomeric Impurities: Depending on the chlorination step in the synthesis of precursors, you may find other chloro-substituted pyridine isomers.
-
Residual Solvents: Solvents used in the synthesis and initial work-up, such as toluene, tetrahydrofuran (THF), or ethyl acetate, may be present.
Q2: What key physicochemical properties of this compound are critical for purification?
Understanding the molecule's properties is the foundation of a successful purification strategy.
-
Solubility: this compound is a polar molecule due to the pyridine ring and the amide group. It is expected to have low solubility in non-polar solvents like hexanes and higher solubility in polar organic solvents.[3] For the related compound nicotinamide, solubility is significant in alcohols (like ethanol) and acetonitrile, and this solubility increases with temperature—a key requirement for recrystallization.[4]
-
Stability: The amide bond is susceptible to hydrolysis, particularly under strong acidic or basic conditions and at higher temperatures.[1] Studies on similar nicotinamide-related compounds show that degradation rates increase as pH and temperature rise.[1][2] Therefore, prolonged exposure to harsh conditions during purification should be avoided. For long-term storage, a cool, dry, and neutral environment is recommended.
-
Physical Form: It is a solid at room temperature.[5] This makes recrystallization a viable and highly effective purification method.
Q3: How do I choose the right purification strategy?
The choice between recrystallization and chromatography depends on the impurity profile and the desired scale.
-
Recrystallization is the preferred method for removing major impurities and for large-scale purification, provided a suitable solvent system can be identified. It is cost-effective and can yield highly pure crystalline material.
-
Column Chromatography is ideal for removing impurities with similar polarity to the product or when only small quantities of material are available. It offers high resolution but is more time-consuming and solvent-intensive than recrystallization.[6]
Below is a decision-making workflow to guide your choice.
Caption: Purification method selection workflow.
Troubleshooting Guide
Recrystallization Issues
Q: My this compound won't dissolve in the solvent, even when hot. What's wrong? A: This indicates that the solvent is too "poor" for your compound.
-
Causality: The solvent's polarity may be too low to overcome the crystal lattice energy of the polar this compound.
-
Solution:
-
Switch to a More Polar Solvent: If you are using a solvent like toluene, try a more polar one such as ethyl acetate or an alcohol (ethanol, isopropanol).[7]
-
Use a Solvent Mixture: Dissolve your compound in a minimum amount of a "good" hot solvent (e.g., ethanol) where it is highly soluble. Then, add a "poor" hot solvent (e.g., water or hexane) dropwise until the solution just becomes cloudy. Reheat to clarify and then allow it to cool slowly. An ethanol/water mixture is often effective for amides.[8]
-
Q: My compound "oiled out" instead of forming crystals. How can I fix this? A: "Oiling out" occurs when the solid melts before dissolving or when the solution becomes supersaturated at a temperature above the compound's melting point.
-
Causality: The boiling point of the chosen solvent is likely higher than the melting point of the impure compound, or the solution is too concentrated.
-
Solution:
-
Reheat and Dilute: Heat the solution to re-dissolve the oil, then add more hot solvent to reduce the concentration.
-
Slow Down Cooling: Ensure the solution cools slowly. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Rapid cooling encourages oil formation.[8]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid's surface. The microscopic glass fragments can serve as nucleation sites for crystal growth.
-
Q: The purity of my recrystallized product is still low. What are the next steps? A: This suggests that the impurities have very similar solubility characteristics to your product in the chosen solvent system.
-
Causality: The impurities are co-precipitating with the this compound.
-
Solution:
-
Perform a Second Recrystallization: A subsequent recrystallization in the same or a different solvent system can further enhance purity.
-
Switch to Chromatography: If recrystallization fails to provide the desired purity, the impurities likely have very similar polarity. Column chromatography is the logical next step for separation.[6][9]
-
Below is a troubleshooting flowchart for common recrystallization problems.
Caption: Troubleshooting flowchart for recrystallization.
Chromatography Issues
Q: How do I select an appropriate solvent system for column chromatography? A: The ideal solvent system (mobile phase) should provide good separation of your compound from its impurities on a Thin Layer Chromatography (TLC) plate.
-
Causality: The principle of chromatography relies on the differential partitioning of compounds between the stationary phase (e.g., silica gel) and the mobile phase.[10] The polarity of the mobile phase dictates how quickly compounds travel up the TLC plate or through the column.
-
Solution:
-
Start with TLC: Use TLC plates with the same stationary phase as your column (typically silica gel).
-
Test Solvent Systems: Spot your crude mixture on several TLC plates and run them in different solvent systems. A good starting point for a polar molecule like this compound is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate or Dichloromethane/Methanol.
-
Target an Rf Value: Adjust the solvent ratio until the spot corresponding to this compound has a Retention Factor (Rf) of 0.2 - 0.3 .[9] This Rf value typically provides the best separation in column chromatography.
-
Q: My compound is streaking on the TLC plate and not giving a clean spot. A: Streaking is often caused by overloading the sample, the compound being highly polar and adsorbing too strongly to the silica, or the presence of acidic/basic impurities.
-
Causality: Strong interactions with the stationary phase or poor solubility in the mobile phase can prevent the formation of a tight band as the solvent moves.
-
Solution:
-
Dilute Your Sample: Ensure the spotting solution is not too concentrated.
-
Increase Mobile Phase Polarity: Add a small amount of a more polar solvent (e.g., methanol to an ethyl acetate/hexane mixture) to help move the compound off the baseline.
-
Add a Modifier: If your compound or impurities are acidic or basic, add a small amount (0.5-1%) of a modifier to the mobile phase. For acidic compounds, add acetic acid. For basic compounds (like pyridines), add triethylamine. This will neutralize the active sites on the silica gel and lead to sharper spots.
-
Data & Protocols
Table 1: Recommended Solvent Systems for Purification Method Development
| Purification Method | Solvent Class | Specific Examples | Rationale & Expert Notes |
| Recrystallization | Alcohols | Ethanol, Isopropanol | Good solvency for polar amides at high temperatures. Lower solvency when cold. |
| Solvent Pairs | Ethanol/Water, Acetonitrile/Water | Excellent for fine-tuning solubility. Dissolve in the organic solvent, add water as the anti-solvent.[8] | |
| Esters / Ketones | Ethyl Acetate, Acetone | Moderate polarity, good for compounds that are too soluble in alcohols. | |
| Column Chromatography | Non-polar / Polar | Hexane / Ethyl Acetate (e.g., 30:70 to 50:50) | Standard system for moderately polar compounds. Adjust ratio based on TLC.[9] |
| (Silica Gel) | Halogenated / Alcohol | Dichloromethane / Methanol (e.g., 98:2 to 95:5) | For more polar compounds that do not move with Ethyl Acetate. |
| Modifier | Triethylamine (~0.5%) | Add to the mobile phase to reduce tailing of basic pyridine compounds on silica gel. |
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid. This ensures the solution will be saturated upon cooling.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Ice Bath: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
-
Solvent System Selection: Based on TLC analysis, prepare the mobile phase that gives an Rf of 0.2-0.3 for this compound.
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase (wet slurry method is preferred). Ensure the packing is uniform and free of air bubbles.[6]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using compressed air or a pump) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in separate fractions (e.g., test tubes).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
References
- 1. Understanding the physicochemical properties and degradation kinetics of nicotinamide riboside, a promising vitamin B3nutritional supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of ionic strength, temperature, and pH on degradation of selected antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. refp.cohlife.org [refp.cohlife.org]
- 4. physchemres.org [physchemres.org]
- 5. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. chromtech.com [chromtech.com]
byproduct identification and minimization in 4-Chloronicotinamide synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 4-Chloronicotinamide. Authored for professionals in pharmaceutical and chemical research, this document offers practical, experience-driven solutions to common challenges, ensuring both scientific rigor and successful experimental outcomes.
I. Overview of Synthetic Routes
The synthesis of this compound typically proceeds through two primary pathways:
-
Amidation of 4-Chloronicotinic Acid: This is the most direct route, involving the conversion of 4-chloronicotinic acid to an activated intermediate (e.g., an acyl chloride), followed by reaction with ammonia or an ammonia equivalent.
-
Chlorination of a Nicotinamide Precursor: This approach starts with a more readily available nicotinamide derivative, such as Nicotinamide-N-oxide or 4-hydroxynicotinamide, and introduces the chlorine atom at the 4-position.
Each route presents a unique set of challenges related to byproduct formation. Understanding these potential side reactions is critical for optimizing the synthesis and obtaining a high-purity product.
II. Troubleshooting Guide: Byproduct Identification and Minimization
This section addresses specific issues that may arise during the synthesis of this compound, with a focus on identifying and mitigating the formation of common byproducts.
Issue 1: Low Yield and Presence of Unreacted Starting Material (4-Chloronicotinic Acid)
Q: My reaction yield is consistently low, and analysis (e.g., HPLC, TLC) shows a significant amount of unreacted 4-chloronicotinic acid. What are the likely causes and how can I improve the conversion?
A: Incomplete conversion of 4-chloronicotinic acid is a common problem, often stemming from inefficient activation of the carboxylic acid or suboptimal amidation conditions.
Root Causes & Solutions:
-
Inefficient Acyl Chloride Formation: The conversion of 4-chloronicotinic acid to 4-chloronicotinoyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a critical step.
-
Causality: Insufficient reagent, low reaction temperature, or the presence of moisture can lead to incomplete formation of the acyl chloride. Thionyl chloride, for instance, reacts with water to produce HCl and SO₂, depleting the active reagent.[1]
-
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reagent Stoichiometry: Use a slight excess of the chlorinating agent (typically 1.1 to 1.5 equivalents).
-
Temperature Control: While the initial reaction may be exothermic, gentle heating (reflux) is often required to drive the reaction to completion.[2] Monitor the reaction progress by quenching a small aliquot with methanol and analyzing the resulting methyl ester by GC-MS or LC-MS.
-
Catalytic DMF: The addition of a catalytic amount of dimethylformamide (DMF) can accelerate the formation of the acyl chloride through the in-situ generation of the Vilsmeier reagent.[1][2]
-
-
-
Suboptimal Amidation Conditions: The reaction of the acyl chloride with an ammonia source requires careful control of temperature and pH.
-
Causality: Low temperatures can slow the reaction rate, while excessively high temperatures can promote side reactions. The pH must be managed to ensure the nucleophilicity of the ammonia source.
-
Troubleshooting Protocol:
-
Ammonia Source: Use a concentrated source of ammonia, such as aqueous ammonium hydroxide or ammonia gas dissolved in an appropriate solvent.
-
Temperature Management: Add the acyl chloride solution slowly to the ammonia source at a low temperature (e.g., 0-5 °C) to control the exotherm, then allow the reaction to warm to room temperature to ensure completion.
-
pH Control: If using aqueous ammonium hydroxide, ensure the solution remains basic throughout the addition of the acyl chloride.
-
-
Workflow for Optimizing Amidation: ```dot graph TD { A[Start: 4-Chloronicotinic Acid] --> B{Chlorination with SOCl₂/DMF}; B --> C{Formation of 4-Chloronicotinoyl Chloride}; C --> D{Amidation with NH₄OH}; D --> E[Product: this compound]; B --> F[Byproduct: Unreacted Acid]; D --> G[Byproduct: Hydrolysis to Acid]; subgraph "Troubleshooting Loop" F --> H(Optimize Chlorination: Anhydrous, Stoichiometry, Temp.); G --> I(Optimize Amidation: Temp. Control, pH); end
}
References
Technical Support Center: Enhancing the Stability of 4-Chloronicotinamide in Experimental Assays
Welcome to the technical support center for 4-Chloronicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies to ensure the stability and integrity of this compound throughout your experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them, enabling you to design robust and reliable assays.
Introduction to this compound Stability
This compound is a pyridine derivative with significant potential in various research and drug discovery applications. However, like many halogenated heterocyclic compounds, its stability in aqueous and experimental environments can be a critical factor influencing data reproducibility and interpretation. The primary degradation pathways of concern are hydrolysis and photodegradation, both of which can be significantly influenced by experimental conditions such as pH, temperature, light exposure, and the composition of your assay medium.
This guide will walk you through the key stability considerations, provide troubleshooting FAQs, and offer detailed protocols to help you mitigate degradation and ensure the accurate and effective use of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here, we address common issues encountered during the handling and use of this compound in a question-and-answer format.
FAQ 1: Solution Preparation and Storage
Question: What is the best way to prepare and store stock solutions of this compound to ensure maximum stability?
Answer:
Proper preparation and storage of stock solutions are paramount to preventing initial compound degradation.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common and effective solvent for creating high-concentration stock solutions of this compound. It is a polar aprotic solvent that can dissolve a wide range of organic compounds.[1]
-
Stock Solution Concentration: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% anhydrous DMSO. This minimizes the amount of aqueous content, which can be a reactant in hydrolysis.
-
Storage Conditions: Store stock solutions in small, single-use aliquots in tightly sealed vials at -20°C or -80°C. This practice minimizes freeze-thaw cycles, which can introduce moisture and accelerate degradation. For long-term storage, -80°C is preferable.
-
Inert Atmosphere: For maximum stability, consider overlaying the stock solution with an inert gas like argon or nitrogen before sealing the vial to displace oxygen and prevent potential oxidative degradation.
Troubleshooting Tip: If you observe precipitation in your stock solution upon thawing, gently warm the vial to 37°C and vortex to redissolve the compound. If precipitation persists, it may indicate that the compound has degraded or the solvent has absorbed water. In such cases, it is advisable to prepare a fresh stock solution.
FAQ 2: pH-Dependent Hydrolysis
Question: My experimental results are inconsistent when using different buffer systems. How does pH affect the stability of this compound?
Answer:
The stability of this compound is highly dependent on the pH of the aqueous environment due to the susceptibility of the amide and chloro-pyridine functionalities to hydrolysis.
-
Mechanism of Hydrolysis: The pyridine ring's nitrogen atom can be protonated under acidic conditions, which can influence the electron density of the ring and the lability of the chlorine substituent. Under basic conditions, the amide group is susceptible to hydroxide-ion-catalyzed hydrolysis. Studies on related chloropyridine compounds show that hydrolysis rates are significantly influenced by pH.[2]
-
Buffer Selection:
-
Tris Buffer: For experiments around physiological pH (7.2-8.5), Tris buffer has been shown to be a good choice for maintaining the stability of related nicotinamide cofactors.[3][4][5] It is generally less reactive than phosphate buffers.
-
Phosphate-Buffered Saline (PBS): While widely used, phosphate ions can sometimes catalyze hydrolysis. If using PBS, it is crucial to monitor the stability of this compound over the course of your experiment.
-
Acidic Buffers: In acidic conditions, the pyridine nitrogen will be protonated. While this may stabilize the amide bond to some extent, it could potentially activate the chloro-substituent towards nucleophilic attack.
-
Alkaline Buffers: Basic conditions (pH > 8) will significantly accelerate the hydrolysis of the amide group.
-
Troubleshooting Workflow for pH-Related Instability:
Caption: Workflow for troubleshooting pH-dependent instability.
FAQ 3: Thermal and Photostability
Question: I am running my assays at 37°C. Could temperature be affecting the stability of this compound? What about exposure to lab lighting?
Answer:
Both temperature and light can significantly impact the stability of this compound.
-
Thermal Degradation: Increased temperature accelerates the rate of chemical reactions, including hydrolysis. The relationship between temperature and reaction rate is described by the Arrhenius equation. Studies on the thermal degradation of related nicotinic acid compounds have shown that they follow first-order kinetics, with the degradation rate increasing with temperature.[3][6] For every 10°C rise in temperature, the rate of hydrolysis can increase several-fold.[2]
-
Photodegradation: Halogenated aromatic compounds, including chloropyridines, are often susceptible to photodegradation upon exposure to UV or even ambient laboratory light.[1][7] The energy from light can be absorbed by the molecule, leading to the cleavage of the carbon-chlorine bond or other photochemical reactions.
Best Practices for Mitigating Thermal and Photodegradation:
| Parameter | Recommendation | Rationale |
| Temperature | Maintain solutions on ice when not in use. For incubations at 37°C, minimize the duration as much as the experimental protocol allows. | To slow down the rate of hydrolysis and other degradation reactions. |
| Light Exposure | Work with solutions in amber vials or tubes. Minimize exposure to direct sunlight and strong fluorescent lighting. | To prevent photodegradation of the light-sensitive chloro-pyridine moiety. |
| Controls | Include "compound in media" controls incubated under the same conditions but without cells to assess chemical stability. | To differentiate between chemical degradation and cellular metabolism of the compound. |
FAQ 4: Compatibility with Cell Culture Media
Question: I'm using this compound in a cell-based assay with DMEM supplemented with FBS and antibiotics. Could any of these components be affecting its stability?
Answer:
Cell culture media are complex mixtures that can influence compound stability.
-
Media Components: DMEM and RPMI-1640 contain various components like vitamins, amino acids, and reducing agents (e.g., glutathione in RPMI-1640) that could potentially interact with or contribute to the degradation of this compound.[8][9][10]
-
Fetal Bovine Serum (FBS): FBS contains a plethora of proteins and enzymes, such as esterases, that could potentially metabolize the amide group of this compound. The extent of this will be cell-line and FBS batch-dependent.
-
Antibiotics: While generally stable, some antibiotics could potentially interact with the compound over long incubation periods.
Troubleshooting Protocol for Media Compatibility:
Caption: Protocol to assess this compound stability in cell culture.
FAQ 5: Issues with DMSO in Assays
Question: I'm using a DMSO stock of this compound. Could the DMSO be interfering with my assay?
Answer:
While an excellent solvent, DMSO is not entirely inert and can have effects on both the compound and the assay system.
-
Final Concentration: It is crucial to maintain a low final concentration of DMSO in your assay, typically below 0.5% (v/v), as higher concentrations can be cytotoxic or have off-target effects on cellular processes.[11]
-
Compound Stability in Aqueous DMSO: While a 100% DMSO stock is stable, the stability of this compound in working solutions containing a mixture of aqueous buffer and DMSO may be different.
-
Assay Interference: DMSO has been reported to interfere with certain assay formats. For example, it can affect enzyme activity and protein stability.[12][13]
Mitigation Strategies for DMSO-Related Issues:
-
Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
If you suspect DMSO is interfering with your assay, consider alternative solvents for your final dilutions, though this may be challenging depending on the solubility of this compound.
-
For sensitive assays, perform a DMSO tolerance test to determine the maximum concentration your assay system can tolerate without significant effects.
Experimental Protocols
Protocol 1: Validated HPLC-UV Method for Stability Assessment
This protocol provides a general framework for developing a stability-indicating HPLC-UV method to quantify this compound and its potential degradation products.[4][14][15][16]
1. Instrumentation and Reagents:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
This compound reference standard.
2. Chromatographic Conditions (Starting Point):
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection: 260 nm.
-
Gradient Elution:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
3. Forced Degradation Studies for Method Validation: To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to harsh conditions to generate degradation products.
-
Acid Hydrolysis: 1 mg/mL in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 mg/mL in 0.1 M NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 1 mg/mL in 3% H₂O₂ at room temperature for 24 hours.
-
Photodegradation: Expose a thin layer of the solid compound or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
4. Analysis and Validation:
-
Inject the stressed samples and an unstressed control.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak of this compound and from each other.
-
The method should then be fully validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and specificity.
Conclusion
Ensuring the stability of this compound is critical for obtaining reliable and reproducible data. By understanding its potential degradation pathways and implementing the strategies outlined in this guide, researchers can minimize compound instability and enhance the quality of their experimental outcomes. Careful consideration of solvent, pH, temperature, light, and assay components, coupled with robust analytical monitoring, will empower you to confidently use this compound in your research endeavors.
References
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [A study on the degradation kinetics of nicotinamide powder] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of HPLC and UHPLC methods for the simultaneous quantification of ferulic acid and nicotinamide in the presence of their degradation products - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. sid.ir [sid.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of dihydrofuro[2,3-b]pyridine derivatives as potent IRAK4 inhibitors. | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Dimethyl sulfoxide: interactions with aromatic hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal Degradation Kinetics and Modeling Study of Ultra High Molecular Weight Polyethylene (UHMWP)/Graphene Nanocomposite [mdpi.com]
- 12. validated hplc methods: Topics by Science.gov [science.gov]
- 13. Forced degradation | 1743 Publications | 7250 Citations | Top Authors | Related Topics [scispace.com]
- 14. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. web.viu.ca [web.viu.ca]
Technical Support Center: Addressing Solubility Challenges of 4-Chloronicotinamide in Aqueous Media
Welcome to the technical support center for 4-Chloronicotinamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming solubility challenges encountered during experimentation with this compound in aqueous media. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the successful preparation of your solutions.
Troubleshooting Guide: Enhancing this compound Solubility
This guide addresses the most common issues researchers face when dissolving this compound in aqueous solutions. The strategies are presented in a question-and-answer format, offering practical, step-by-step solutions grounded in physicochemical principles.
My this compound is not dissolving in water. What should I do?
First, ensure that you are not exceeding the intrinsic solubility of the compound. Start by preparing a saturated solution to determine the approximate solubility under your experimental conditions. If the concentration you require is higher than its intrinsic solubility, you will need to employ solubility enhancement techniques.
A recommended starting point is to use a co-solvent. Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate less polar molecules[2][3][4].
Initial Troubleshooting Steps:
-
Sonication: Gentle sonication can help to break down solid aggregates and increase the surface area of the compound exposed to the solvent, facilitating dissolution.
-
Gentle Heating: Carefully warming the solution can increase the kinetic energy of the system and often improves solubility. However, be cautious of potential degradation of this compound at elevated temperatures. Monitor for any changes in color or the appearance of precipitates upon cooling.
-
Co-solvent Addition: If the above methods are insufficient, the use of a water-miscible organic co-solvent is a highly effective strategy[2][3][4].
Which co-solvent should I choose for this compound, and at what concentration?
The choice of co-solvent will depend on the downstream application of your solution. For in vitro cellular assays, it is crucial to select co-solvents with low cytotoxicity at the final working concentration.
Recommended Co-solvents:
-
Ethanol: A commonly used co-solvent that is effective for many organic molecules. Studies on the related compound nicotinamide have shown its solubility in ethanol and ethanol-water mixtures[5].
-
Propylene Glycol (PG): A viscous co-solvent that is often used in pharmaceutical formulations.
-
Polyethylene Glycol 400 (PEG 400): A non-toxic co-solvent suitable for many biological applications.
-
Dimethyl Sulfoxide (DMSO): A powerful organic solvent that can dissolve a wide range of compounds. However, DMSO can have biological effects and should be used with caution in cellular experiments. The final concentration of DMSO in cell culture media should typically be kept below 0.5% (v/v).
General Protocol for Co-solvent Use:
-
Start by preparing a stock solution of this compound in 100% of your chosen co-solvent (e.g., ethanol or DMSO).
-
Gradually add your aqueous buffer to the co-solvent stock solution while vortexing to avoid precipitation.
-
Do not exceed a co-solvent concentration that may be detrimental to your experimental system.
| Solubilization Strategy | Advantages | Disadvantages | Typical Starting Concentration |
| Co-solvents (e.g., Ethanol, DMSO) | Highly effective for many compounds; simple to implement.[2][3] | Can be toxic to cells at higher concentrations; may interfere with some assays. | 1-10% (v/v) final concentration. |
| pH Adjustment | Can significantly increase the solubility of ionizable compounds.[6][7] | Only effective for compounds with an appropriate pKa; can alter experimental conditions. | Adjust to pH < pKa of the pyridine nitrogen. |
| Surfactants (e.g., Tween® 80, SDS) | Effective at low concentrations; can form micelles to encapsulate hydrophobic compounds.[8][9] | Can interfere with cellular membranes and protein function.[10] | 0.01-0.1% (w/v) |
| Cyclodextrins (e.g., HP-β-CD) | Generally low toxicity; can form inclusion complexes to enhance solubility.[11][12] | Can be a more expensive option; may not be effective for all molecules. | 1-5% (w/v) |
Can I use pH adjustment to improve the solubility of this compound?
Experimental Approach for pH Adjustment:
-
Prepare a suspension of this compound in your aqueous medium.
-
Gradually add a dilute acid (e.g., 0.1 M HCl) dropwise while stirring and monitoring the pH.
-
Observe the dissolution of the compound as the pH decreases.
-
Once dissolved, the pH can be carefully readjusted to your desired experimental pH with a dilute base (e.g., 0.1 M NaOH), but be mindful that the compound may precipitate if you go above its pKa.
Workflow for Addressing this compound Solubility Issues
Caption: Decision workflow for solubilizing this compound.
Frequently Asked Questions (FAQs)
Q1: What is the predicted solubility of this compound in water?
While there is no readily available experimental data for the aqueous solubility of this compound, its parent compound, nicotinamide, is highly soluble in water (50 g/100 mL at 25°C)[14][15]. The addition of a chlorine atom is expected to decrease the aqueous solubility. Computational prediction methods can provide estimates, but these should be confirmed experimentally[16][17].
Q2: I am using this compound in a cell-based assay. What is the best solubilization method to minimize cytotoxicity?
For cell-based assays, it is crucial to minimize the concentration of any additives that could affect cell viability or function.
-
Co-solvents: If a co-solvent is necessary, start with ethanol or PEG 400 as they are generally less toxic than DMSO. Always include a vehicle control in your experiments (cells treated with the same concentration of the co-solvent alone) to account for any effects of the solvent. The final concentration of the co-solvent should be as low as possible, ideally below 1% (v/v).
-
pH Adjustment: If your cell culture medium is well-buffered, slight adjustments to the pH of your stock solution before dilution may be tolerated. However, ensure the final pH of your culture medium remains within the physiological range (typically 7.2-7.4).
-
Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is often used in cell culture applications to enhance the solubility of hydrophobic compounds and is generally considered safe at low concentrations[11][12][16].
Q3: Can I use surfactants to dissolve this compound?
Surfactants can be very effective solubilizing agents, particularly for highly lipophilic compounds[8][9][10]. They work by forming micelles that can encapsulate poorly soluble molecules[8]. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are generally preferred for biological applications due to their lower toxicity compared to ionic surfactants like sodium dodecyl sulfate (SDS)[10]. However, surfactants can still disrupt cell membranes and interfere with protein function, so their use should be carefully considered and controlled for in your experiments.
Q4: How should I prepare a stock solution of this compound?
Preparing a concentrated stock solution in an appropriate solvent is a standard practice.
Protocol for Stock Solution Preparation:
-
Solvent Selection: Based on your experimental needs, choose a suitable solvent. For a highly concentrated stock, a pure organic solvent like DMSO or ethanol is recommended.
-
Weighing: Accurately weigh the desired amount of this compound.
-
Dissolution: Add the solvent to the solid and vortex or sonicate until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Storage: Store the stock solution at an appropriate temperature, typically -20°C or -80°C, to ensure stability. Protect from light if the compound is light-sensitive. Before use, allow the stock solution to thaw completely and vortex to ensure homogeneity.
Experimental Protocol Workflow
Caption: General workflow for preparing this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Chloronicotinic acid CAS#: 10177-29-4 [m.chemicalbook.com]
- 3. 4-Chloronicotinic acid | C6H4ClNO2 | CID 818229 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 4-Chloropyridine-3-carboxaldehyde | CAS#:114077-82-6 | Chemsrc [chemsrc.com]
- 6. DrugMapper [drugmapper.helsinki.fi]
- 7. chemscene.com [chemscene.com]
- 8. Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. chembk.com [chembk.com]
- 11. 4-Chloropyridine-3-carboxamide CAS#: 7418-70-4 [amp.chemicalbook.com]
- 12. 4-Chloropyridine-2-carboxamide | C6H5ClN2O | CID 303543 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. GSRS [gsrs.ncats.nih.gov]
- 14. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Computational screening for prediction of co-crystals: method comparison and experimental validation - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 16. Recent progress in the computational prediction of aqueous solubility and absorption - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Resistance to 4-Chloronicotinamide (4-CNA)-Based NAMPT Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloronicotinamide (4-CNA) and its derivatives. These compounds are potent inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in the NAD+ salvage pathway, which is often upregulated in various cancers.[1] While NAMPT inhibitors hold significant therapeutic promise, the emergence of drug resistance is a primary obstacle to their clinical success.[1][2]
This guide is designed to provide you with a comprehensive understanding of the mechanisms of resistance and to offer practical troubleshooting strategies and detailed protocols to help you navigate the challenges you may encounter in your research.
Section 1: Understanding the Landscape of Resistance
4-CNA and similar compounds function by blocking the rate-limiting step in the primary pathway that cancer cells use to regenerate nicotinamide adenine dinucleotide (NAD+), an essential coenzyme for metabolism and cellular functions.[1] This leads to NAD+ depletion and, ultimately, cell death.[3] However, cancer cells can adapt and develop resistance through several key mechanisms.
The NAD+ Biosynthetic Pathways
To understand resistance, it's crucial to visualize the metabolic landscape in which NAMPT inhibitors operate. There are three main pathways for NAD+ synthesis:
-
The Salvage Pathway (from Nicotinamide): This is the primary pathway in mammalian cells, with NAMPT as the rate-limiting enzyme. This is the pathway targeted by 4-CNA.
-
The Preiss-Handler Pathway (from Nicotinic Acid): This pathway uses Nicotinate Phosphoribosyltransferase (NAPRT) to convert nicotinic acid into NAD+.
-
The De Novo Pathway (from Tryptophan): This multi-step pathway synthesizes NAD+ from the amino acid tryptophan, with Quinolinate Phosphoribosyltransferase (QPRT) being a key enzyme.[4]
The interplay between these pathways is central to most resistance mechanisms.
Caption: The three major pathways for NAD+ biosynthesis in mammalian cells.
Common Mechanisms of Resistance
The table below summarizes the most frequently observed mechanisms of resistance to NAMPT inhibitors. Understanding which of these might be active in your model system is the first step in overcoming them.
| Mechanism Category | Specific Mechanism | Description | Potential Strategy |
| Bypass Pathways | Upregulation of NAPRT | Increased expression of the NAPRT enzyme allows cells to utilize nicotinic acid (NA) to synthesize NAD+, bypassing the NAMPT block.[4][5] | Co-treatment with a NAPRT inhibitor; use cell media devoid of nicotinic acid. |
| Upregulation of QPRT | Overexpression of QPRT enables cells to synthesize NAD+ from tryptophan, circumventing the need for the salvage pathway.[3] | Inhibit tryptophan uptake (e.g., with a LAT1 inhibitor).[4] | |
| Target Alteration | NAMPT Gene Mutation | Mutations in the NAMPT gene can alter the drug-binding site, reducing the affinity and efficacy of the inhibitor.[3][4] | Sequence the NAMPT gene; test next-generation NAMPT inhibitors with different binding modes. |
| Drug Efflux | Increased ABC Transporter Expression | Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump the inhibitor out of the cell, lowering its intracellular concentration.[1] | Co-administer an ABC transporter inhibitor (e.g., Verapamil, Tariquidar). |
| Metabolic Reprogramming | Alterations in Glycolysis | Some resistant cells show changes in their glycolytic rate. Targeting these metabolic shifts can re-sensitize cells to NAMPT inhibition.[4] | Combine with glycolytic inhibitors.[4] |
Section 2: Troubleshooting Guide & FAQs
This section is designed to address common problems encountered during experiments with 4-CNA-based compounds.
Q1: My cells' IC50 value for the 4-CNA compound has significantly increased. How do I confirm this is acquired resistance?
Answer: An increased IC50 is the primary indicator of resistance. To confirm this is a stable, acquired phenotype, follow these steps:
-
Verify Compound Integrity: First, ensure your 4-CNA compound stock is not degraded. Use a fresh dilution or a new lot of the compound if available.
-
Culture cells in drug-free media: Withdraw the compound from the culture medium for several passages (e.g., 3-5 passages) and then re-determine the IC50. If the IC50 remains high, the resistance is likely a stable genetic or epigenetic change. If the IC50 returns to the sensitive level, the initial observation may have been due to transient adaptation or experimental variability.
-
Compare with Parental Line: Always run a dose-response experiment with your resistant line and the original, sensitive parental cell line in parallel. This direct comparison is your best control.
Q2: I've confirmed stable resistance. What's the first step to determine the mechanism?
Answer: A logical first step is to investigate the most common mechanisms: bypass pathways.
-
NAD+ Precursor Rescue Experiment: This is a critical experiment to differentiate between bypass mechanisms and other forms of resistance. Treat your sensitive and resistant cells with an inhibitory concentration of your 4-CNA compound (e.g., 10x the IC50 of the sensitive line) with and without supplementation of different NAD+ precursors.
-
Nicotinamide (NAM): Should not rescue cells, as its conversion to NAD+ is blocked.
-
Nicotinic Acid (NA): If NA rescues the resistant cells but not the sensitive cells, it strongly suggests upregulation of the Preiss-Handler pathway via NAPRT.[5]
-
Tryptophan: If tryptophan provides a rescue effect, it points towards upregulation of the de novo pathway via QPRT.[4]
-
-
Gene and Protein Expression Analysis: Based on the rescue experiment, quantify the expression levels of key enzymes.
-
qPCR: Measure the mRNA levels of NAMPT, NAPRT, and QPRT in your resistant line compared to the parental line.
-
Western Blot: Measure the protein levels of NAMPT, NAPRT, and QPRT. An increase in NAPRT or QPRT protein is a very common finding.[4]
-
Caption: Troubleshooting workflow for characterizing resistance mechanisms.
Q3: The rescue experiment didn't work, and expression of NAPRT/QPRT is unchanged. What should I check next?
Answer: If bypass pathways are ruled out, the next logical steps are to investigate target mutation or drug efflux.
-
Check for Drug Efflux: Culture your resistant cells with your 4-CNA compound in the presence and absence of a broad-spectrum ABC transporter inhibitor (e.g., verapamil or tariquidar). If the inhibitor re-sensitizes the cells (i.e., lowers the IC50), it indicates that drug efflux is the likely mechanism. You can confirm this by measuring the protein expression of common transporters like ABCB1 (MDR1).
-
Sequence the NAMPT Gene: If efflux is also ruled out, the cause could be a mutation in the NAMPT protein itself. Isolate RNA from both parental and resistant cells, reverse transcribe to cDNA, and send the NAMPT coding region for Sanger sequencing. Compare the sequences to identify any point mutations that could affect drug binding.[3]
Section 3: Key Experimental Protocols
Here are detailed protocols for essential experiments in your resistance studies.
Protocol 1: Generating a Dose-Response Curve to Determine IC50
This protocol is used to quantify the potency of your compound.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2x concentration serial dilution of your 4-CNA compound in culture media. A typical range might be from 100 µM down to 1 pM, with 8-10 points.[6] Include a vehicle-only control (e.g., 0.1% DMSO).
-
Treatment: Remove the overnight media from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This brings the compound to a 1x final concentration.
-
Incubation: Incubate the plate for a period that allows for NAD+ depletion and subsequent cell death, typically 72-96 hours.
-
Viability Assay: Measure cell viability using a standard method such as an MTS or a luminescent-based assay (e.g., CellTiter-Glo®). These assays measure metabolic activity, which is a proxy for the number of viable cells.[6]
-
Data Analysis:
-
Normalize the data: Set the vehicle-only control as 100% viability and a "no cells" or "dead cells" control as 0% viability.
-
Plot the results: Plot percent viability (Y-axis) against the log of the compound concentration (X-axis).[7]
-
Fit the curve: Use a non-linear regression model (variable slope, four parameters) in a program like GraphPad Prism to fit a sigmoidal dose-response curve.[8][9] The software will calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the response.[6]
-
Protocol 2: Quantification of Intracellular NAD+ Levels
Directly measuring NAD+ levels confirms that your compound is engaging its target.
-
Sample Preparation: Seed cells in a 6-well plate and treat them with your 4-CNA compound (e.g., at its IC50 concentration) for a relevant time course (e.g., 0, 4, 8, 24 hours).
-
Cell Lysis: After treatment, wash the cells with cold PBS. Lyse the cells using an appropriate extraction buffer. To measure NAD+ specifically, an acid extraction (e.g., with HCl) is often used to destroy NADH.[10]
-
Quantification: Use a commercial NAD/NADH quantification kit. These are typically bioluminescent or colorimetric assays.[10][11]
-
Bioluminescent Assays (e.g., NAD/NADH-Glo™): These assays are highly sensitive and use a reductase-luciferase coupled enzyme system where light output is directly proportional to the amount of NAD+.[10]
-
Colorimetric Assays: These involve an enzyme cycling reaction where NAD+ is reduced to NADH, which then reduces a probe to produce a colored product. Absorbance is measured on a plate reader.[10]
-
-
Data Analysis:
-
Generate a standard curve using the NAD+ standards provided in the kit.
-
Calculate the NAD+ concentration in your samples from the standard curve.
-
Normalize the results to the protein concentration of the cell lysate (determined by a BCA or Bradford assay) or to the initial cell number.
-
Section 4: Advanced Strategies to Overcome Resistance
If you have identified the resistance mechanism, you can rationally design strategies to overcome it.
Combination Therapies
Combining NAMPT inhibitors with other targeted agents is a promising approach to enhance efficacy and prevent or overcome resistance.[2]
Caption: Combination of a NAMPT inhibitor and a PARP inhibitor.
-
NAMPTi + PARP Inhibitors: Poly(ADP-ribose) polymerases (PARPs) are enzymes involved in DNA repair that consume large amounts of NAD+ upon activation. Combining a NAMPT inhibitor with a PARP inhibitor can create a synthetic lethal interaction. The PARP inhibitor traps PARP on damaged DNA, while the NAMPT inhibitor prevents the cell from regenerating the NAD+ needed for repair, leading to a catastrophic depletion of NAD+ and cell death.[2][12]
-
NAMPTi + NAPRTi/QPRTi: For resistance driven by bypass pathways, combining the NAMPT inhibitor with an inhibitor of the upregulated enzyme (NAPRT or QPRT) can restore sensitivity.[13]
-
NAMPTi + Other Metabolic Inhibitors: Combining NAMPT inhibitors with drugs that target other metabolic vulnerabilities in cancer cells, such as glycolysis inhibitors, can also produce synergistic effects.[4]
By systematically diagnosing the cause of resistance and rationally applying targeted solutions, researchers can unlock the full potential of 4-CNA-based compounds in the fight against cancer.
References
- 1. Mechanisms of resistance to NAMPT inhibitors in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 3. Identification of novel resistance mechanisms to NAMPT inhibition via the de novo NAD+ biosynthesis pathway and NAMPT mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oaepublish.com [oaepublish.com]
- 5. mdpi.com [mdpi.com]
- 6. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
- 9. How to determine an IC50 - FAQ 1859 - GraphPad [graphpad.com]
- 10. benchchem.com [benchchem.com]
- 11. goldmanlaboratories.com [goldmanlaboratories.com]
- 12. New strategies to maximize therapeutic opportunities for NAMPT inhibitors in oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
Technical Support Center: Scaling Up 4-Chloronicotinamide Synthesis for Preclinical Studies
Prepared by: Gemini, Senior Application Scientist
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals focused on the scalable synthesis of 4-Chloronicotinamide. Moving from bench-scale synthesis to producing the multi-gram or kilogram quantities required for preclinical studies introduces significant challenges in reaction control, purification, and process safety. This document is structured to address these challenges head-on, offering a detailed experimental protocol, robust troubleshooting advice, and critical safety information in a direct question-and-answer format.
Synthesis Overview & Strategy
The most reliable and scalable pathway to this compound begins with nicotinic acid. The synthesis is conceptually a two-step process:
-
Chlorination: Introduction of a chlorine atom at the 4-position of the pyridine ring. This is often the most challenging step, typically proceeding through a pyridine N-oxide intermediate to activate the 4-position for nucleophilic substitution.
-
Amidation: Conversion of the resulting 4-chloronicotinic acid into the primary amide, this compound. This is generally achieved by first activating the carboxylic acid (e.g., converting it to an acyl chloride) followed by reaction with an ammonia source.
This strategy is favored for its control over regioselectivity and its adaptability to larger scales.
Caption: General workflow for this compound synthesis.
Detailed Experimental Protocol (Multi-Gram Scale)
This protocol is designed for scalability. Researchers should first perform a small-scale run to familiarize themselves with the reaction kinetics and handling procedures.
Step 1: Synthesis of 4-Chloronicotinic Acid
This step involves the formation of Nicotinic Acid N-Oxide, followed by chlorination.
Table 1: Reagents and Materials for Step 1
| Reagent/Material | Quantity (for 50g scale) | Molar Eq. | Purpose |
| Nicotinic Acid | 50.0 g | 1.0 | Starting Material |
| Glacial Acetic Acid | 250 mL | - | Solvent |
| Hydrogen Peroxide (30% w/w) | 55 mL | ~1.2 | Oxidizing Agent |
| Thionyl Chloride (SOCl₂) | 150 mL | ~5.0 | Chlorinating Agent |
| Toluene | 200 mL | - | Solvent |
| Isopropanol (IPA) | As needed | - | Washing/Recrystallization |
| Water (Deionized) | As needed | - | Work-up/Washing |
Procedure:
-
N-Oxidation:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and reflux condenser, add nicotinic acid (50.0 g) and glacial acetic acid (250 mL).
-
Stir the suspension and heat to 70-75°C.
-
Once the temperature is stable, add hydrogen peroxide (55 mL) dropwise over 1 hour. Causality: Slow addition is crucial to control the exothermic reaction and prevent dangerous temperature spikes.
-
After addition, maintain the reaction at 75°C for 4-6 hours. Monitor the reaction by TLC or HPLC until the nicotinic acid is consumed.
-
Cool the mixture to room temperature and then to 0-5°C in an ice bath to precipitate the Nicotinic Acid N-Oxide.
-
Filter the solid product, wash with cold isopropanol (2 x 50 mL), and dry under vacuum.
-
-
Chlorination:
-
SAFETY FIRST: This step must be performed in a certified fume hood. Thionyl chloride is corrosive and releases toxic HCl gas upon reaction with water.
-
To a 1 L flask equipped for reflux with gas scrubbing (e.g., a bubbler connected to a sodium hydroxide solution), add the dried Nicotinic Acid N-Oxide from the previous step and toluene (200 mL).
-
Slowly add thionyl chloride (150 mL) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 110°C) and maintain for 3-4 hours. The reaction progress can be monitored by HPLC for the disappearance of the N-oxide.
-
Cool the reaction mixture to room temperature. Slowly and carefully quench the excess thionyl chloride by adding the reaction mixture to ice water (1 L). Causality: This is a highly exothermic and gas-evolving step. The addition must be slow and controlled.
-
The pH of the aqueous solution will be highly acidic. Adjust the pH to ~3-4 with a saturated sodium bicarbonate solution to precipitate the 4-Chloronicotinic acid.
-
Filter the resulting solid, wash thoroughly with cold water (3 x 100 mL), and dry under vacuum at 50°C. The typical yield is 70-80%.
-
Step 2: Synthesis of this compound
This step converts the carboxylic acid into the final amide product.
Table 2: Reagents and Materials for Step 2
| Reagent/Material | Quantity (for 50g scale) | Molar Eq. | Purpose |
| 4-Chloronicotinic Acid | 50.0 g | 1.0 | Starting Material |
| Thionyl Chloride (SOCl₂) | 37 mL | 1.5 | Activating Agent |
| Dichloromethane (DCM) | 500 mL | - | Solvent |
| Ammonium Hydroxide (28-30%) | 150 mL | ~2.5 | Ammonia Source/Base |
| Ethanol | As needed | - | Recrystallization Solvent |
Procedure:
-
Acyl Chloride Formation:
-
In a 1 L flask under a nitrogen atmosphere, suspend 4-Chloronicotinic acid (50.0 g) in dichloromethane (500 mL).
-
Add thionyl chloride (37 mL) dropwise at room temperature. A catalytic amount of DMF (1-2 mL) can be added to accelerate the reaction.[1]
-
Heat the mixture to reflux (approx. 40°C) for 2-3 hours until the solution becomes clear and gas evolution ceases. This indicates the formation of 4-chloronicotinoyl chloride.
-
Cool the solution to room temperature.
-
-
Amidation:
-
In a separate flask, cool ammonium hydroxide (150 mL) in an ice bath (0-5°C).
-
Slowly add the 4-chloronicotinoyl chloride solution from the previous step to the cold ammonium hydroxide solution with vigorous stirring. Maintain the temperature below 10°C. Causality: This reaction is highly exothermic. Cold conditions and slow addition prevent side reactions and ensure the formation of the desired amide instead of hydrolysis back to the carboxylic acid.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
The product will precipitate. Filter the solid, wash with cold water (2 x 100 mL), and then with a small amount of cold ethanol.
-
Dry the crude product under vacuum.
-
-
Purification:
-
Recrystallize the crude this compound from ethanol to obtain a pure, crystalline product. The typical yield is 85-95%.
-
Troubleshooting Guide (Q&A Format)
Encountering issues during scale-up is common. This section addresses specific problems you might face.
Caption: Decision tree for troubleshooting synthesis issues.
Q: My yield for Step 1 (4-Chloronicotinic Acid) is very low. What are the common causes?
A: Low yield in Step 1 often points to two areas:
-
Incomplete N-Oxidation: If the initial oxidation is not complete, you will carry unreacted nicotinic acid into the chlorination step, which will not react under these conditions and will be lost. Confirm full conversion of nicotinic acid via HPLC before proceeding. If incomplete, extend the reaction time or consider a slight excess of hydrogen peroxide.
-
Inefficient Chlorination/Work-up: The chlorination reaction requires sufficiently high temperatures (reflux) to proceed effectively. Ensure your heating mantle and condenser are functioning correctly. During work-up, the precipitation of 4-Chloronicotinic acid is pH-dependent. If the pH is too low (<2) or too high (>5), the product may remain soluble in the aqueous layer. Carefully adjust the pH to the 3-4 range for maximal precipitation.[2][3]
Q: I'm getting a dark, tarry crude product after the chlorination step. Why?
A: This is typically a sign of decomposition due to excessive heat or prolonged reaction times. Thionyl chloride can cause charring at very high temperatures. Ensure your reaction temperature does not significantly exceed the reflux temperature of the solvent. Also, ensure the Nicotinic Acid N-Oxide is completely dry; water can react violently with thionyl chloride and lead to side reactions.
Q: The amidation reaction (Step 2) is sluggish, and HPLC shows a lot of unreacted 4-Chloronicotinic Acid. What went wrong?
A: This strongly suggests a problem with the formation of the acyl chloride intermediate.
-
Moisture: The most common culprit is moisture. 4-Chloronicotinic acid, solvents (DCM), and glassware must be scrupulously dry. Any water will quench the thionyl chloride and hydrolyze the acyl chloride intermediate back to the starting material.
-
Insufficient Thionyl Chloride: Ensure you are using a sufficient molar excess of thionyl chloride (at least 1.2-1.5 equivalents) to drive the reaction to completion.
-
Reaction Time: While the reaction is often complete in 2-3 hours at reflux, complex or scaled-up reactions may require longer. Monitor by taking a small aliquot, carefully quenching it with methanol, and analyzing the resulting methyl ester by HPLC to confirm full conversion of the acid.
Q: My final this compound product has a low melting point and looks impure even after recrystallization. What should I check?
A: This could be due to residual starting material or the presence of the corresponding carboxylic acid.
-
Incomplete Amidation: If the amidation reaction was not complete, you will have unreacted 4-chloronicotinic acid in your crude product. This can be difficult to remove by simple recrystallization.
-
Hydrolysis during Work-up: During the work-up, ensure the product is washed sufficiently with water to remove any inorganic salts. If the crude product sits in an aqueous basic or acidic solution for too long, the amide can hydrolyze back to the carboxylic acid.
-
Recrystallization Solvent: Ensure the ethanol used for recrystallization is not wet. Use absolute ethanol if possible. The purity can be checked effectively with HPLC.[4]
Frequently Asked Questions (FAQs)
Q: What are the most critical safety precautions for this synthesis?
A: The use of thionyl chloride and phosphorus oxychloride (if used as an alternative) is the highest risk.[5][6]
-
Always work in a certified chemical fume hood.
-
Wear appropriate PPE: splash goggles, a face shield, acid-resistant gloves (butyl rubber or neoprene), and a lab coat.
-
Have a quench solution (like sodium bicarbonate) and a spill kit ready.
-
Be aware of the highly exothermic and gas-evolving nature of quenching these reagents with water or alcohols.
Q: How can I reliably confirm the identity and purity of my final product?
A: A combination of analytical techniques is recommended for full characterization:
-
HPLC: To determine purity (typically >98% for preclinical use) and quantify any impurities.
-
LC-MS/MS: To confirm the molecular weight of the parent compound.[7][8]
-
¹H and ¹³C NMR: To confirm the chemical structure. The proton NMR should show characteristic peaks for the three protons on the pyridine ring and the two protons of the amide NH₂ group.
-
Melting Point: Compare the observed melting point with the literature value as a quick check of purity.
Table 3: Key Analytical Parameters
| Technique | Purpose | Expected Result for this compound |
| HPLC | Purity Assessment | Single major peak (>98% area) with a stable retention time. |
| LC-MS | Molecular Weight Confirmation | [M+H]⁺ ion at m/z corresponding to the molecular formula C₆H₅ClN₂O. |
| ¹H NMR | Structural Confirmation | Distinct signals for aromatic protons and a broad singlet for NH₂ protons. |
| Melting Pt | Purity Check | Sharp melting point consistent with literature values. |
Q: What are the best storage conditions for the final this compound compound?
A: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[6] Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability for preclinical studies.
References
Validation & Comparative
A Comparative Guide to the In Vivo Validation of 4-Chloronicotinamide: A Putative NAMPT Inhibitor
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the in vivo biological activity of 4-Chloronicotinamide, a compound of interest for its potential role as an inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Given the limited public data on this compound, this document establishes a rigorous validation pathway by drawing comparisons with well-characterized NAMPT inhibitors, such as FK866, and outlining gold-standard experimental protocols.
Introduction: The Rationale for Targeting NAMPT
Nicotinamide adenine dinucleotide (NAD+) is a critical coenzyme in cellular redox reactions and a substrate for enzymes that regulate metabolism, DNA repair, and stress responses. Many cancer cells exhibit elevated NAD+ turnover, making them highly dependent on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme.[1][2] This dependency makes NAMPT a compelling therapeutic target in oncology. Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, apoptotic cell death in cancer cells.[3][4]
This compound, a derivative of nicotinamide, is structurally poised to interact with the NAMPT active site. However, its biological activity in a physiological system remains to be robustly characterized. This guide provides the scientific rationale and detailed methodologies to systematically validate its efficacy and mechanism of action in vivo.
Mechanism of Action: The NAMPT Inhibition Hypothesis
The central hypothesis is that this compound functions as a NAMPT inhibitor. This action would deplete the intracellular pool of nicotinamide mononucleotide (NMN), the direct product of the NAMPT reaction, leading to a subsequent reduction in NAD+ levels. This disruption in the NAD+ salvage pathway is expected to have profound effects on cellular energy metabolism, particularly in highly metabolic cancer cells.
Signaling Pathway Diagram: NAD+ Salvage Pathway and NAMPT Inhibition
Caption: Hypothesized mechanism of this compound action.
Comparative Analysis: this compound vs. Established NAMPT Inhibitors
To establish a benchmark for validation, we compare the theoretical profile of this compound with the known properties of FK866, a well-studied and potent NAMPT inhibitor.
| Feature | This compound (Hypothetical) | FK866 (Daporinad) (Established) |
| Mechanism | Putative NAMPT inhibitor | Potent, non-competitive NAMPT inhibitor[5] |
| In Vitro Potency | To be determined (TBD) | IC50 in low nanomolar range against various cancer cell lines[4] |
| In Vivo Efficacy | TBD | Demonstrates significant tumor growth inhibition in xenograft models of anaplastic meningioma, pancreatic cancer, and leukemia[4][6] |
| Pharmacokinetics | TBD | Well-characterized in mice, with a tendency for non-linear pharmacokinetics at higher doses[5] |
| Biomarkers | Expected to decrease NAD+ levels | Confirmed to cause rapid and sustained reduction of NAD+ in tumors[3][4] |
| Safety Profile | TBD | Dose-limiting toxicities, including thrombocytopenia and potential retinal toxicity, have been observed[3] |
A Step-by-Step Guide to In Vivo Validation
This section details a comprehensive workflow to validate the anti-tumor activity and mechanism of action of this compound in a preclinical setting.
Experimental Workflow Diagram
Caption: A systematic workflow for in vivo validation.
Prerequisite: In Vitro Characterization
Before committing to costly and time-consuming in vivo studies, it is essential to confirm the activity of this compound in vitro.
-
NAMPT Enzyme Inhibition Assay: Directly measure the ability of this compound to inhibit recombinant NAMPT activity. This provides a direct measure of target engagement. A fluorometric assay can be used to determine the IC50 value.[2]
-
Cell-Based Viability Assays: Determine the anti-proliferative effect of this compound on a panel of cancer cell lines known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian, HCT-116 colon). This establishes cellular potency.
Protocol: Subcutaneous Xenograft Efficacy Study
This protocol is designed to assess the anti-tumor efficacy of this compound in an established tumor model.
Objective: To compare the tumor growth inhibition caused by this compound relative to a vehicle control and a positive control (FK866).
Materials:
-
Athymic nude mice (nu/nu), female, 6-8 weeks old.
-
Cancer cell line (e.g., HCT-116 human colorectal carcinoma).
-
This compound, FK866 (positive control).
-
Vehicle (e.g., DMSO, PEG300, Tween 80, saline).
-
Calipers, analytical balance.
Methodology:
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 HCT-116 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to an average volume of 100-150 mm³. Randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., daily intraperitoneal injection).
-
Group 2: this compound (dose and schedule determined by prior PK/MTD studies).
-
Group 3: FK866 (e.g., 20 mg/kg/day, intraperitoneally).[4]
-
-
Treatment Administration: Administer treatments for a predefined period (e.g., 21 days).
-
Monitoring:
-
Measure tumor volume with calipers twice weekly using the formula: (Length x Width²) / 2.
-
Record mouse body weight twice weekly as a measure of general toxicity.
-
-
Endpoint: Euthanize mice when tumors reach a predetermined size (~1500 mm³), or at the end of the study. Tumors should be excised, weighed, and processed for pharmacodynamic analysis.
Protocol: Pharmacodynamic (PD) Biomarker Analysis
This protocol is crucial for verifying the proposed mechanism of action: NAMPT inhibition leading to NAD+ depletion.
Objective: To quantify NAD+ levels in tumor tissue following treatment.
Methodology:
-
Sample Collection: In a satellite group of tumor-bearing mice, administer a single dose of the vehicle, this compound, or FK866.
-
Time Points: Euthanize mice and collect tumor tissue at various time points post-dose (e.g., 2, 8, 24, 48 hours).
-
Sample Preparation: Immediately flash-freeze tissues in liquid nitrogen to halt metabolic activity.
-
NAD+ Extraction:
-
Homogenize the frozen tissue in a cold acidic extraction buffer (e.g., 0.5 M perchloric acid).[1]
-
Centrifuge to pellet protein and neutralize the supernatant.
-
-
Quantification by LC-MS/MS: Analyze the extracted metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This is the gold standard for its sensitivity and specificity in quantifying NAD+.[7]
-
Use a C18 reverse-phase column for separation.
-
Employ selective reaction monitoring (SRM) for precise detection of NAD+.[7]
-
-
Data Normalization: Normalize NAD+ levels to the total protein concentration or tissue weight of the sample.
Interpreting the Data: A Self-Validating System
The combination of efficacy and PD studies creates a self-validating system. The expected results for a successful validation of this compound as an in vivo active NAMPT inhibitor are summarized below.
| Study | Expected Outcome for this compound | Interpretation |
| Efficacy Study | Significant reduction in tumor growth rate and final tumor volume compared to the vehicle group. | Demonstrates in vivo anti-tumor activity. |
| Efficacy is comparable to, or follows a similar trend as, the FK866 positive control group. | Suggests a potent anti-cancer effect. | |
| Minimal loss of body weight (<15%). | Indicates the dosing regimen is well-tolerated. | |
| PD Study | A rapid and sustained dose-dependent decrease in intratumoral NAD+ levels. | Confirms target engagement and the hypothesized mechanism of action. |
| The nadir of NAD+ depletion correlates with the timing of maximal therapeutic effect. | Establishes a clear Pharmacokinetic/Pharmacodynamic (PK/PD) relationship. |
Conclusion
Validating the in vivo activity of a novel compound like this compound requires a methodical, evidence-based approach. By hypothesizing its function as a NAMPT inhibitor and benchmarking its performance against established compounds like FK866, researchers can build a compelling case for its therapeutic potential. The cornerstone of this validation lies in the integration of robust efficacy studies with mechanistic pharmacodynamic readouts. A significant reduction in tumor growth, coupled with a confirmed decrease in intratumoral NAD+ levels, would provide strong evidence for the biological activity and mechanism of this compound, paving the way for further pre-clinical development.
References
- 1. Accurate measurement of nicotinamide adenine dinucleotide (NAD+) with high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized protocol for quantification of extracellular nicotinamide adenine dinucleotide: evaluating clinical parameters and pre-analytical factors for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ASCO – American Society of Clinical Oncology [asco.org]
- 7. goldmanlaboratories.com [goldmanlaboratories.com]
A Comparative Guide to the Structure-Activity Relationship of 4-Chloronicotinamide Derivatives
In the landscape of modern drug discovery and agrochemical research, the pyridine ring, a core component of nicotinamide (Vitamin B3), serves as a privileged scaffold. Its derivatives are integral to numerous biological processes, making them a fertile ground for the development of novel therapeutic agents and fungicides. Among these, the introduction of a chlorine atom at the 4-position of the nicotinamide backbone creates a versatile chemical entity—4-Chloronicotinamide. This substitution significantly alters the electronic properties of the pyridine ring, providing a unique starting point for synthesizing libraries of compounds with diverse biological activities.
This guide offers an in-depth comparison of this compound derivatives, focusing on their structure-activity relationships (SAR). We will dissect how specific structural modifications influence their biological efficacy, particularly as enzyme inhibitors. By synthesizing data from multiple studies, this document provides a clear, evidence-based narrative for researchers, scientists, and professionals in drug development, explaining the causality behind experimental designs and offering validated protocols.
The this compound Scaffold: A Versatile Starting Point
This compound is a derivative of nicotinamide where a chloro group replaces the hydrogen atom at the 4-position of the pyridine ring. This single substitution has profound implications for the molecule's reactivity and biological interactions. The electron-withdrawing nature of the chlorine atom influences the electron density of the entire ring system, affecting pKa, hydrogen bonding capability, and metabolic stability. This makes the 4-chloro-substituted scaffold an attractive starting point for targeting a range of biological macromolecules.
Primarily, research has focused on modifying the amide (-CONH2) group, creating a library of N-substituted derivatives. This allows for the exploration of a wide chemical space, tailoring the molecule's properties to fit the binding pockets of specific enzymes. The most prominent targets for these derivatives have been Succinate Dehydrogenase (SDH) and Carbonic Anhydrase (CA), leading to potent antifungal and potential anticancer or antiglaucoma agents, respectively.
Structure-Activity Relationship (SAR) Analysis
The core of understanding this compound's potential lies in its SAR. By systematically altering its structure and measuring the corresponding biological activity, researchers can build a predictive model for designing more potent and selective compounds.
Target I: Succinate Dehydrogenase (SDH) Inhibitors for Antifungal Activity
Succinate Dehydrogenase (SDH) is a crucial enzyme in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1] Inhibiting this enzyme disrupts fungal respiration, making it an excellent target for fungicides.[2] The commercial fungicide Boscalid, a nicotinamide derivative, validates this approach.[3] SAR studies on this compound derivatives have revealed key structural features that govern their potency as SDH inhibitors.
The general structure for this class of derivatives involves the this compound core linked to a substituted aniline or other aromatic/aliphatic amine via the amide bond.
Key SAR Insights for SDH Inhibition:
-
The Amide Linker: The amide bond is crucial for activity, likely forming key hydrogen bonds within the enzyme's binding site. Inversion of this amide group has been explored and shown to retain activity, indicating some flexibility in how the molecule orients itself.[2]
-
N-Substituent (R Group): The nature of the group attached to the amide nitrogen is a primary determinant of potency.
-
Aromatic Rings: Phenyl rings are commonly used. Substitutions on this ring are critical. For instance, derivatives with a 2-chloro-4-fluoro-5-methyl substitution on the aniline ring have shown significant activity.
-
Halogenation: The presence and position of halogens (Cl, Br, F) on the N-phenyl ring significantly impact antifungal activity. Often, di- and tri-substituted phenyl rings lead to higher potency.
-
Steric Hindrance: Bulky substituents at the ortho position of the N-phenyl ring can be beneficial, likely by forcing a specific conformation that fits the binding pocket more effectively.
-
-
The Pyridine Ring: While this guide focuses on the 4-chloro variant, substitutions at other positions on the nicotinamide ring also modulate activity. For example, adding a methyl group at the 2-position can influence potency.
The workflow for designing and evaluating these inhibitors follows a logical progression from synthesis to biological validation.
References
- 1. Design, synthesis and biological evaluation of novel nicotinamide derivatives bearing a substituted pyrazole moiety as potential SDH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Activity of Novel Succinate Dehydrogenase Inhibitor Derivatives as Potent Fungicide Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]
cross-validation of 4-Chloronicotinamide's mechanism of action
Commencing Data Gathering
I'm currently focused on gathering information about 4-Chloronicotinamide's mechanism of action. My initial approach involves broad Google searches to identify known targets and effects. I am also looking for established methods and alternative compounds for use.
Planning Cross-Validation Strategy
I've moved on to planning the cross-validation strategy. I'm prioritizing identifying the main proposed mechanism of action for this compound. Simultaneously, I'm selecting suitable alternative compounds: inhibitors, activators, and structural analogs. Next, I'll detail key assays like target engagement, cellular thermal shift, and omics analyses, and phenotypic assays to thoroughly evaluate this compound.
Outlining the Guide Structure
I've outlined the guide's structure. First, I'll introduce this compound and the need for mechanism validation. Then, I'll compare it to alternatives using data tables. After that, I'll provide detailed protocols and visualize workflows with Graphviz. Finally, I'll compile all the info, including a reference list, into a comprehensive guide.
Investigating Biological Activity
I'm currently focused on the lack of specific biological target information. My search for the mechanism of action of this compound didn't produce any concrete leads. PubChem data only provides chemical properties; the biological activity remains elusive.
Revising Strategy for Analysis
I'm shifting gears. The lack of a defined mechanism for this compound means I need a new approach. I'm moving away from pre-selecting compounds based on a known pathway. Instead, I'm now evaluating various experimental strategies themselves, like affinity proteomics and CETSA, to determine which ones best identify potential targets and mechanisms. The focus is on robust, unbiased methods for target discovery.
Shifting to Experimental Focus
My thinking has moved decisively towards a strategy grounded in experimental methods. The absence of a known mechanism for this compound necessitates a shift from hypothesis-driven research. I'm now outlining a guide that compares experimental techniques, like affinity proteomics, CETSA, and transcriptomics, for target identification and mechanism elucidation. This revised approach aims to be a valuable resource for those facing similar challenges.
Refining the Research Focus
My focus has shifted. I'm now writing an in-depth guide. It starts by highlighting the this compound mystery and emphasizes target ID. I'm outlining a robust comparison of experimental approaches, including affinity proteomics, CETSA, and transcriptomics. The guide will have protocols, method comparisons, and a cross-validation framework using orthogonal approaches to build evidence. Graphviz will illustrate the workflow, creating a concise resource.
The In Vitro and In Vivo Correlation of 4-Chloronicotinamide Activity: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo activities of 4-Chloronicotinamide, a nicotinamide analog and potential inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT). Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data, methodologies, and mechanistic insights necessary to evaluate the therapeutic potential of this compound. We will explore its activity in the context of well-characterized NAMPT inhibitors and the parent molecule, nicotinamide, to provide a thorough comparative analysis.
Introduction to this compound and the Role of NAMPT in Cellular Metabolism
Nicotinamide Adenine Dinucleotide (NAD+) is a critical coenzyme in cellular metabolism, involved in redox reactions and serving as a substrate for various enzymes, including sirtuins and poly(ADP-ribose) polymerases (PARPs). The salvage pathway, which recycles nicotinamide back into NAD+, is a key mechanism for maintaining cellular NAD+ pools. The rate-limiting enzyme in this pathway is Nicotinamide Phosphoribosyltransferase (NAMPT).[1][2][3]
Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAD+ salvage pathway, making NAMPT an attractive target for anticancer therapies.[2][3][4] Inhibition of NAMPT leads to NAD+ depletion, metabolic collapse, and ultimately, apoptotic cell death in cancer cells.[2][5] this compound, as a derivative of nicotinamide, is hypothesized to act as a competitive inhibitor of NAMPT. Understanding the correlation between its in vitro activity and in vivo efficacy is paramount for its development as a potential therapeutic agent.
Comparative In Vitro Activity Analysis
The initial assessment of a potential NAMPT inhibitor involves a series of in vitro assays to determine its potency, selectivity, and mechanism of action at the cellular level.
Enzymatic Inhibition of NAMPT
The direct interaction of this compound with the NAMPT enzyme can be quantified using a biochemical assay. A typical assay measures the production of nicotinamide mononucleotide (NMN), the product of the NAMPT-catalyzed reaction.
Experimental Protocol: In Vitro NAMPT Enzymatic Assay
-
Reagents: Recombinant human NAMPT, nicotinamide (NAM), ATP, phosphoribosyl pyrophosphate (PRPP), and a detection reagent (e.g., a coupled enzyme system that measures NAD+ production).
-
Procedure:
-
Incubate recombinant NAMPT with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding NAM, ATP, and PRPP.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and measure the amount of NMN or NAD+ produced using a suitable detection method (e.g., fluorescence or luminescence).
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
Cellular Antiproliferative Activity
The functional consequence of NAMPT inhibition in cancer cells is the suppression of cell growth and proliferation. This is typically assessed using cell viability assays on a panel of cancer cell lines.
Experimental Protocol: Cell Viability Assay (MTT or CellTiter-Glo®)
-
Cell Culture: Seed cancer cell lines (e.g., A549 lung cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and control compounds (e.g., FK866 as a positive control, nicotinamide as a negative control) for 48-72 hours.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent and incubate until formazan crystals form. Solubilize the crystals and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add the reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
-
Data Analysis: Calculate the IC50 value, representing the concentration of the compound that inhibits cell growth by 50%.[7][8][9]
Comparative Data Summary (Hypothetical)
| Compound | Cell Line | In Vitro Antiproliferative IC50 |
| This compound | A549 | To be determined |
| HCT116 | To be determined | |
| FK866 | A549 | ~1-10 nM[6] |
| HCT116 | ~1-10 nM[2] | |
| Nicotinamide | A549 | >1 mM |
| HCT116 | >1 mM |
This table presents hypothetical data for this compound to illustrate the expected format. Actual values would need to be determined experimentally.
Intracellular NAD+ Depletion
To confirm that the antiproliferative effects are due to NAMPT inhibition, it is crucial to measure the intracellular levels of NAD+.
Experimental Protocol: NAD+/NADH Assay
-
Cell Treatment: Treat cancer cells with this compound at concentrations around its antiproliferative IC50.
-
Cell Lysis: After the desired treatment duration, lyse the cells to release intracellular metabolites.
-
NAD+/NADH Quantification: Use a commercially available NAD+/NADH assay kit, which typically involves an enzymatic cycling reaction that generates a fluorescent or colorimetric signal proportional to the amount of NAD+ and NADH.
-
Data Analysis: Compare the NAD+ levels in treated cells to those in untreated control cells.
A direct correlation between the decrease in cell viability and the depletion of intracellular NAD+ would provide strong evidence for the on-target activity of this compound.
In Vivo Efficacy and Pharmacokinetic Correlation
Translating in vitro potency to in vivo efficacy is a critical step in drug development. This involves assessing the compound's activity in animal models and understanding its pharmacokinetic properties.
Xenograft Tumor Models
The antitumor activity of this compound can be evaluated in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.[10]
Experimental Protocol: Xenograft Tumor Growth Inhibition Study
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) and a vehicle control daily or on a specified schedule.
-
Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., biomarker analysis).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.
Comparative Data Summary (Hypothetical)
| Compound | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition (%) |
| This compound | A549 | To be determined | To be determined |
| KPT-9274 | Glioma | 150 mg/kg, oral, daily | Significant TGI[11][12] |
| OT-82 | Hematological Malignancies | Variable | Potent in vivo efficacy[2] |
This table includes data for other NAMPT inhibitors to provide a benchmark for the expected in vivo activity.
Pharmacokinetic Analysis
The in vivo efficacy of a compound is highly dependent on its pharmacokinetic (PK) profile, which describes its absorption, distribution, metabolism, and excretion (ADME).[13][14][15][16]
Experimental Protocol: Pharmacokinetic Study in Rodents
-
Compound Administration: Administer a single dose of this compound to rodents (e.g., mice or rats) via the intended clinical route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at various time points after administration.
-
Plasma Concentration Analysis: Process the blood to obtain plasma and quantify the concentration of this compound using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
PK Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve, representing total drug exposure.
-
t1/2: Elimination half-life.
-
A favorable PK profile, characterized by adequate oral bioavailability and sustained plasma concentrations above the in vitro effective concentration, is crucial for achieving in vivo efficacy.
Bridging the Gap: In Vitro-In Vivo Correlation (IVIVC)
A successful IVIVC establishes a predictive relationship between in vitro properties and in vivo performance. For this compound, this would involve correlating its in vitro IC50 for antiproliferative activity with the in vivo plasma concentrations required for tumor growth inhibition.
A strong IVIVC is a valuable tool in drug development, enabling the prediction of clinical outcomes from preclinical data and guiding dose selection for clinical trials.
Visualizing the Mechanism and Workflow
To better understand the biological context and experimental design, the following diagrams illustrate the NAMPT-mediated NAD+ salvage pathway and a typical workflow for evaluating a NAMPT inhibitor.
Caption: The NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound.
Caption: A streamlined workflow for the preclinical evaluation of a NAMPT inhibitor like this compound.
Conclusion and Future Directions
While direct experimental data for this compound is currently limited, this guide provides a comprehensive framework for its evaluation as a potential NAMPT inhibitor. By following the detailed in vitro and in vivo protocols, researchers can elucidate its potency, mechanism of action, and therapeutic potential.
Future studies should focus on generating robust in vitro data for this compound across a diverse panel of cancer cell lines, followed by well-designed in vivo efficacy and pharmacokinetic studies. A thorough understanding of its IVIVC will be instrumental in determining its potential for clinical development and its positioning relative to other NAMPT inhibitors in the competitive landscape of cancer therapeutics.
References
- 1. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. Synthesis and structure-activity relationship of new nicotinamide phosphoribosyltransferase inhibitors with antitumor activity on solid and haematological cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure-based comparison of two NAMPT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. In Vivo Pharmacology Models for Cancer Target Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics of nicotinamide in humans and rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medicaljournalssweden.se [medicaljournalssweden.se]
- 15. Nicotinamide pharmacokinetics in patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics of nicotinamide in cancer patients treated with accelerated radiotherapy: the experience of the Co-operative Group of Radiotherapy of the European Organization for Research and Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 4-Chloronicotinamide: A Comparative Guide to Off-Target Effects
For researchers pioneering novel therapeutic strategies, the precise characterization of a small molecule's selectivity is paramount. A promising compound can be rendered ineffective or even toxic by unintended interactions with off-target proteins. This guide provides a comprehensive framework for assessing the selectivity of 4-chloronicotinamide, a compound of interest in chemical biology, by comparing it against established inhibitors of nicotinamide phosphoribosyltransferase (NAMPT), FK866 and KPT-9274. While specific experimental data for this compound is not widely available in the public domain, this guide will equip researchers with the necessary protocols and a conceptual framework to thoroughly evaluate its on- and off-target effects.
The Critical Role of Selectivity in Drug Discovery
The efficacy of a targeted therapeutic agent is intrinsically linked to its selectivity. Off-target effects can lead to a myriad of undesirable outcomes, from misleading experimental results to severe adverse effects in a clinical setting. Therefore, a rigorous assessment of a compound's interaction with a wide array of cellular targets is a non-negotiable aspect of drug development. This guide focuses on a multi-pronged approach, combining biochemical and cell-based assays to build a comprehensive selectivity profile for this compound.
Understanding the Target: Nicotinamide Phosphoribosyltransferase (NAMPT)
NAMPT is a key enzyme in the salvage pathway of nicotinamide adenine dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme in cellular redox reactions and a substrate for various signaling proteins, including sirtuins and poly(ADP-ribose) polymerases (PARPs).[2] Due to the high metabolic demand of cancer cells, they are often more reliant on the NAMPT-mediated salvage pathway for NAD+ production, making NAMPT an attractive target for cancer therapy.[2]
Inhibition of NAMPT leads to NAD+ depletion, metabolic stress, and ultimately, cell death in susceptible cancer cells.[2] However, as NAD+ is vital for the function of healthy cells, the therapeutic window of NAMPT inhibitors can be narrow, underscoring the importance of high selectivity to minimize on-target toxicities in normal tissues.[3]
Comparative Analysis: Benchmarking Against Established NAMPT Inhibitors
To provide context for the evaluation of this compound, we will compare its hypothetical performance against two well-characterized NAMPT inhibitors:
-
FK866: A highly potent and specific, non-competitive inhibitor of NAMPT.[4][5] It has served as a valuable tool compound for studying the biological roles of NAMPT.
-
KPT-9274: A dual inhibitor that targets both NAMPT and p21-activated kinase 4 (PAK4).[6][7] This dual-targeting mechanism may offer synergistic anti-tumor effects but also introduces a more complex off-target profile to consider.[8]
The following table summarizes key inhibitory concentrations (IC50) for these comparators across various cancer cell lines. This data will serve as a benchmark for interpreting the results obtained for this compound.
| Compound | Target(s) | Cell Line | IC50 (nM) | Reference(s) |
| FK866 | NAMPT | HepG2 | ~1 | [4][5] |
| FK866 | NAMPT | K-562 | ~1 | [4] |
| FK866 | NAMPT | SW480 | 14.3 | |
| FK866 | NAMPT | LoVo | 32.7 | |
| FK866 | NAMPT | KP4 | Sensitizes to metformin (5 nM) | [9] |
| KPT-9274 | NAMPT, PAK4 | Caki-1 | 600 (cellular) | [6] |
| KPT-9274 | NAMPT, PAK4 | 786-O | 570 (cellular) | [6] |
| KPT-9274 | NAMPT | Recomb. | ~120 (biochemical) | [7] |
| KPT-9274 | NAMPT, PAK4 | A2780 | 25-83 | [10] |
A Multi-Tiered Approach to Selectivity Profiling
A robust assessment of selectivity requires a combination of in vitro biochemical assays and cell-based functional assays. The following sections detail the key experiments that should be performed.
Tier 1: Biochemical Assays for On-Target Potency and Off-Target Liabilities
1. In Vitro NAMPT Enzymatic Assay
The first step is to determine the direct inhibitory activity of this compound on its putative primary target, NAMPT. A coupled enzymatic assay is a common method for this purpose.
-
Principle: The activity of NAMPT is measured by quantifying the production of its product, nicotinamide mononucleotide (NMN), or by coupling the subsequent conversion of NMN to NAD+ and then to a detectable signal.[11]
-
Workflow:
Workflow for the in vitro NAMPT enzymatic assay.
-
Experimental Protocol:
-
Reagent Preparation: Prepare assay buffer, recombinant human NAMPT enzyme, substrates (nicotinamide and PRPP), ATP, and the test compounds (this compound, FK866, KPT-9274) at various concentrations.
-
Reaction Setup: In a 96-well plate, add the assay buffer, NAMPT enzyme, and the test compounds.
-
Initiation: Start the reaction by adding the substrate mix (nicotinamide, PRPP, and ATP).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: Add a detection reagent containing coupling enzymes (e.g., NMNAT and a dehydrogenase) and a substrate that generates a fluorescent or colorimetric signal in the presence of NAD+.[11]
-
Measurement: Read the signal on a plate reader.
-
Data Analysis: Plot the signal against the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
2. Kinase Selectivity Profiling
Given that KPT-9274 has a known kinase off-target (PAK4), it is crucial to assess whether this compound interacts with a broad panel of kinases. Several commercial services offer kinase selectivity profiling against hundreds of kinases.[7][12][13][14][15]
-
Principle: The inhibitory activity of a compound is measured against a large panel of purified kinases using various assay formats, such as radiometric, fluorescence-based, or luminescence-based methods.
-
Workflow:
Workflow for kinase selectivity profiling.
-
Data Interpretation: The results are typically presented as the percent inhibition at a specific concentration or as IC50 values for the kinases that are significantly inhibited. This data will reveal if this compound has any significant kinase off-targets.
3. PAK4 Kinase Assay
If the broad kinase screen indicates potential activity against PAK4 or other kinases, a dedicated biochemical assay should be performed to confirm and quantify this interaction.
-
Principle: Similar to the NAMPT assay, the activity of purified PAK4 is measured in the presence of varying concentrations of the test compound. The assay typically measures the phosphorylation of a specific substrate.[3][16][17][18]
-
Experimental Protocol:
-
Reagent Preparation: Prepare kinase buffer, recombinant human PAK4, a suitable substrate peptide, ATP, and test compounds.
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and test compounds.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate at 30°C for a specified time.
-
Detection: Use a method to detect substrate phosphorylation, such as an antibody-based method (e.g., ELISA or TR-FRET) or a luminescence-based assay that measures ATP consumption (e.g., ADP-Glo™).[3][17]
-
Data Analysis: Determine the IC50 value as described for the NAMPT assay.
-
Tier 2: Cell-Based Assays for Functional Selectivity
Cell-based assays are essential to confirm that the biochemical activity of a compound translates to a functional effect in a more physiologically relevant context.
1. Cellular Viability Assays
The primary functional consequence of NAMPT inhibition in sensitive cells is a decrease in cell viability.
-
Principle: Cancer cell lines with known dependence on the NAMPT pathway are treated with a dose range of the test compounds, and cell viability is measured after a defined incubation period (typically 72-96 hours).
-
Experimental Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A2780, HCT116, SW480) in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with serial dilutions of this compound, FK866, and KPT-9274.
-
Incubation: Incubate for 72-96 hours.
-
Viability Measurement: Use a commercially available viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to measure cell viability.
-
Data Analysis: Calculate the IC50 values for each compound in each cell line.
-
2. Intracellular NAD+ Measurement
To confirm that the observed cytotoxicity is due to on-target NAMPT inhibition, it is crucial to measure the intracellular levels of NAD+.
-
Principle: Cells are treated with the inhibitors, and the intracellular NAD+ concentration is quantified using a specific enzymatic cycling assay or a bioluminescent assay.[2][19][20][21]
-
Workflow:
Workflow for measuring intracellular NAD+ levels.
-
Experimental Protocol:
-
Cell Treatment: Treat cells with the test compounds for a shorter duration than the viability assay (e.g., 24-48 hours) to capture the direct effect on NAD+ levels before widespread cell death.
-
Cell Lysis: Lyse the cells using an appropriate buffer.
-
NAD+ Quantification: Use a commercially available NAD+/NADH assay kit to measure the concentration of NAD+.[22] These kits typically involve an enzymatic reaction that generates a detectable signal proportional to the amount of NAD+.
-
Normalization: Normalize the NAD+ levels to the total protein concentration in each sample.
-
3. Rescue Experiments
To further validate that the cellular effects of this compound are on-target, rescue experiments can be performed.
-
Principle: If the cytotoxicity of a compound is due to the depletion of a specific metabolite, then supplementing the cells with that metabolite or a downstream product should rescue the phenotype. In the case of NAMPT inhibition, adding nicotinamide mononucleotide (NMN) or nicotinic acid (NA, if the cells express nicotinic acid phosphoribosyltransferase, NAPRT) should rescue the cells from the effects of the inhibitor.
-
Experimental Protocol:
-
Co-treatment: Treat cells with the IC50 concentration of this compound in the presence or absence of a rescuing agent (e.g., NMN or NA).
-
Viability Measurement: After 72-96 hours, measure cell viability as described above.
-
Data Analysis: A significant increase in cell viability in the presence of the rescuing agent indicates that the compound's primary mechanism of action is through the targeted pathway.
-
Synthesizing the Data for a Comprehensive Selectivity Profile
By integrating the data from these biochemical and cell-based assays, a comprehensive selectivity profile of this compound can be constructed.
-
On-Target Potency: The biochemical and cellular IC50 values against NAMPT and NAMPT-dependent cell lines will establish the on-target potency.
-
Off-Target Liabilities: The kinase screen will identify any potential kinase off-targets. Subsequent validation assays will confirm and quantify these interactions.
-
Mechanism of Action: The NAD+ depletion and rescue experiments will provide strong evidence for the on-target mechanism of action in a cellular context.
By systematically following this guide, researchers can generate a robust and reliable selectivity profile for this compound, enabling a clear understanding of its potential as a research tool or a therapeutic lead. This rigorous, data-driven approach is fundamental to the principles of scientific integrity and is essential for the successful translation of basic research into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.co.uk [promega.co.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharmaron.com [pharmaron.com]
- 8. karyopharm.com [karyopharm.com]
- 9. The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dual-inhibition of NAMPT and PAK4 induces anti-tumor effects in 3D-spheroids model of platinum-resistant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Kinase Selectivity Profiling Services [worldwide.promega.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. assayquant.com [assayquant.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. promega.com [promega.com]
- 18. HTScan® PAK4 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 19. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Assays for Determination of Cellular and Mitochondrial NAD+ and NADH Content | Springer Nature Experiments [experiments.springernature.com]
- 21. bio-protocol.org [bio-protocol.org]
- 22. benchchem.com [benchchem.com]
Benchmarking 4-Chloronicotinamide: A Comparative Guide for Enzyme Inhibition in Cancer Research
In the landscape of targeted cancer therapy, the discovery of novel enzyme inhibitors is a critical driver of progress. This guide provides a comprehensive framework for benchmarking 4-Chloronicotinamide, a nicotinamide derivative, against established enzyme inhibitors. For the purpose of this illustrative guide, we will hypothesize that preliminary screens have identified this compound as a potential inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in the DNA damage response (DDR) pathway.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth technical comparison, detailed experimental protocols, and insights into the causality behind experimental choices. Our focus is on scientific integrity, ensuring that the described methodologies provide a self-validating system for assessing inhibitor potency.
The Rationale for Targeting PARP1
Poly(ADP-ribose) polymerase 1 (PARP1) is a nuclear enzyme that plays a pivotal role in DNA repair, particularly in the base excision repair (BER) pathway that addresses single-strand breaks (SSBs).[1] In cancer cells with compromised homologous recombination (HR) repair pathways, often due to mutations in BRCA1 or BRCA2 genes, the inhibition of PARP1 leads to an accumulation of unrepaired SSBs. These unrepaired breaks are converted to cytotoxic double-strand breaks (DSBs) during DNA replication, resulting in a synthetic lethality-based cell death.[1][2] This makes PARP1 an attractive target for cancer therapeutics.
Nicotinamide, a structural component of the NAD+ cofactor utilized by PARP1, is a known weak inhibitor of the enzyme.[3] This provides a strong rationale for investigating nicotinamide derivatives, such as this compound, as potentially more potent and selective PARP1 inhibitors.
Comparative Analysis of PARP1 Inhibitors
To objectively evaluate the potential of this compound as a PARP1 inhibitor, it is essential to benchmark its performance against well-characterized, clinically approved inhibitors. This guide will focus on a comparison with:
-
Olaparib: The first-in-class PARP inhibitor approved for the treatment of BRCA-mutated ovarian and breast cancers.[4]
-
Veliparib: A potent inhibitor of both PARP1 and PARP2, which has been extensively studied in combination with chemotherapy.[5][6]
-
Talazoparib: Known for its high potency in "trapping" the PARP1 enzyme on DNA, a mechanism that contributes to its cytotoxicity.[7][8]
The primary metric for this comparison will be the half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce the enzymatic activity of PARP1 by 50%.
Table 1: Comparative In Vitro Inhibitory Activity against PARP1
| Inhibitor | PARP1 IC50 (nM) | Primary Mechanism of Action |
| This compound (Hypothetical Data) | [To Be Determined] | Catalytic Inhibition & PARP Trapping |
| Olaparib | ~1-5 nM | Catalytic Inhibition & PARP Trapping |
| Veliparib | ~5 nM | Catalytic Inhibition |
| Talazoparib | ~1 nM | Potent PARP Trapping & Catalytic Inhibition |
Note: IC50 values can vary depending on the assay conditions. The values presented for the known inhibitors are representative of those found in the literature for comparative purposes.
Experimental Protocol: Determination of PARP1 Inhibitory Activity
The following is a detailed, step-by-step protocol for a robust and reproducible in vitro PARP1 inhibition assay. This colorimetric assay is designed for a 96-well plate format, making it suitable for screening and IC50 determination.
Principle of the Assay
This assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1 in the presence of activated DNA. The resulting biotinylated histones are then detected using streptavidin-conjugated horseradish peroxidase (HRP) and a colorimetric substrate. The intensity of the color produced is directly proportional to PARP1 activity.
Materials and Reagents
-
Recombinant Human PARP1 Enzyme
-
Histone H1
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
Biotinylated NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 2 mM MgCl2)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3% BSA in Wash Buffer)
-
Streptavidin-HRP
-
Colorimetric HRP Substrate (e.g., TMB)
-
Stop Solution (e.g., 2 M H2SO4)
-
96-well high-binding microplates
-
Microplate reader capable of measuring absorbance at 450 nm
Experimental Workflow Diagram
Caption: Workflow for the PARP1 colorimetric inhibition assay.
Step-by-Step Methodology
-
Plate Preparation:
-
Coat the wells of a 96-well high-binding plate with Histone H1 (e.g., 50 µL of a 10 µg/mL solution in PBS) and incubate overnight at 4°C.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
Block non-specific binding sites by adding 200 µL/well of Blocking Buffer and incubating for 90 minutes at room temperature.
-
Wash the plate three times with 200 µL/well of Wash Buffer.
-
-
Enzymatic Reaction:
-
Prepare serial dilutions of this compound and the reference inhibitors (Olaparib, Veliparib, Talazoparib) in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
Add 5 µL of the inhibitor dilutions or vehicle to the appropriate wells.
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in Assay Buffer.
-
Initiate the reaction by adding 45 µL of the master mix to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Detection:
-
Wash the plate four times with 200 µL/well of Wash Buffer.
-
Add 50 µL of Streptavidin-HRP (diluted in Blocking Buffer) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate four times with 200 µL/well of Wash Buffer.
-
Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops in the positive control wells (typically 15-30 minutes).
-
Stop the reaction by adding 100 µL of Stop Solution. The color will change from blue to yellow.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of PARP1 inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
The PARP1 Signaling Pathway in DNA Damage Response
A comprehensive understanding of the PARP1 signaling pathway is crucial for interpreting the effects of inhibitors like this compound. Upon detection of a DNA single-strand break, PARP1 binds to the damaged site and synthesizes long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins, including histones. This PARylation event serves as a scaffold to recruit other DNA repair proteins, such as XRCC1, to the site of damage, facilitating the repair process.
Caption: PARP1 signaling in the DNA damage response.
Conclusion and Future Directions
This guide outlines a systematic approach to benchmarking this compound against established PARP1 inhibitors. The provided experimental protocol offers a robust framework for determining its in vitro potency. Should the hypothetical data for this compound demonstrate a favorable IC50 value and a potentially unique mechanism of action, further studies would be warranted. These would include assessing its selectivity against other PARP family members, evaluating its efficacy in cell-based assays with BRCA-deficient cancer cell lines, and investigating its PARP trapping potential.
By adhering to rigorous, well-controlled experimental designs and objectively comparing data against known standards, researchers can confidently ascertain the therapeutic potential of novel enzyme inhibitors like this compound, paving the way for the next generation of targeted cancer therapies.
References
- 1. The Expanding Universe of PARP1-Mediated Molecular and Therapeutic Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
Independent Verification of 4-Chloronicotinamide: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the independent verification of published research findings is a cornerstone of scientific integrity. This guide provides a comprehensive framework for the synthesis, characterization, and potential biological evaluation of 4-Chloronicotinamide. In light of the limited specific published data on this compound, this document also serves as a comparative analysis of closely related halogenated nicotinamide derivatives, offering insights into expected properties and potential applications.
Introduction: The Significance of Halogenated Nicotinamides
Nicotinamide, a form of vitamin B3, and its derivatives are pivotal in various biological processes. The introduction of halogen atoms, such as chlorine, into the nicotinamide scaffold can significantly alter the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding interactions with biological targets. This has led to the exploration of halogenated nicotinamides in medicinal chemistry for the development of novel therapeutic agents, particularly in the realm of antifungal and antimicrobial discovery[1][2][3]. This compound, with its chlorine substitution at the 4-position of the pyridine ring, represents an under-explored member of this chemical class. This guide aims to provide a systematic approach to its independent synthesis and evaluation.
Synthesis of this compound: A Proposed Pathway
Synthesis of 4-Chloronicotinic Acid
The synthesis of 4-chloronicotinic acid can be achieved from 4-chloropyridine through a lithiation and subsequent carboxylation reaction[4].
Experimental Protocol:
-
Neutralization: 4-chloropyridine hydrochloride is neutralized with a 10% sodium hydroxide solution to yield 4-chloropyridine.
-
Lithiation: Under an inert nitrogen atmosphere, the obtained 4-chloropyridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78°C. A solution of lithium diisopropylamide (LDA) in hexanes is then slowly added to the reaction mixture.
-
Carboxylation: The resulting anionic species is quenched with dry carbon dioxide (CO2) to form 4-chloronicotinic acid.
-
Purification: The product is isolated as a colorless solid with reported yields in the range of 60-80% after appropriate workup and purification[4].
Diagram of the Proposed Synthesis of 4-Chloronicotinic Acid:
Caption: Proposed reaction scheme for the synthesis of 4-chloronicotinic acid.
Amidation of 4-Chloronicotinic Acid
The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic synthesis. A common and effective method involves the activation of the carboxylic acid, followed by reaction with an ammonia source.
Proposed Experimental Protocol:
-
Activation: 4-chloronicotinic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). A coupling agent such as thionyl chloride (SOCl2) or oxalyl chloride is added to convert the carboxylic acid to the more reactive acyl chloride. This reaction is typically performed at room temperature.
-
Amidation: The resulting acyl chloride solution is then slowly added to a cooled (0°C) concentrated solution of ammonium hydroxide.
-
Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Diagram of the Proposed Amidation of 4-Chloronicotinic Acid:
Caption: Proposed reaction scheme for the amidation of 4-chloronicotinic acid.
Characterization of this compound and Its Isomers
| Property | This compound (Computed)[5] | 2-Chloronicotinamide (Experimental)[6][7] |
| Molecular Formula | C6H5ClN2O | C6H5ClN2O |
| Molecular Weight | 156.57 g/mol | 156.57 g/mol |
| Appearance | - | Solid |
| Melting Point | - | 164-167 °C |
| ¹H NMR | Predicted shifts can be calculated. | Available in spectral databases. |
| ¹³C NMR | Predicted shifts can be calculated. | Available in spectral databases. |
| Mass Spectrum (MS) | m/z 156 (M+), 140, 112 | m/z 156 (M+), 140, 112 |
| Infrared (IR) Spectrum | Predicted peaks can be calculated. | Available in spectral databases. |
Comparative Biological Activity: The Antifungal Potential of Halogenated Nicotinamides
While specific biological activity data for this compound is lacking in the public domain, studies on other chlorinated nicotinamide derivatives have demonstrated promising antifungal properties. This suggests that this compound could also exhibit bioactivity and warrants further investigation.
A study on novel nicotinamide derivatives containing a 1,3,4-oxadiazole moiety investigated the impact of chloro-substitution on antifungal activity against various plant pathogens. The findings indicated that the position and presence of chlorine atoms on the nicotinamide scaffold can influence the antifungal efficacy[1].
Another study on nicotinamide derivatives as succinate dehydrogenase inhibitors for antifungal applications also highlights the importance of the substitution pattern on the pyridine ring for biological activity[8].
For a comprehensive evaluation, the antifungal activity of synthesized this compound should be tested against a panel of relevant fungal strains, such as Candida albicans, Aspergillus fumigatus, and various plant pathogenic fungi. The Minimum Inhibitory Concentration (MIC) should be determined and compared with existing antifungal agents and other halogenated nicotinamide derivatives.
Table for Comparative Antifungal Activity (Hypothetical Data for this compound):
| Compound | Candida albicans MIC (µg/mL) | Aspergillus fumigatus MIC (µg/mL) |
| This compound | To be determined | To be determined |
| 2-Chloronicotinamide | To be determined | To be determined |
| Nicotinamide | >1000[9] | >1000 |
| Fluconazole (Control) | 0.25 - 2[3] | 16 - >64 |
Conclusion and Future Directions
This guide provides a foundational framework for the independent synthesis and evaluation of this compound. While there is a clear gap in the published literature regarding its specific properties and biological activities, the established chemistry of its precursors and the known bioactivities of related halogenated nicotinamides strongly suggest that this compound is a compound worthy of further investigation.
Future research should focus on:
-
The development and optimization of a robust and scalable synthesis protocol for this compound.
-
Comprehensive spectroscopic characterization to provide a verified public record of its properties.
-
A thorough evaluation of its biological activity, particularly its potential as an antifungal or antimicrobial agent, including mechanism of action studies.
By systematically addressing these research questions, the scientific community can fully elucidate the potential of this compound and its place within the broader class of halogenated nicotinamide derivatives.
References
- 1. Synthesis and antifungal activities of novel nicotinamide derivatives containing 1,3,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Chloronicotinic acid synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | C6H5ClN2O | CID 352599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloronicotinamide 98 10366-35-5 [sigmaaldrich.com]
- 8. Synthesis and biological evaluation of nicotinamide derivatives with a diarylamine-modified scaffold as succinate dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of Nicotinamide Against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of 4-Chloronicotinamide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the very fabric of laboratory safety and waste management. The proper disposal of chemical reagents, such as 4-Chloronicotinamide, is not merely a regulatory hurdle but a cornerstone of a responsible and safe research environment. This guide provides an in-depth, procedural framework for the safe disposal of this compound, grounded in scientific principles to ensure the protection of personnel and the environment.
Foundational Principles: Understanding the Hazard
This compound is a halogenated pyridine derivative. Its chemical structure necessitates that it be handled as a hazardous substance. It is recognized as an irritant to the skin, eyes, and respiratory system. The primary directive for its disposal is unambiguous: This compound and any materials contaminated with it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][2] The rationale for this stringent approach is rooted in the potential for environmental persistence and the unknown long-term ecological impact of halogenated organic compounds.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from weighing for an experiment to preparing it for disposal—the appropriate Personal Protective Equipment (PPE) is mandatory. This is a non-negotiable aspect of laboratory safety.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or butyl rubber gloves | Provides a robust barrier against skin contact.[3] |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Body Covering | A fully buttoned laboratory coat | Prevents contamination of personal clothing.[4] |
| Respiratory | Use in a certified chemical fume hood | Minimizes the risk of inhaling airborne particles.[3] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a systematic process that begins at the point of waste generation and ends with its collection by a certified waste management provider.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[2]
-
Solid Waste: This includes unused or expired this compound, as well as contaminated items like weighing boats, spatulas, and paper towels.[4]
-
Liquid Waste: If this compound is in a solution, it must be collected as liquid hazardous waste. Do not mix with other waste streams unless their compatibility is certain.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated protective gear should be collected in a designated hazardous waste bag.[5]
Step 2: Container Selection and Labeling
The integrity of the waste containment is paramount.
-
Container Choice: Use only containers that are compatible with this compound. High-density polyethylene (HDPE) containers are a suitable choice for both solid and liquid waste.[5] The container must have a secure, leak-proof lid.
-
Labeling: Every waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration
-
The date of waste generation
-
The name of the principal investigator and the laboratory location.[2]
-
Step 3: In-Lab Storage
Pending collection, hazardous waste must be stored safely.
-
Location: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area.[2]
-
Incompatibilities: Ensure that the this compound waste is not stored with incompatible materials, particularly strong oxidizing agents.[6]
Step 4: Spill Management
In the event of a spill, a swift and correct response is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Don PPE: Wear the appropriate PPE, including respiratory protection if there is a risk of airborne dust.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[5]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected as hazardous waste.[4][7]
Step 5: Final Disposal
The final step is the transfer of the waste to a professional disposal service.
-
Scheduling Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
The Rationale Against In-Lab Neutralization
While the chemical degradation of halogenated aromatic compounds is a field of active research, these methods are not suitable for routine in-lab waste disposal. Processes such as reductive dehalogenation, oxidative degradation, and photocatalysis require specialized equipment, controlled reaction conditions, and a deep understanding of the reaction mechanisms to ensure complete and safe degradation.[8][9][10] Attempting to neutralize this compound in a standard laboratory setting without validated procedures can be dangerous, potentially leading to:
-
Incomplete reactions: This could result in the formation of other, potentially more hazardous, intermediate compounds.[4]
-
Uncontrolled reactions: Mixing with incompatible chemicals in an attempt to neutralize it could lead to the generation of heat, toxic gases, or even an explosion.
Therefore, the most trustworthy and authoritative protocol is to rely on professional hazardous waste disposal services that are equipped to handle such chemicals.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.
Caption: A logical workflow for the safe disposal of this compound.
By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby upholding the highest standards of laboratory safety and environmental responsibility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3064059A - Dehalogenation of halogenated aromatic compounds - Google Patents [patents.google.com]
- 9. US5185488A - Process for the reductive dehalogenation of polyhaloaromatics with sodium or calcium in a lower alcohol - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Comprehensive Safety and Handling Guide for 4-Chloronicotinamide
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-Chloronicotinamide (CAS No. 7418-70-4). As a chlorinated pyridine derivative, this compound necessitates stringent adherence to safety protocols to mitigate risks of exposure and ensure a safe laboratory environment. This document is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to work with confidence and safety.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) (Category 3) [1]
The primary routes of exposure are inhalation of dust particles, skin contact, and eye contact. The chlorinated pyridine ring is a key structural feature that contributes to its reactivity and potential for biological interaction, necessitating the multi-layered personal protective equipment (PPE) approach detailed below.
Personal Protective Equipment (PPE): Your First Line of Defense
A systematic approach to PPE is mandatory to prevent exposure to this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's chemical properties.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Eyes/Face | Safety Goggles or a Face Shield | Must be tight-sealing and compliant with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be used in conjunction with goggles when there is a significant risk of splashing.[1] This is to protect against airborne dust particles and accidental splashes which can cause serious eye irritation.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. For prolonged handling, consider double-gloving. Nitrile gloves offer good resistance to a range of chemicals, but it is crucial to consult the manufacturer's glove compatibility chart for specific breakthrough times.[2] |
| Laboratory Coat | A flame-resistant lab coat that is fully buttoned is required to protect the skin and personal clothing from contamination. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 Approved Respirator | A P95 or P100 particulate respirator is necessary when handling the solid compound, especially if there is a potential for dust generation.[3] For situations where vapors may be present, an organic vapor/acid gas (OV/AG) combination cartridge is recommended.[3][4] All work with the solid should be conducted in a certified chemical fume hood to minimize inhalation risk.[1] |
| Footwear | Closed-Toe Shoes | Required at all times in a laboratory setting to protect against spills and falling objects. |
Operational Plan: A Step-by-Step Handling Procedure
A systematic workflow is critical for the safe handling of this compound. The following diagram illustrates the key stages of the process.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
